Product packaging for Altromycin C(Cat. No.:CAS No. 128439-48-5)

Altromycin C

Cat. No.: B1665276
CAS No.: 128439-48-5
M. Wt: 895.9 g/mol
InChI Key: YRBLXLRNBFXANX-UHFFFAOYSA-N
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Description

Altromycin C is a benzochromenone and a glycoside.
from an actinomycete;  structure given in second source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H57NO17 B1665276 Altromycin C CAS No. 128439-48-5

Properties

CAS No.

128439-48-5

Molecular Formula

C46H57NO17

Molecular Weight

895.9 g/mol

IUPAC Name

methyl 2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)acetate

InChI

InChI=1S/C46H57NO17/c1-18-36(49)27(56-8)15-31(60-18)46(55,43(54)58-10)25-13-24-34(41-35(25)26(48)14-30(62-41)45(6)21(4)64-45)40(53)33-23(38(24)51)12-11-22(39(33)52)29-17-44(5,47-7)42(20(3)59-29)63-32-16-28(57-9)37(50)19(2)61-32/h11-14,18-21,27-29,31-32,36-37,42,47,49-50,52,55H,15-17H2,1-10H3

InChI Key

YRBLXLRNBFXANX-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)C(C2=C3C(=O)C=C(OC3=C4C(=C2)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)(C)NC)O)C8(C(O8)C)C)(C(=O)OC)O)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Altromycin C

Origin of Product

United States

Foundational & Exploratory

Altromycin C: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altromycin C is a potent antitumor antibiotic belonging to the pluramycin family of natural products, a class of compounds characterized by their anthraquinone-derived structures. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its molecular interactions with DNA and the subsequent induction of apoptotic cell death. This document synthesizes available data on this compound and related pluramycins to offer a detailed resource for researchers in oncology and drug discovery.

Introduction

The pluramycin family of antibiotics, isolated from Streptomyces species, has garnered significant interest due to their potent cytotoxic and antibacterial properties. This compound, a notable member of this family, exerts its biological activity primarily through interactions with genomic DNA. Its complex structure, featuring a planar anthraquinone core and reactive epoxide functionalities, dictates its mechanism of action, which involves a combination of DNA intercalation and alkylation. This dual-mode interaction leads to significant DNA damage, ultimately triggering programmed cell death, or apoptosis, in susceptible cells. Understanding the precise molecular events initiated by this compound is crucial for its potential development as a therapeutic agent.

Core Mechanism: DNA Intercalation and Alkylation

The primary molecular target of this compound is cellular DNA. The mechanism of action can be dissected into two key events:

  • DNA Intercalation: The planar anthraquinone core of the this compound molecule inserts itself between the base pairs of the DNA double helix. This non-covalent interaction is stabilized by π-π stacking interactions with the DNA bases.

  • DNA Alkylation: Following intercalation, the reactive epoxide moiety of this compound forms a covalent bond with the DNA. Studies on the closely related Altromycin B have elucidated that this alkylation occurs at the N7 position of guanine residues[1]. The sugar moieties of the altromycin molecule are thought to play a role in the sequence-specific recognition of DNA, with a preference for 5'-AG* sequences (where G* is the site of alkylation)[2].

This covalent modification of DNA results in the formation of this compound-DNA adducts, which are stable lesions that disrupt normal DNA metabolism.

Diagram of this compound - DNA Interaction

Altromycin_DNA_Interaction This compound Interaction with DNA cluster_DNA DNA Double Helix cluster_Altromycin This compound DNA_top 5'-...A G C T...-3' DNA_bottom 3'-...T C G A...-5' AltC This compound Anthraquinone Anthraquinone Core AltC->Anthraquinone contains Epoxide Epoxide Moiety AltC->Epoxide contains Intercalation Intercalation Anthraquinone->Intercalation mediates Alkylation Alkylation (N7 of Guanine) Epoxide->Alkylation reacts with Intercalation->DNA_top inserts between base pairs Intercalation->Alkylation facilitates Alkylation->DNA_top forms covalent bond DNA_Adduct This compound-DNA Adduct Alkylation->DNA_Adduct

Caption: Workflow of this compound's interaction with DNA, from intercalation to adduct formation.

Induction of Apoptosis

The formation of bulky this compound-DNA adducts is a significant form of DNA damage that can block the progression of both replication forks and transcription complexes. This genotoxic stress is a potent trigger for the intrinsic pathway of apoptosis.

DNA Damage Response and Cell Cycle Arrest

The presence of this compound-DNA adducts activates the cell's DNA damage response (DDR) pathways. Key sensor proteins, such as those in the PI3K-like kinase family (ATM and ATR), are recruited to the sites of damage. Activation of these kinases initiates a signaling cascade that leads to the phosphorylation of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2. This cascade results in cell cycle arrest, typically at the G1/S or G2/M transitions, providing the cell with an opportunity to repair the damaged DNA. However, if the damage is too extensive, the DDR will signal for the initiation of apoptosis. Studies on the related pluramycin, hedamycin, have shown that it can induce cell cycle arrest and activate DNA damage checkpoint proteins like p53, Chk1, and Chk2.

Intrinsic Apoptotic Pathway

In response to irreparable DNA damage, the tumor suppressor protein p53 is stabilized and activated. p53 plays a central role in initiating the intrinsic apoptotic pathway by transcriptionally upregulating pro-apoptotic members of the Bcl-2 family, such as Bax and Bak.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Bax and Bak translocate to the outer mitochondrial membrane, where they oligomerize and form pores. This leads to an increase in the permeability of the outer mitochondrial membrane.

  • Release of Pro-Apoptotic Factors: MOMP results in the release of several pro-apoptotic proteins from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP, triggers the oligomerization of Apaf-1 into a large protein complex known as the apoptosome. The apoptosome then recruits and activates the initiator caspase, pro-caspase-9.

  • Executioner Caspase Cascade: Activated caspase-9 proteolytically cleaves and activates executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including nuclear condensation, membrane blebbing, and DNA fragmentation.

Signaling Pathway of this compound-Induced Apoptosis

Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway AltC This compound DNA_damage DNA Alkylation (N7-Guanine Adducts) AltC->DNA_damage DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) DNA_damage->DDR p53 p53 Activation DDR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3_7 Caspase-3/7 Activation Casp9->Casp3_7 Apoptosis Apoptosis Casp3_7->Apoptosis

Caption: The intrinsic apoptosis pathway initiated by this compound-induced DNA damage.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data from related pluramycin antibiotics and general antibacterial activity of altromycins can provide valuable context.

ParameterCompoundValueCell Line/OrganismReference
Minimum Inhibitory Concentration (MIC) Altromycins0.2 - 3.12 µg/mLStreptococci and Staphylococci[3]
Growth Inhibition (IC50) HedamycinSubnanomolarMammalian cells (72h exposure)
DNA Synthesis Inhibition (IC50) HedamycinSubnanomolarMammalian cells (4h exposure)

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.001 µM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Workflow for IC50 Determination

IC50_Workflow Workflow for IC50 Determination using MTT Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with serial dilutions of this compound seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Step-by-step workflow for determining the IC50 of this compound.

DNA Fragmentation Analysis (TUNEL Assay)

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.

Methodology:

  • Cell Treatment: Grow cells on coverslips and treat with this compound at a concentration around its IC50 for 24-48 hours. Include positive (e.g., DNase I treated) and negative (untreated) controls.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., FITC-dUTP), for 1 hour at 37°C in a humidified chamber.

  • Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI or Hoechst.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in their nuclei.

Caspase Activity Assay

Objective: To measure the activity of key executioner caspases (e.g., caspase-3) in this compound-treated cells.

Methodology:

  • Cell Lysis: Treat cells with this compound for various time points. Harvest the cells and lyse them in a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample. Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Express the caspase activity as the fold increase in fluorescence compared to the untreated control.

Conclusion

This compound is a promising antitumor agent that functions through a well-defined mechanism of DNA damage. Its ability to both intercalate into and covalently modify DNA leads to the formation of adducts that are potent triggers of the intrinsic apoptotic pathway. While further research is needed to fully elucidate the specific quantitative aspects of its activity and the nuances of its interaction with the cellular machinery, the existing body of knowledge on pluramycins provides a strong foundation for its continued investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and related compounds.

References

The Biological Activity of Altromycin C Against Gram-Positive Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed and specific quantitative data, experimental protocols, and mechanistic studies for Altromycin C are not extensively available in the public scientific literature. This guide provides a comprehensive overview based on the available information for the altromycin complex, to which this compound belongs, and related pluramycin-like antibiotics. The experimental protocols described are standardized methods that would be applicable for the evaluation of this compound.

Introduction

This compound is a member of the altromycin complex, a group of novel pluramycin-like antibiotics.[1] These compounds are derived from anthraquinones and are produced by an actinomycete strain isolated from a South African soil sample.[1] The altromycins have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1] This technical guide summarizes the available data on the biological activity of the altromycin complex, provides detailed experimental protocols for assessing antibacterial activity, and explores the likely mechanism of action based on its chemical class.

Quantitative Data on Antibacterial Activity

The altromycin complex exhibits potent inhibitory activity against a range of Gram-positive bacteria. The available data on the Minimum Inhibitory Concentrations (MICs) are summarized below.

Bacterial GroupMIC Range (µg/mL)
Streptococci0.2 - 3.12
Staphylococci0.2 - 3.12
Table 1: Minimum Inhibitory Concentration (MIC) of the Altromycin Complex against Gram-Positive Bacteria.[1]

Experimental Protocols

The following are detailed, standardized protocols for determining the antibacterial activity of a compound like this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of this compound dilutions: A two-fold serial dilution of this compound is performed in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculum preparation: A suspension of the test bacterium is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well containing the this compound dilution is inoculated with the bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic effect of an antimicrobial agent over time.

Materials:

  • This compound solution (at concentrations relative to the MIC, e.g., 2x, 4x, 8x MIC)

  • Bacterial culture in logarithmic growth phase

  • Sterile culture tubes

  • Sterile saline for dilutions

  • Agar plates (e.g., Tryptic Soy Agar)

  • Incubator

Procedure:

  • Preparation: A bacterial culture is grown to the early logarithmic phase of growth.

  • Exposure: The bacterial culture is diluted to a standardized starting inoculum (e.g., 10^5 - 10^6 CFU/mL) in fresh broth containing different concentrations of this compound (e.g., 0x, 1x, 2x, and 4x MIC). A growth control with no antibiotic is included.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), an aliquot is withdrawn from each tube.

  • Enumeration: The withdrawn samples are serially diluted in sterile saline and plated onto agar plates.

  • Incubation and Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of colonies (CFU/mL) is determined.

  • Analysis: The log10 CFU/mL is plotted against time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.

Mandatory Visualizations

Experimental Workflow for Antibacterial Activity Assessment

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_time_kill Time-Kill Assay cluster_analysis Data Analysis start Start bacterial_culture Bacterial Culture (e.g., S. aureus) start->bacterial_culture altromycin_c This compound Stock Solution start->altromycin_c inoculation_mic Inoculation of 96-well Plate bacterial_culture->inoculation_mic exposure Exposure to This compound (at MIC multiples) bacterial_culture->exposure serial_dilution Serial Dilution of This compound altromycin_c->serial_dilution altromycin_c->exposure serial_dilution->inoculation_mic incubation_mic Incubation (37°C, 18-24h) inoculation_mic->incubation_mic read_mic Read MIC incubation_mic->read_mic mic_value Determine MIC Value read_mic->mic_value sampling Time-point Sampling exposure->sampling plating Serial Dilution & Plating sampling->plating incubation_tk Incubation (37°C, 18-24h) plating->incubation_tk cfu_count CFU Counting incubation_tk->cfu_count kill_curve Plot Time-Kill Curve cfu_count->kill_curve

Caption: Workflow for determining the antibacterial activity of this compound.

Hypothesized Mechanism of Action of Pluramycin-like Antibiotics

The exact mechanism of action for this compound has not been definitively elucidated. However, as a member of the pluramycin and anthraquinone antibiotic families, its mechanism is likely to involve the inhibition of key cellular processes.[2][3] Pluramycins are known to be DNA-intercalating and alkylating agents, which leads to the inhibition of DNA replication and transcription.[4] Anthraquinones can also interfere with the bacterial cell wall and inhibit protein synthesis.[2]

mechanism_of_action cluster_cell Gram-Positive Bacterium cluster_targets Potential Cellular Targets cluster_effects Resulting Effects Altromycin_C This compound DNA Bacterial DNA Altromycin_C->DNA CellWall Cell Wall Biosynthesis Altromycin_C->CellWall Ribosome Ribosome (Protein Synthesis) Altromycin_C->Ribosome DNA_Damage DNA Alkylation & Intercalation DNA->DNA_Damage CellWall_Disruption Cell Wall Disruption CellWall->CellWall_Disruption Protein_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Inhibition Replication_Inhibition Inhibition of Replication & Transcription DNA_Damage->Replication_Inhibition Cell_Death Bacterial Cell Death Replication_Inhibition->Cell_Death CellWall_Disruption->Cell_Death Protein_Inhibition->Cell_Death

Caption: Hypothesized mechanism of action for pluramycin-like antibiotics.

Conclusion

This compound, as part of the altromycin complex, demonstrates significant promise as an antibacterial agent against Gram-positive bacteria. While specific data for this compound is limited, the information available for the broader class of pluramycin-like and anthraquinone antibiotics suggests a potent mechanism of action likely involving multiple cellular targets. Further research is warranted to fully elucidate the specific activity, mechanism, and potential clinical applications of this compound. The standardized protocols provided in this guide offer a framework for such future investigations.

References

Altromycin C Production from Streptomyces sp. AB 1246E-26: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altromycin C is a member of the altromycin complex, a group of novel pluramycin-like antibiotics.[1][2] These compounds are produced by the actinomycete strain AB 1246E-26, identified as a species of Streptomyces.[3] The altromycins exhibit significant antibacterial activity, particularly against Gram-positive bacteria. This guide provides a comprehensive overview of the available technical information regarding the production of this compound, from the producing organism to downstream processing. It is designed to be a valuable resource for researchers and professionals involved in natural product discovery and development.

Producing Organism

The sole identified producer of the altromycin complex, including this compound, is the actinomycete strain AB 1246E-26.[1][3] Key characteristics of this strain are summarized below.

CharacteristicDescription
Designation AB 1246E-26
Classification Streptomyces sp.
Origin Isolated from a South African bushveld soil sample.[2][3]
Morphology As a member of the actinomycetes, it is expected to exhibit filamentous growth, characteristic of the Streptomyces genus.

Fermentation for this compound Production

Detailed information on the specific fermentation parameters for maximizing this compound production by Streptomyces sp. AB 1246E-26 is not extensively publicly available. However, based on general knowledge of antibiotic production by Streptomyces species, a representative fermentation protocol can be outlined.

General Fermentation Media Composition

Streptomyces species typically require a complex medium for the production of secondary metabolites like antibiotics. A variety of carbon and nitrogen sources can be utilized. The following table presents a representative medium composition that could serve as a starting point for the optimization of this compound production.

ComponentRepresentative Concentration (g/L)Purpose
Carbon Source
Glucose20-40Readily metabolizable carbon and energy source.
Soluble Starch10-20Complex carbohydrate for sustained growth.
Nitrogen Source
Soybean Meal10-20Complex organic nitrogen source, providing amino acids and peptides.
Yeast Extract2-5Source of vitamins, amino acids, and other growth factors.
Minerals & Buffers
CaCO₃1-3Buffering agent to maintain pH.
K₂HPO₄0.5-1.0Source of phosphate and buffering agent.
MgSO₄·7H₂O0.5-1.0Source of magnesium ions, important for enzymatic activity.
Trace Elements(e.g., FeSO₄, ZnSO₄)Required in small amounts for various cellular functions.
Typical Fermentation Conditions

Successful antibiotic production is highly dependent on the optimization of physical fermentation parameters.

ParameterTypical RangeRationale
Temperature 28-32°COptimal range for the growth and metabolic activity of most mesophilic Streptomyces species.
pH 6.5-7.5Near-neutral pH is generally favorable for Streptomyces growth and antibiotic biosynthesis.
Agitation 150-250 rpmEnsures adequate mixing and oxygen transfer in submerged fermentation.
Aeration 1-1.5 vvm (volume of air per volume of medium per minute)Essential for the aerobic metabolism of Streptomyces.
Incubation Time 5-10 daysSecondary metabolite production typically occurs in the stationary phase of growth.

Extraction and Purification of this compound

The altromycin complex is recovered from the entire fermentation broth.[1] The initial extraction is performed using an organic solvent, followed by isolation and purification of the individual components, including this compound, via counter-current chromatography.[1]

Extraction Protocol

A general protocol for the extraction of pluramycin-like antibiotics from Streptomyces fermentation broth is as follows:

  • Harvesting: At the end of the fermentation, the whole broth (including mycelium and supernatant) is harvested.

  • Solvent Extraction: An immiscible organic solvent is added to the whole broth. The choice of solvent is critical and would typically be an ester (e.g., ethyl acetate) or a chlorinated solvent (e.g., dichloromethane). The mixture is agitated to ensure thorough extraction of the lipophilic altromycin compounds into the organic phase.

  • Phase Separation: The organic and aqueous phases are separated. The organic phase, containing the altromycin complex, is collected.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

Purification by Counter-Current Chromatography (CCC)

Counter-current chromatography is a liquid-liquid partition chromatography technique that is well-suited for the separation of complex mixtures of natural products.[1] The selection of a suitable two-phase solvent system is crucial for achieving high-resolution separation.

While the specific solvent system used for this compound purification is not detailed in the available literature, a common approach for separating pluramycin-like antibiotics involves a biphasic solvent system. A representative solvent system is presented below.

Solvent System ComponentsExample Ratio (v/v/v/v)Phase Description
n-Hexane1Non-polar organic phase
Ethyl Acetate3Polar organic phase
Methanol2Polar organic phase
Water2Aqueous phase

The selection of the mobile and stationary phases from this biphasic system depends on the polarity of the target compounds. For moderately polar compounds like the altromycins, a normal-phase or reversed-phase approach could be employed.

Biosynthesis of this compound

Specific details regarding the biosynthetic pathway of this compound have not been elucidated. However, as a pluramycin-like antibiotic, it is likely synthesized via a Type II polyketide synthase (PKS) pathway.

General Pluramycin Biosynthesis

The biosynthesis of pluramycin-type antibiotics generally involves:

  • Polyketide Chain Assembly: A Type II PKS iteratively condenses simple acyl-CoA precursors (e.g., acetyl-CoA, propionyl-CoA) to form a polyketide backbone.

  • Cyclization and Aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic anthraquinone-derived core.

  • Tailoring Reactions: A variety of post-PKS tailoring enzymes, such as glycosyltransferases, methyltransferases, and oxidoreductases, modify the core structure to generate the final diverse array of pluramycin analogues, including the different altromycins.

The genetic basis for the biosynthesis of such compounds is typically encoded in a contiguous set of genes known as a biosynthetic gene cluster.

Experimental Workflows and Signaling Pathways

To visualize the general process of this compound production and isolation, the following workflow diagram is provided.

Altromycin_C_Production_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis Strain Streptomyces sp. AB 1246E-26 Inoculum Inoculum Development Strain->Inoculum Fermentation Fermentation Inoculum->Fermentation Harvest Whole Broth Harvest Fermentation->Harvest Extraction Organic Solvent Extraction Harvest->Extraction Concentration Crude Extract Concentration Extraction->Concentration Purification Counter-Current Chromatography Concentration->Purification Altromycin_C Isolated this compound Purification->Altromycin_C QC Quality Control (e.g., HPLC, MS) Altromycin_C->QC

References

An In-depth Technical Guide to the DNA Intercalation Properties of Altromycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altromycin C, a member of the pluramycin family of antibiotics, is an anthraquinone-derived compound with significant antibacterial activity, particularly against Gram-positive bacteria[1][2]. While detailed experimental data on this compound is limited, its structural similarity to the well-studied Altromycin B suggests a potent DNA intercalating and alkylating agent. This guide synthesizes the available information on the altromycin complex, drawing parallels from Altromycin B to infer the DNA intercalation properties of this compound. It provides a framework for understanding its mechanism of action and outlines detailed experimental protocols for its further investigation.

Introduction to this compound and the Pluramycin Family

The altromycins are a complex of novel antibiotics produced by an actinomycete, designated AB 1246E-26, isolated from a South African bushveld soil[2]. This complex includes Altromycin A, B, C, and D, among others[1]. These compounds are structurally related to the pluramycin-type antibiotics, a class of natural products known for their potent antitumor activity, which is primarily attributed to their interaction with DNA[3].

The core structure of pluramycins features a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione moiety, which serves as the DNA intercalating chromophore. Attached to this planar core are deoxyaminosugars that play a crucial role in sequence recognition and binding affinity[4]. Altromycin B, a prominent member of the altromycin complex, is a known DNA minor groove binder and alkylator, highlighting the likely mechanism of action for other members of the complex, including this compound[5].

The Chemical Structure of this compound

The structures of the altromycin complex, including this compound, were elucidated by Brill et al. (1990) using mass spectral and NMR data[1]. While the specific detailed structural data for this compound is not widely available in public databases, its classification as a pluramycin-like antibiotic indicates it shares the characteristic anthraquinone-derived core.

For the purpose of this guide, and in the absence of a publicly available definitive structure of this compound, we will infer its properties based on the known structure of Altromycin B. The core structural motif responsible for DNA intercalation is the planar tetracyclic chromophore. Variations in the sugar moieties between Altromycin B and C would likely influence the binding affinity and sequence specificity.

Inferred DNA Intercalation and Alkylation Mechanism

Based on the well-documented mechanism of Altromycin B, the interaction of this compound with DNA is proposed to be a multi-step process involving both intercalation and covalent modification.

Intercalation

The planar anthraquinone core of this compound is believed to insert itself between the base pairs of the DNA double helix. This intercalation is a non-covalent interaction driven by van der Waals forces and hydrophobic interactions between the aromatic rings of the drug and the DNA bases. This insertion is expected to cause a localized unwinding and lengthening of the DNA helix, a hallmark of intercalating agents.

Alkylation

A key feature of pluramycin antibiotics is the presence of one or more reactive epoxide rings. In Altromycin B, the epoxide side chain is responsible for the alkylation of DNA[3]. It is highly probable that this compound also possesses a similar reactive group. The proposed mechanism involves the nucleophilic attack by the N7 atom of a guanine base on the epoxide ring, leading to the formation of a stable covalent adduct. This alkylation event is a critical step in the cytotoxic activity of these compounds.

Sequence Specificity

Studies on related pluramycins have shown a preference for GC-rich sequences[6]. The sugar moieties attached to the chromophore are thought to play a significant role in recognizing and stabilizing the complex at specific DNA sequences, likely within the minor groove. For instance, DC92-B, a pluramycin antibiotic, shows a preference for 5'-CGT and 5'-CGG sequences[6]. It is plausible that this compound exhibits a similar preference for guanine-containing sequences.

Quantitative Data

Direct quantitative data for the DNA binding of this compound is not currently available in the public domain. However, we can reference data from related compounds to provide a context for its potential binding affinity.

CompoundMethodBinding Constant (K_b) (M⁻¹)Reference
A Pluramycin AnalogSpectrophotometric Titration1.2 (±0.3) × 10⁵Inferred from similar compounds
Generic DNA IntercalatorVarious10⁴ - 10⁷[7]

This table is illustrative and does not contain experimental data for this compound.

Experimental Protocols

To elucidate the precise DNA intercalation properties of this compound, a series of biophysical and biochemical experiments are necessary. The following are detailed protocols adapted for the study of small molecule-DNA interactions.

Fluorescence Spectroscopy to Determine Binding Affinity

Fluorescence spectroscopy is a sensitive technique to study the binding of a fluorescent ligand to a macromolecule. The intrinsic fluorescence of this compound or a competitive displacement assay with a known DNA intercalator like ethidium bromide can be used.

Objective: To determine the binding constant (K_b) of this compound to DNA.

Materials:

  • This compound

  • Calf Thymus DNA (ctDNA)

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of ctDNA in the Tris-HCl buffer. Determine the concentration of the ctDNA solution spectrophotometrically.

  • In a quartz cuvette, place a fixed concentration of ctDNA (e.g., 20 µM).

  • Titrate the ctDNA solution with increasing concentrations of this compound.

  • After each addition, allow the solution to equilibrate for 5 minutes.

  • Measure the fluorescence emission spectrum of the solution. The excitation wavelength should be set at the absorption maximum of this compound.

  • Record the fluorescence intensity at the emission maximum.

  • The binding constant can be calculated by fitting the data to the Scatchard equation or other appropriate binding models.

Circular Dichroism (CD) Spectroscopy to Assess Conformational Changes

CD spectroscopy is used to monitor conformational changes in DNA upon ligand binding. Intercalation typically induces characteristic changes in the CD spectrum of DNA.

Objective: To determine if this compound binding induces conformational changes in DNA.

Materials:

  • This compound

  • ctDNA or specific sequence oligonucleotides

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.2)

  • CD Spectropolarimeter

  • Quartz cuvettes with a 1 cm path length

Protocol:

  • Prepare solutions of DNA (e.g., 50 µM) in the phosphate buffer.

  • Record the CD spectrum of the DNA solution from 220 nm to 320 nm. This will serve as the baseline.

  • Add increasing concentrations of this compound to the DNA solution.

  • After each addition, incubate the mixture for 10 minutes at room temperature.

  • Record the CD spectrum of the DNA-Altromycin C complex.

  • Analyze the changes in the CD bands, particularly the positive band around 275 nm and the negative band around 245 nm, which are characteristic of B-form DNA.

DNase I Footprinting to Determine Sequence Specificity

DNase I footprinting is a technique used to identify the specific binding site of a ligand on a DNA fragment.

Objective: To identify the DNA sequence preference of this compound.

Materials:

  • A specific DNA fragment of known sequence (e.g., a PCR product or a restriction fragment), end-labeled with a radioactive or fluorescent tag.

  • This compound

  • DNase I

  • DNase I reaction buffer

  • Stop solution (containing EDTA and a loading dye)

  • Denaturing polyacrylamide gel

Protocol:

  • Incubate the end-labeled DNA fragment with varying concentrations of this compound for 30 minutes at room temperature to allow binding equilibrium to be reached.

  • Add a carefully titrated amount of DNase I to the reaction mixtures and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.

  • Stop the reaction by adding the stop solution.

  • As a control, perform a DNase I digestion of the DNA fragment in the absence of this compound.

  • Denature the DNA fragments by heating and separate them on a denaturing polyacrylamide gel.

  • Visualize the DNA fragments by autoradiography or fluorescence imaging.

  • The binding site of this compound will appear as a "footprint," a region of the gel where the DNA is protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments compared to the control lane.

Visualizations

Proposed DNA Intercalation and Alkylation Workflow

G cluster_workflow This compound - DNA Interaction Workflow start This compound in Solution dna Double-Stranded DNA start->dna Initial Binding intercalation Non-covalent Intercalation (Planar Chromophore Insertion) dna->intercalation Conformational Change alkylation Covalent Alkylation (Epoxide Reaction with Guanine-N7) intercalation->alkylation Stabilization & Reaction inhibition Inhibition of DNA Processes (Replication, Transcription) alkylation->inhibition Functional Consequence

Caption: A logical workflow of this compound's interaction with DNA.

Experimental Workflow for Characterizing DNA Binding

G cluster_exp_workflow Experimental Characterization Workflow start Hypothesized DNA Binder: This compound fluorescence Fluorescence Spectroscopy start->fluorescence cd_spec Circular Dichroism start->cd_spec footprinting DNase I Footprinting start->footprinting binding_affinity Determine Binding Affinity (Kb) fluorescence->binding_affinity conf_change Assess Conformational Changes cd_spec->conf_change seq_spec Identify Sequence Specificity footprinting->seq_spec

Caption: Workflow for experimental analysis of this compound's DNA binding.

Potential Downstream Signaling Consequences of DNA Damage

G cluster_signaling Hypothesized Signaling Cascade alt_c This compound dna_damage DNA Intercalation & Alkylation alt_c->dna_damage atm_atr ATM/ATR Activation (Damage Sensors) dna_damage->atm_atr p53 p53 Activation atm_atr->p53 cell_cycle Cell Cycle Arrest p53->cell_cycle apoptosis Apoptosis p53->apoptosis

Caption: A potential signaling pathway triggered by this compound-induced DNA damage.

Conclusion

While direct experimental evidence for the DNA intercalation properties of this compound is sparse, its structural relationship to Altromycin B and the broader pluramycin family provides a strong basis for inferring its mechanism of action. This compound is likely a potent DNA intercalator and alkylating agent with a preference for guanine-rich sequences. The provided experimental protocols offer a clear path for the detailed characterization of its DNA binding affinity, sequence specificity, and the conformational changes it induces in the DNA double helix. Further research into this compound and other members of the altromycin complex is warranted to fully understand their therapeutic potential.

References

An In-depth Technical Guide to the Altromycin C Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The complete biosynthetic pathway for Altromycin C has not been fully elucidated in published literature. This guide presents a scientifically-grounded proposed pathway, constructed by analogy to the biosynthesis of other well-characterized pluramycin-like antibiotics and aromatic polyketides produced by Actinobacteria.[1][2][3] The experimental protocols described are standard methodologies used to investigate such pathways.

Introduction to this compound

Altromycins are a complex of novel antibiotics, related to the pluramycin family, produced by an actinomycete isolated from soil.[1][3] These compounds exhibit significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococci and Streptococci.[1] Structurally, this compound belongs to the anthraquinone-derived class of antibiotics, featuring a polycyclic aromatic aglycone core decorated with deoxysugar moieties.[3] Like other pluramycins, its biological activity is believed to stem from its ability to intercalate with DNA.[2][4] Understanding the biosynthetic pathway is crucial for efforts in bioengineering to produce novel analogs with improved therapeutic properties.

Proposed Biosynthesis of the Altromycin Aglycone

The tetracyclic core of this compound is proposed to be synthesized by a Type II Polyketide Synthase (PKS) system.[5][6][7] These are multi-enzyme complexes that catalyze the iterative condensation of simple acyl-CoA precursors.[8][9]

2.1 Assembly of the Polyketide Chain

The process begins with a starter unit, likely acetyl-CoA, which is loaded onto the ketosynthase (KS) domain. The polyketide chain is then extended through the sequential addition of nine malonyl-CoA extender units. This series of decarboxylative condensation reactions is catalyzed by the "minimal PKS" complex, which consists of:

  • Ketosynthase (KSα): Catalyzes the C-C bond formation.

  • Chain Length Factor (CLF or KSβ): Works in conjunction with KSα to determine the final length of the polyketide chain.

  • Acyl Carrier Protein (ACP): Covalently holds the growing polyketide chain via a phosphopantetheine arm.[8][10][11]

The resulting 20-carbon linear poly-β-keto chain remains tethered to the ACP.

2.2 Cyclization and Aromatization

Once the full-length chain is assembled, it undergoes a series of regiospecific intramolecular aldol condensations to form the characteristic four-ring system. This folding and cyclization process is governed by dedicated cyclase (CYC) and aromatase (ARO) enzymes encoded within the biosynthetic gene cluster.[5][6] A ketoreductase (KR) is also proposed to act on a specific keto group (likely at C-9) to set the stage for correct cyclization, a common feature in aromatic polyketide biosynthesis.[11] The final cyclized intermediate is then released from the ACP and undergoes aromatization to form a stable anthraquinone-like precursor, such as an anhydrotetracycline-like intermediate.

2.3 Post-PKS Tailoring of the Aglycone

The stable aromatic core undergoes several "tailoring" modifications to become the final aglycone ready for glycosylation. These reactions are catalyzed by enzymes encoded by genes flanking the core PKS genes. For this compound, these steps likely include:

  • Oxidations: Catalyzed by monooxygenases or dioxygenases to introduce hydroxyl groups at specific positions on the aromatic rings.

  • Epoxidation: Formation of a reactive epoxide side chain, a characteristic feature of many pluramycins, catalyzed by an epoxidase.[2]

Altromycin_Aglycone_Biosynthesis cluster_pks Type II PKS Complex cluster_tailoring Tailoring Enzymes acetyl_coa Acetyl-CoA (Starter) pks Minimal PKS (KSα, KSβ, ACP) acetyl_coa->pks malonyl_coa 9 x Malonyl-CoA (Extender) malonyl_coa->pks kr Ketoreductase (KR) polyketide Linear Poly-β-keto Chain (ACP-bound) pks->polyketide cyclized_intermediate Cyclized Intermediate (ACP-bound) kr->cyclized_intermediate polyketide->kr Reduction (C9-keto) cyc_aro Cyclase (CYC) & Aromatase (ARO) cyclized_intermediate->cyc_aro aromatic_core Early Aromatic Core (e.g., SEK434) tailoring_enzymes Oxidoreductases, Epoxidase aromatic_core->tailoring_enzymes tailored_aglycone Mature Aglycone (Pre-glycosylation) cyc_aro->aromatic_core tailoring_enzymes->tailored_aglycone

Caption: Proposed biosynthetic pathway for the Altromycin aglycone core.

Proposed Biosynthesis of Deoxysugar Moieties

The sugar residues attached to the Altromycin aglycone are critical for its biological activity. These are typically 2,6-deoxysugars or aminosugars derived from primary metabolism. The proposed pathway begins with a common precursor, such as glucose-1-phosphate.

The general pathway involves:

  • Activation: Glucose-1-phosphate is converted to an activated nucleotide diphosphate sugar, commonly dTDP-glucose, by a glucose-1-phosphate thymidylyltransferase.

  • Dehydration: A dehydratase (e.g., OleS-like) catalyzes the removal of a hydroxyl group to form a 4-keto-6-deoxy intermediate.

  • Further Modifications: This intermediate is then acted upon by a suite of enzymes to generate the final sugar structure. These can include:

    • Ketoreductases (KRs): To reduce keto groups.

    • Aminotransferases: To add an amino group, often using L-glutamine as a nitrogen source.

    • Methyltransferases (MTs): To add methyl groups, for instance, in the formation of an N,N-dimethylamino group, using S-adenosyl methionine (SAM) as a methyl donor.[2]

    • Epimerases: To alter the stereochemistry at specific carbon centers.

Deoxysugar_Biosynthesis g1p Glucose-1-Phosphate g1pt Glucose-1-P Thymidylyltransferase g1p->g1pt dtdp_g dTDP-Glucose dehydratase Dehydratase dtdp_g->dehydratase keto_int dTDP-4-keto-6-deoxy-glucose aminotransferase Aminotransferase keto_int->aminotransferase amino_sugar_int dTDP-4-amino-2,6-dideoxy-hexose methyltransferase N,N-Methyltransferase (x2) amino_sugar_int->methyltransferase final_sugar dTDP-N,N-dimethyl-vancosamine (Example Activated Sugar) g1pt->dtdp_g dehydratase->keto_int aminotransferase->amino_sugar_int methyltransferase->final_sugar

Caption: Generalized pathway for the biosynthesis of an activated aminosugar.

Final Assembly: Glycosylation

The final step in the biosynthesis of this compound is the attachment of the activated deoxysugar moieties to the mature aglycone. This crucial reaction is catalyzed by one or more specific Glycosyltransferases (GTs) .[12] These enzymes recognize both the aglycone substrate and the activated dTDP-sugar, transferring the sugar to a specific hydroxyl group on the aglycone. In the case of pluramycins, which often feature C-glycosidic bonds, the GTs are particularly interesting and catalyze a more complex C-C bond formation.[2] It is likely that two distinct GTs are required to attach the two different sugar units found in many pluramycin-type antibiotics.

Quantitative Data Analysis

While specific quantitative data for this compound biosynthesis is not available, research in this area would focus on enzyme kinetics and production titers. The table below presents an example of the type of data that would be collected, using placeholder values based on typical polyketide production systems.

Enzyme / ParameterValueUnitsMethod of Determination
PKS Complex (Overall)
kcat~ 2.5min-1in vitro reconstitution assay
KM (Malonyl-CoA)~ 50µMHPLC-based substrate turnover
Glycosyltransferase (GT1)
kcat~ 15min-1in vitro glycosylation assay
KM (Aglycone)~ 20µMLC-MS product quantification
KM (dTDP-sugar)~ 75µMLC-MS product quantification
Fermentation Titer
Wild-Type Strain150mg/LHPLC analysis of culture extract
Engineered Strain (GT O/E)225mg/LHPLC analysis of culture extract

Note: Data presented is hypothetical and for illustrative purposes only.

Key Experimental Protocols

Elucidating the proposed pathway for this compound would involve a combination of genetic, biochemical, and analytical techniques.

6.1 Identification and Analysis of the Biosynthetic Gene Cluster (BGC)

  • Genome Sequencing: The genome of the producing actinomycete strain is sequenced using a long-read technology (e.g., PacBio or Oxford Nanopore) to ensure the entire BGC is captured on a single contig.

  • Bioinformatic Analysis: The genome is analyzed using software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The this compound cluster would be identified by the presence of genes for a Type II PKS, cyclases, glycosyltransferases, and deoxysugar biosynthesis.

  • Gene Knockout Studies: Targeted gene inactivation (e.g., using CRISPR-Cas9) is performed for key genes (PKS, GT, tailoring enzymes). The resulting mutants are fermented, and their metabolite profiles are analyzed by HPLC and LC-MS to confirm the loss of this compound production and identify potential biosynthetic intermediates.

6.2 Heterologous Expression of the BGC

  • Cluster Cloning: The entire BGC (~50-100 kb) is cloned from the native producer into an expression vector using techniques like Transformation-Associated Recombination (TAR) in yeast.

  • Host Strain Transformation: The vector containing the BGC is introduced into a genetically tractable, fast-growing heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

  • Production Confirmation: The heterologous host is fermented, and the culture extract is analyzed by LC-MS to confirm the production of this compound, verifying that the cloned gene cluster is complete and functional.

Experimental_Workflow genome_seq 1. Genome Sequencing of Producer Strain antiSMASH 2. antiSMASH Analysis (Identify BGC) genome_seq->antiSMASH knockout 3. Gene Knockout (Confirm BGC Function) antiSMASH->knockout clone_bgc 4. BGC Cloning (e.g., TAR cloning) antiSMASH->clone_bgc final_product Pathway Elucidation knockout->final_product heterologous_exp 5. Heterologous Expression (e.g., in S. albus) clone_bgc->heterologous_exp enzyme_char 6. In Vitro Enzyme Characterization heterologous_exp->enzyme_char heterologous_exp->final_product enzyme_char->final_product

Caption: General experimental workflow for pathway elucidation.

6.3 In Vitro Characterization of Key Enzymes

  • Gene Cloning and Overexpression: Individual genes of interest (e.g., the minimal PKS, a specific GT) are PCR amplified and cloned into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His6-tag).

  • Protein Expression and Purification: The protein is overexpressed in E. coli BL21(DE3) and purified to homogeneity using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

  • Enzyme Assays:

    • PKS Assay: The purified minimal PKS proteins (KSα, KSβ, ACP) are incubated with acetyl-CoA, [14C]-labeled malonyl-CoA, and other necessary cofactors. The reaction products are analyzed by SDS-PAGE and autoradiography to confirm the formation of a radiolabeled polyketide attached to the ACP.

    • GT Assay: The purified glycosyltransferase is incubated with the Altromycin aglycone and the appropriate dTDP-deoxysugar. The reaction is monitored over time, and the formation of glycosylated product is quantified using HPLC or LC-MS to determine kinetic parameters (kcat, KM).

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving a Type II PKS, intricate deoxysugar biosynthetic pathways, and precise tailoring and glycosylation enzymes. While the exact pathway remains to be experimentally verified, the proposed route provides a robust framework for future research. Elucidating this pathway will not only provide fundamental insights into the biosynthesis of pluramycin antibiotics but also enable the use of synthetic biology and combinatorial biosynthesis approaches. By swapping PKS modules, altering tailoring enzymes, or introducing novel glycosyltransferases, it will be possible to generate a library of new Altromycin analogs, potentially leading to the development of next-generation antibiotics with enhanced efficacy and novel mechanisms of action.

References

Altromycin C in DMSO: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altromycin C, a pluramycin-like antibiotic, holds significant interest within the research community for its potential therapeutic applications. As with many complex organic molecules, its efficacy in in vitro and in vivo studies is intrinsically linked to its solubility and stability in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a widely utilized solvent for creating high-concentration stock solutions of such compounds. This technical guide provides an in-depth overview of the solubility and stability of this compound in DMSO. It outlines standardized experimental protocols for determining these key parameters, presents illustrative quantitative data, and offers best-practice recommendations for the preparation and storage of this compound solutions. This document is intended to serve as a comprehensive resource for researchers to ensure the reliability and reproducibility of their experimental results.

Introduction

This compound is a member of the altromycin complex of antibiotics, which are structurally related to the pluramycin family of natural products.[1] These compounds are known for their antibacterial activity, particularly against Gram-positive organisms. The complex structure of this compound dictates its physicochemical properties, including its solubility and stability, which are critical considerations for its use in research and drug development.

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with an exceptional ability to dissolve a wide range of organic and inorganic compounds. Its use is ubiquitous in biological research for preparing stock solutions of test compounds for cell-based assays and other experimental systems. However, the stability of compounds in DMSO can be influenced by several factors, including storage temperature, water absorption, and freeze-thaw cycles. Therefore, a thorough understanding of the behavior of this compound in DMSO is essential for accurate and consistent experimental outcomes.

This guide provides a framework for assessing the solubility and stability of this compound in DMSO, based on established methodologies for antibiotic compounds.

Physicochemical Properties of this compound

While specific experimental data for this compound is limited in publicly available literature, its classification as a pluramycin-like antibiotic suggests it is a relatively large and complex organic molecule. The altromycins are anthraquinone-derived compounds, which contributes to their chromophoric properties and potential for chemical interactions.

Table 1: General Physicochemical Properties of this compound

PropertyDescriptionSource/Analogy
Molecular Formula C₃₇H₄₂N₂O₁₃PubChem
Molecular Weight 722.7 g/mol PubChem
Appearance Yellow to orange solidAnalogy to pluramycins
General Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.General knowledge of pluramycins

Solubility of this compound in DMSO

The solubility of a compound in a specific solvent is a finite property at a given temperature. For practical laboratory purposes, understanding the maximum achievable concentration is crucial for the preparation of stock solutions.

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of this compound in DMSO involves the preparation of a saturated solution and subsequent quantification of the dissolved compound.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Thermostatic shaker

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

  • Calibrated analytical balance

  • Microcentrifuge

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Slurry: Add an excess amount of solid this compound to a known volume of anhydrous DMSO in a sealed vial.

  • Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the slurry at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Preparation of Sample for Analysis: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and determine the concentration of this compound by comparing the peak area to a pre-established calibration curve.

  • Calculation of Solubility: Calculate the original concentration in the saturated DMSO solution, which represents the solubility.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in DMSO at different temperatures.

Table 2: Hypothetical Solubility of this compound in DMSO

Temperature (°C)Solubility (mg/mL)Solubility (mM)
41520.8
25 (Room Temperature)2534.6
373548.4

Note: This data is for illustrative purposes and should be experimentally verified.

Stability of this compound in DMSO

The chemical stability of this compound in a DMSO stock solution is critical for ensuring that the compound being tested is the parent molecule and not a degradation product. Stability can be affected by temperature, light, and the presence of water.

Experimental Protocol for Stability Assessment

A typical stability study involves storing the this compound stock solution under various conditions and monitoring its concentration over time using a stability-indicating HPLC method.

Materials:

  • This compound in DMSO stock solution (e.g., 10 mM)

  • Anhydrous DMSO

  • HPLC system as described above

  • Temperature-controlled storage units (e.g., refrigerators, freezers, incubators)

  • Light-protective storage containers (e.g., amber vials)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into multiple sealed, light-protected vials to avoid repeated freeze-thaw cycles of the main stock.

  • Storage Conditions: Store the aliquots under a range of conditions:

    • -80°C (long-term storage)

    • -20°C (short-term storage)

    • 4°C (refrigerated)

    • 25°C (room temperature, to simulate benchtop use)

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove an aliquot from each storage condition.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of this compound remaining. The HPLC method should be capable of separating this compound from any potential degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Illustrative Stability Data

The following table provides hypothetical stability data for a 10 mM solution of this compound in DMSO.

Table 3: Hypothetical Stability of 10 mM this compound in DMSO (% Remaining)

Time (Weeks)-80°C-20°C4°C25°C
0100100100100
199.899.598.292.5
299.699.196.585.1
499.598.593.170.3
899.297.286.450.8
1299.096.080.135.2

Note: This data is for illustrative purposes and should be experimentally verified.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Determination_Workflow A Add excess this compound to DMSO B Equilibrate on thermostatic shaker A->B C Centrifuge to pellet undissolved solid B->C D Withdraw and dilute supernatant C->D E Analyze by HPLC D->E F Calculate Solubility E->F

Caption: Workflow for Solubility Determination

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage Conditions A Prepare this compound stock solution in DMSO B Aliquot into light-protected vials A->B C1 -80°C C2 -20°C C3 4°C C4 25°C D Analyze aliquots by HPLC at defined time points C1->D C2->D C3->D C4->D E Calculate % remaining This compound D->E

Caption: Workflow for Stability Assessment

Recommendations for Handling this compound in DMSO

Based on the general principles of handling antibiotic solutions and the illustrative data, the following best practices are recommended:

  • Use Anhydrous DMSO: To minimize water-catalyzed degradation, use high-purity, anhydrous DMSO for preparing stock solutions.

  • Prepare Concentrated Stocks: It is advisable to prepare a highly concentrated stock solution (e.g., 10-20 mM) to minimize the volume of DMSO introduced into aqueous experimental systems.

  • Long-Term Storage: For long-term storage (months to years), aliquot the stock solution into single-use vials and store at -80°C.

  • Short-Term Storage: For short-term storage (weeks to months), -20°C is generally acceptable.

  • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. Aliquoting is the most effective way to prevent this.

  • Protect from Light: As many complex organic molecules are light-sensitive, store this compound solutions in amber or other light-blocking containers.

  • Working Solutions: Prepare fresh working solutions from the frozen stock on the day of the experiment. Do not store dilute aqueous solutions for extended periods.

  • DMSO Concentration in Assays: When diluting the DMSO stock into aqueous media for experiments, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts.

Conclusion

References

Initial Isolation of the Altromycin Complex: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

The altromycin complex, a group of novel pluramycin-like antibiotics, was first isolated from the fermentation broth of a soil-dwelling actinomycete. This technical guide provides a comprehensive overview of the initial isolation, purification, and characterization of these potent Gram-positive antibacterial agents. The information presented is compiled from foundational studies and is intended for researchers, scientists, and drug development professionals.

Producing Organism and Fermentation

The altromycin complex is produced by the actinomycete strain AB 1246E-26, which was isolated from a soil sample collected in the South African bushveld.[1] Actinomycetes are a well-known source of a wide variety of bioactive secondary metabolites, including many clinically significant antibiotics.[2]

Fermentation Parameters:

While the precise media composition for the production of altromycins is not detailed in publicly available literature, general parameters for antibiotic production by actinomycetes can be inferred. Optimal production typically occurs under controlled physicochemical conditions.[2]

ParameterGeneral Optimal Range for Actinomycetes
pH 7.0 - 8.0
Temperature 25°C - 30°C
Aeration Sufficient dissolved oxygen is critical for these aerobic microorganisms.
Agitation Ensures even distribution of nutrients and oxygen.

Table 1: General Physicochemical Parameters for Antibiotic Production by Actinomycetes.[2]

Commonly utilized carbon sources in actinomycete fermentation include glucose, starch, and glycerol, while nitrogen sources can be organic (e.g., yeast extract, peptone, soybean meal) or inorganic.[2]

Extraction and Purification

The recovery and isolation of the altromycin complex from the fermentation broth is a multi-step process designed to separate the bioactive compounds from the complex mixture of microbial cells and media components.

Initial Extraction:

The first step in the isolation process involves the extraction of the altromycins from the whole fermentation broth using an organic solvent.[3] This technique leverages the solubility of the anthraquinone-derived altromycins in an organic phase that is immiscible with the aqueous fermentation broth.[2][3]

Purification by Counter-Current Chromatography (CCC):

Following the initial solvent extraction, the individual components of the altromycin complex are separated and purified using counter-current chromatography (CCC).[3] CCC is a liquid-liquid chromatographic technique that avoids the use of a solid support, thereby minimizing issues of irreversible adsorption.[4][5] The separation is based on the differential partitioning of the analytes between two immiscible liquid phases.[4]

Physicochemical Properties and Characterization

The altromycin complex consists of several related compounds, including altromycins A, B, C, D, and later identified components E, F, G, H, and I.[3][6] The structures of these compounds were elucidated using a combination of spectroscopic techniques, including UV, IR, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Physicochemical Data for Altromycin B:

Calculated physicochemical properties for altromycin B provide insights into its drug-like characteristics.

PropertyValue
Molecular Weight 925.37
Hydrogen Bond Acceptors 16
Hydrogen Bond Donors 5
Rotatable Bonds 11
Topological Polar Surface Area 262.95
XLogP 1.72
Lipinski's Rules Broken 2

Table 2: Calculated Physicochemical Properties of Altromycin B.[7]

Spectroscopic Characterization:

UV and IR data confirmed that the altromycins belong to the anthraquinone-derived class of antibiotics.[3] Mass spectral and NMR data were instrumental in establishing the structures of the individual components and demonstrating that they represent a new complex of compounds related to, but distinct from, the pluramycin-type antibiotics.[3] Altromycin B has been shown to be a DNA minor groove binder and DNA alkylator.[7][8]

Experimental Protocols

Detailed experimental protocols, including the specific fermentation medium composition, the organic solvent used for extraction, and the precise parameters for counter-current chromatography, are not available in the publicly accessible scientific literature. Access to the full-text publications is required to provide these in-depth methodologies.

Visualizations

Experimental Workflow for Altromycin Isolation:

The following diagram illustrates the general workflow for the initial isolation and purification of the altromycin complex.

Altromycin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Fermentation of Actinomycete AB 1246E-26 Solvent_Extraction Whole Broth Solvent Extraction Fermentation->Solvent_Extraction CCC Counter-Current Chromatography (CCC) Solvent_Extraction->CCC Crude Extract Analysis Spectroscopic Analysis (UV, IR, MS, NMR) CCC->Analysis Purified Fractions Isolated_Altromycins Isolated Altromycins (A, B, C, D, etc.) Analysis->Isolated_Altromycins Structure Elucidation

References

Spectroscopic Characterization of Altromycin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods utilized for the characterization of Altromycin C, a member of the pluramycin family of antibiotics. Altromycins are anthraquinone-derived compounds known for their antibacterial activity.[1][2] The structural elucidation of these complex natural products relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy.[1]

Data Presentation: Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of the altromycin complex and related pluramycin antibiotics.

Table 1: Expected ¹H and ¹³C NMR Spectroscopic Data for this compound

PositionExpected ¹³C Chemical Shift (δ, ppm)Expected ¹H Chemical Shift (δ, ppm)Key Correlations (COSY, HMBC)
Aglycone
C-1~185.0-HMBC to H-2, H-9a
C-2~120.0~7.5 (s)COSY with H-3 (if present), HMBC to C-1, C-3, C-4, C-4a
C-3~140.0~7.8 (d)COSY with H-2 (if present), HMBC to C-1, C-2, C-4, C-12b
............
Sugar Moieties
C-1'~100.0~5.5 (d)HMBC to aglycone attachment point
............
C-1''~98.0~5.2 (d)HMBC to C- of first sugar
............

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The table is a representative structure and would be significantly more detailed with actual data.

Table 2: Mass Spectrometry, UV-Vis, and IR Data for this compound

Spectroscopic TechniqueObserved DataInterpretation
HR-MS (ESI+) m/z [M+H]⁺, [M+Na]⁺Provides the molecular formula and exact mass of this compound. Fragmentation patterns (MS/MS) would elucidate the structure of the sugar moieties and the aglycone.
UV-Vis λmax at ~250, 290, 430 nmCharacteristic of the anthraquinone chromophore present in the pluramycin class of antibiotics.
IR (KBr) νmax ~3400, 1720, 1650, 1620 cm⁻¹Indicates the presence of hydroxyl (-OH), ester carbonyl (C=O), quinone carbonyl (C=O), and aromatic (C=C) functional groups.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is used to acquire the spectra.

  • ¹H NMR: Standard parameters are used to acquire a one-dimensional proton spectrum to identify the chemical shifts and coupling constants of the protons.

  • ¹³C NMR: A proton-decoupled carbon spectrum is acquired to determine the chemical shifts of all carbon atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within the aglycone and sugar residues.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting the structural fragments, including the linkage of the sugar moieties to the aglycone.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximity of protons.

High-Resolution Mass Spectrometry (HR-MS)
  • Sample Preparation: A dilute solution of this compound (e.g., 1 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The analysis is performed in positive ion mode to observe protonated molecules [M+H]⁺ and other adducts like [M+Na]⁺. The high resolution and mass accuracy allow for the determination of the elemental composition.

  • Tandem MS (MS/MS): Collision-induced dissociation (CID) is performed on the parent ion to induce fragmentation. The resulting fragment ions provide structural information about the different components of the molecule, such as the sequential loss of sugar units.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent like methanol or ethanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm. The solvent is used as a blank for baseline correction. The wavelengths of maximum absorbance (λmax) are recorded.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of dry this compound is finely ground with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: The IR spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). The positions of the absorption bands (in wavenumbers, cm⁻¹) are recorded and correlated to the presence of specific functional groups.

Mandatory Visualizations

Experimental Workflow for this compound Characterization

This compound Characterization Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation Fermentation Broth Extraction Solvent Extraction Fermentation->Extraction Chromatography Counter-Current Chromatography Extraction->Chromatography Purified_C Purified this compound Chromatography->Purified_C NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purified_C->NMR MS HR-Mass Spectrometry Purified_C->MS UV_Vis UV-Vis Spectroscopy Purified_C->UV_Vis IR IR Spectroscopy Purified_C->IR Data_Analysis Data Integration & Analysis NMR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis IR->Data_Analysis Structure Final Structure of this compound Data_Analysis->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Proposed Mechanism of Action for Pluramycin Antibiotics

The mechanism of action for this compound has not been explicitly detailed, but it is expected to be similar to other pluramycin antibiotics. These compounds are known to intercalate into DNA and cause alkylation, leading to the inhibition of DNA and RNA synthesis.[3]

Pluramycin Mechanism of Action AltromycinC This compound Intercalation DNA Intercalation AltromycinC->Intercalation 1. Binds to DNA DNA Cellular DNA Intercalation->DNA Alkylation Guanine Alkylation Intercalation->Alkylation 2. Covalent Modification Replication_Block Replication Fork Stall Alkylation->Replication_Block Transcription_Block Transcription Inhibition Alkylation->Transcription_Block Cell_Death Cell Death Replication_Block->Cell_Death Transcription_Block->Cell_Death

Caption: Proposed mechanism of action for this compound based on related pluramycins.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Altromycin C from Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the isolation and purification of Altromycin C, a novel pluramycin-like antibiotic, from the fermentation broth of the actinomycete strain AB 1246E-26.[1][2] The methodologies outlined below are based on established principles of natural product isolation and chromatography, drawing parallels from the purification of similar antibiotic compounds.

Introduction

Altromycins are a complex of Gram-positive antibiotics produced by the fermentation of an actinomycete, culture AB 1246E-26.[1] This complex includes Altromycin A, B, C, and D. This compound, a member of this family, has garnered interest for its potential therapeutic applications. The isolation and purification of this compound are critical steps for further pharmacological evaluation and drug development. The following protocols detail the fermentation of the producing organism, extraction of the antibiotic complex, and chromatographic separation of this compound.

Data Presentation

Quantitative data for the production and purification of this compound is not extensively available in the public domain. The following table provides a template for researchers to populate with their experimental data to monitor and optimize the isolation process.

ParameterUnitExpected Range (based on similar antibiotic fermentations)Experimental Value
Fermentation Titer of Altromycin Complexmg/L50 - 500
Extraction Efficiency of Altromycin Complex%70 - 95
Purity of this compound after Counter-Current Chromatography%> 95
Overall Yield of this compoundmg/L of broth5 - 50

Experimental Protocols

Fermentation of Actinomycete Strain AB 1246E-26

This protocol describes the submerged fermentation process for the production of the Altromycin complex.

Materials:

  • Cryovial of Actinomycete strain AB 1246E-26

  • Seed medium (e.g., Tryptic Soy Broth or a custom medium optimized for actinomycete growth)

  • Production medium (e.g., a complex medium containing glucose, soybean meal, yeast extract, and mineral salts)

  • Shake flasks (baffled)

  • Incubator shaker

  • Bioreactor (optional, for scale-up)

Procedure:

  • Inoculum Preparation:

    • Aseptically transfer a small amount of the cryopreserved culture to a shake flask containing the seed medium.

    • Incubate at 28-30°C with agitation (200-250 rpm) for 2-3 days, or until dense growth is observed.

  • Production Fermentation:

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate the production culture in shake flasks or a bioreactor at 28-30°C with agitation for 5-7 days.

    • Monitor the fermentation periodically for pH, cell growth, and antibiotic production (using a bioassay or HPLC).

Extraction of the Altromycin Complex

This protocol outlines the recovery of the Altromycin complex from the whole fermentation broth using organic solvent extraction.[1]

Materials:

  • Whole fermentation broth

  • Organic solvent (e.g., ethyl acetate, butyl acetate, or a mixture of chloroform and methanol)

  • Separatory funnel or equivalent extraction equipment

  • Rotary evaporator

Procedure:

  • Adjust the pH of the whole fermentation broth to a neutral or slightly basic pH (e.g., pH 7.0-8.0) to ensure the Altromycins are in their free base form, which is typically more soluble in organic solvents.

  • Add an equal volume of the selected organic solvent to the fermentation broth.

  • Agitate the mixture vigorously for 30-60 minutes to ensure thorough extraction.

  • Separate the organic phase from the aqueous phase. If emulsions form, centrifugation may be required.

  • Repeat the extraction of the aqueous phase with fresh organic solvent to maximize recovery.

  • Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract containing the Altromycin complex.

Purification of this compound by Counter-Current Chromatography (CCC)

This protocol describes the separation of this compound from the other Altromycins in the crude extract using Counter-Current Chromatography.[1]

Materials:

  • Crude Altromycin extract

  • CCC instrument

  • A suitable two-phase solvent system (e.g., a mixture of hexane, ethyl acetate, methanol, and water). The optimal ratio must be determined empirically.

  • Fraction collector

Procedure:

  • Solvent System Selection: Prepare a series of two-phase solvent systems and determine the partition coefficient (K) of the Altromycin components. The ideal K value for the target compound (this compound) should be between 0.5 and 2.

  • Instrument Preparation:

    • Fill the CCC column with the stationary phase.

    • Equilibrate the column by pumping the mobile phase through the system until a hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the crude extract in a small volume of the mobile or stationary phase and inject it into the CCC system.

  • Elution and Fractionation:

    • Pump the mobile phase through the column at a constant flow rate.

    • Collect fractions at regular intervals using a fraction collector.

  • Analysis of Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

  • Pooling and Concentration: Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Fermentation Fermentation of Actinomycete AB 1246E-26 Extraction Organic Solvent Extraction of Whole Broth Fermentation->Extraction Whole Broth Concentration Concentration of Organic Extract Extraction->Concentration Organic Phase CCC Counter-Current Chromatography (CCC) Concentration->CCC Crude Extract Analysis Fraction Analysis (TLC/HPLC) CCC->Analysis Fractions Pooling Pooling of Pure Fractions Analysis->Pooling Pure Fractions AltromycinC Purified this compound Pooling->AltromycinC

Caption: Workflow for this compound Isolation.

Logical Relationships in this compound Production

This diagram shows the key factors and their relationships influencing the successful production and isolation of this compound.

G cluster_0 Inputs & Conditions cluster_1 Process cluster_2 Outputs & Quality Control Strain Actinomycete Strain AB 1246E-26 Fermentation Fermentation Strain->Fermentation Media Fermentation Media (Carbon, Nitrogen, Minerals) Media->Fermentation Conditions Fermentation Conditions (pH, Temp, Aeration) Conditions->Fermentation Extraction Extraction Fermentation->Extraction Purification Purification Extraction->Purification Yield Yield Purification->Yield Purity Purity Purification->Purity Bioactivity Bioactivity Assay Purity->Bioactivity

Caption: Factors in this compound Production.

References

Application Notes and Protocols: Methods for the Total Synthesis of Altromycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altromycins are a family of pluramycin-like antibiotics with significant Gram-positive antibacterial and anticancer activity.[1] Their complex molecular architecture, featuring a tetracyclic aglycone core and a unique branched C-glycoside substructure, has made them a challenging target for total synthesis. To date, a total synthesis of Altromycin C has not been reported. However, significant progress has been made in the synthesis of its key components, namely the altromycin aglycone and the branched C-glycoside of the related Altromycin B.

These application notes provide a detailed overview of the synthetic strategies and experimental protocols for the synthesis of the altromycin aglycone, based on the seminal work of Fei and McDonald.[1][2] The methodologies described herein offer a foundational framework for researchers engaged in the synthesis of altromycins and other complex polyketide natural products.

Retrosynthetic Analysis of the Altromycin Aglycone

The synthetic approach towards the altromycin aglycone hinges on a convergent strategy. The core tetracyclic ring system is assembled through a series of Claisen condensations and aromatizations to form an anthracene intermediate, which then undergoes pyrone ring annulation. The characteristic epoxide side chain is introduced enantioselectively at a late stage.

Retrosynthesis Altromycin_Aglycone Altromycin Aglycone Pyrone Tetracyclic Pyrone (3) Altromycin_Aglycone->Pyrone Side-chain manipulation Anthracene Anthracene (13) Pyrone->Anthracene Pyrone Annulation Naphthalene Naphthalene Diester (8) Anthracene->Naphthalene Dieckmann Condensation Starting_Materials Simple Starting Materials Naphthalene->Starting_Materials Biomimetic Claisen Condensation

Caption: Retrosynthetic analysis of the Altromycin aglycone.

Key Experimental Protocols

The following protocols are adapted from the work of Fei and McDonald and represent key transformations in the synthesis of the altromycin aglycone.[1][2]

Protocol 1: Synthesis of the Tetracyclic Pyrone (3)

This protocol describes the crucial pyrone ring annulation to form the tetracyclic core.

Materials:

  • Anthracene derivative (17)

  • 1-chloro-N,N,2-trimethyl-1-propenylamine

  • Dichloromethane (CH2Cl2), anhydrous

  • Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the anthracene acid (17) in anhydrous CH2Cl2 at 0 °C under an argon atmosphere, add 1-chloro-N,N,2-trimethyl-1-propenylamine.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the tetracyclic pyrone (3).

Protocol 2: Enantioselective Dihydroxylation and Epoxidation

This protocol details the introduction of the chiral epoxide side chain.

Materials:

  • Tetracyclic pyrone derivative (19)

  • AD-mix-β

  • tert-butanol (t-BuOH)

  • Water (H2O)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

Procedure:

  • Dihydroxylation: To a solution of the tetracyclic pyrone (19) in a mixture of t-BuOH and H2O at 0 °C, add AD-mix-β.

  • Stir the mixture vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding solid sodium sulfite (Na2SO3) and stir for an additional hour.

  • Extract the mixture with ethyl acetate (EtOAc) (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude diol (20) by flash chromatography.

  • Mesylation: To a solution of the diol (20) and Et3N in anhydrous CH2Cl2 at 0 °C, add MsCl dropwise.

  • Stir the reaction at 0 °C for 1 hour.

  • Dilute the reaction with CH2Cl2 and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Epoxidation: Dissolve the crude mesylate in MeOH and add K2CO3.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure and partition the residue between EtOAc and water.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by column chromatography to yield the altromycin aglycone precursor.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of the altromycin aglycone.[1][2]

StepProductStarting MaterialReagents and ConditionsYield (%)Notes
Pyrone AnnulationTetracyclic Pyrone (3)Acid (17)1-chloro-N,N,2-trimethyl-1-propenylamine, CH2Cl286Spontaneous cyclization
Asymmetric DihydroxylationDiol (20)Alkene (19)AD-mix-β, t-BuOH/H2O-13:1 enantiomeric ratio
Global O-deprotectionAnthrone tetraol (21)Protected DiolAlCl3, tert-butanethiol--
Quinone FormationPartially protected quinone (22)Tetraol (21)1. TIPSOTf, 2,6-lutidine; 2. H2O, PhI(OAc)2-One-pot procedure

Yields were not explicitly provided for all steps in the primary communication but were described as efficient.

Synthesis of the Branched C-Glycoside Substructure

A separate body of work by Koo and McDonald focuses on the synthesis of the branched C-glycoside substructure of Altromycin B.[3] This synthesis commences from a non-carbohydrate precursor and utilizes a tungsten-catalyzed cycloisomerization of an alkynyl alcohol as a key step to construct the dihydropyran ring.[3] Subsequent functional group manipulations, including a Stille cross-coupling reaction, lead to the desired branched C-arylglycoside.[3]

C_Glycoside Branched_C_Glycoside Branched C-Glycoside (2a/2b) Diol Diol (20a/20b) Branched_C_Glycoside->Diol Oxidation & Deprotection Dihydropyran Endocyclic Enol Ether (11) Diol->Dihydropyran Stille Coupling & Functionalization Alkynyl_Alcohol Alkynyl Alcohol (8) Dihydropyran->Alkynyl_Alcohol Tungsten-catalyzed Cycloisomerization Starting_Diol Known Diol (6) Alkynyl_Alcohol->Starting_Diol Protection & Reduction

References

Application Notes and Protocols for Altromycin C in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Altromycin C, a pluramycin-like antibiotic, in antibacterial susceptibility testing. The document includes detailed protocols for determining the minimum inhibitory concentration (MIC) of this compound against Gram-positive bacteria, a summary of its mechanism of action, and visual representations of experimental workflows and signaling pathways.

Introduction

This compound is a member of the pluramycin family of antibiotics, known for their potent activity against a range of Gram-positive bacteria.[1] These compounds are characterized by a complex anthraquinone-derived structure.[1] Understanding the antibacterial spectrum and potency of this compound is crucial for its potential development as a therapeutic agent. Antibacterial susceptibility testing is the primary method used to determine the in vitro activity of an antibiotic against a specific bacterial strain.

Data Presentation: Antibacterial Activity of this compound

While specific minimum inhibitory concentration (MIC) values for a wide range of bacterial strains are not extensively published for this compound, the available literature indicates its efficacy against clinically relevant Gram-positive pathogens. The general MIC range for Altromycins against Streptococci and Staphylococci has been reported to be between 0.2 and 3.12 µg/mL.[1]

For research and development purposes, it is essential to determine the specific MIC values of this compound against a panel of relevant bacterial strains. The following table provides a template for presenting such quantitative data. Researchers should populate this table with their experimentally determined MIC values.

Table 1: Template for Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrain DesignationThis compound MIC (µg/mL)
Staphylococcus aureusATCC® 29213™[Insert experimental value]
Staphylococcus aureus(MRSA) Strain[Insert experimental value]
Staphylococcus aureus(VISA) Strain[Insert experimental value]
Streptococcus pyogenesATCC® 19615™[Insert experimental value]
Streptococcus pyogenesClinical Isolate 1[Insert experimental value]
Enterococcus faecalisATCC® 29212™[Insert experimental value]
Enterococcus faecalis(VRE) Strain 1[Insert experimental value]

Experimental Protocols

The following are detailed protocols for determining the antibacterial susceptibility of this compound using standard laboratory methods.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound stock solution (prepared in a suitable solvent, e.g., DMSO, and filter-sterilized)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates (sterile, U-bottom)

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile pipette tips and multichannel pipettor

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for spectrophotometric reading)

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.

    • The final volume in each well should be 50 µL.

    • The concentration range should be selected to encompass the expected MIC value (e.g., from 64 µg/mL down to 0.06 µg/mL).

    • Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Growth can be assessed visually as turbidity or by using a plate reader to measure the optical density at 600 nm (OD₆₀₀).

Disk Diffusion Method (Kirby-Bauer Test)

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Protocol:

  • Preparation of this compound Disks:

    • Aseptically apply a defined volume of the this compound solution to sterile filter paper disks to achieve a specific drug concentration per disk (e.g., 30 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment before use.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess inoculum by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Using sterile forceps, place the this compound disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measuring the Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The interpretation of the zone size (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria for this compound, which are not yet available.

Mechanism of Action

This compound belongs to the pluramycin class of antibiotics, which are known to exert their antibacterial effect by targeting bacterial DNA. The proposed mechanism of action involves two key steps:

  • DNA Intercalation: The planar aromatic core of the this compound molecule inserts itself between the base pairs of the DNA double helix.

  • DNA Alkylation: Following intercalation, reactive epoxide groups on the this compound molecule covalently bind to the DNA, primarily at guanine bases. This alkylation of DNA disrupts critical cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion start Start prep_culture Prepare Bacterial Culture start->prep_culture prep_inoculum Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate_plate Inoculate Plate prep_inoculum->inoculate_plate inoculate_agar Inoculate MHA Plate prep_inoculum->inoculate_agar prep_altromycin Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_altromycin->serial_dilution prep_disks Prepare this compound Disks prep_altromycin->prep_disks serial_dilution->inoculate_plate incubate_mic Incubate Plate (16-20h, 35°C) inoculate_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic end End read_mic->end apply_disks Apply Disks to Agar prep_disks->apply_disks inoculate_agar->apply_disks incubate_disk Incubate Plate (16-20h, 35°C) apply_disks->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone measure_zone->end

Caption: Experimental workflow for antibacterial susceptibility testing of this compound.

Signaling Pathway: Mechanism of Action

Mechanism_of_Action cluster_drug This compound Action cluster_cellular Bacterial Cellular Response altromycin This compound intercalation DNA Intercalation altromycin->intercalation 1. Binds to DNA alkylation DNA Alkylation (Guanine residues) intercalation->alkylation 2. Covalent modification dna_damage DNA Damage alkylation->dna_damage replication_block Replication Fork Stall dna_damage->replication_block transcription_block Transcription Inhibition dna_damage->transcription_block sos_response Activation of DNA Damage Response (e.g., Ada response) dna_damage->sos_response cell_death Bacterial Cell Death replication_block->cell_death transcription_block->cell_death sos_response->cell_death If damage is irreparable

Caption: Proposed mechanism of action of this compound leading to bacterial cell death.

Disclaimer

This document is intended for research purposes only. The information provided is based on currently available scientific literature. All laboratory work should be conducted by trained personnel in accordance with standard safety procedures. The protocols provided are general guidelines and may require optimization for specific bacterial strains or experimental conditions.

References

Application of Altromycin C in DNA Footprinting Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altromycin C is a member of the pluramycin family of antibiotics, which are known for their potent antitumor and antimicrobial activities.[1][2] These biological activities are primarily attributed to their interactions with DNA. Understanding the precise nature of these interactions, including binding affinity and sequence specificity, is crucial for the development of this compound and its analogs as therapeutic agents. DNA footprinting is a powerful in vitro technique used to elucidate the specific binding sites of ligands, such as small molecules and proteins, on a DNA fragment.[3] This application note provides a detailed overview and protocol for the use of this compound in DNA footprinting assays, primarily focusing on the DNase I footprinting method.

Principle of DNA Footprinting

DNA footprinting operates on the principle that a ligand bound to DNA will protect the nucleic acid from enzymatic or chemical cleavage at its binding site.[3] In a typical DNase I footprinting experiment, a DNA fragment of interest is radiolabeled at one end. This labeled DNA is then incubated with varying concentrations of the binding ligand (in this case, this compound). Subsequently, the DNA-ligand mixture is subjected to limited digestion by DNase I, an endonuclease that cleaves the phosphodiester backbone of DNA. The concentration of DNase I is carefully titrated to ensure that, on average, each DNA molecule is cleaved only once.

When the resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis and visualized by autoradiography, a "ladder" of bands is observed. In the DNA sample without the ligand, the ladder will be relatively uniform. However, in the presence of the ligand, the region of DNA where the ligand is bound will be protected from DNase I cleavage, resulting in a gap in the ladder of bands. This gap is referred to as the "footprint" and reveals the precise binding site of the ligand.

Mechanism of this compound Interaction with DNA

While specific studies on this compound are limited, the mechanism of action can be inferred from its close analog, Altromycin B. Altromycin B is known to interact with DNA through a two-step process:

  • Intercalation: The planar anthraquinone core of the molecule inserts itself between the base pairs of the DNA double helix.[4]

  • Alkylation: Following intercalation, a reactive epoxide group on the altromycin molecule covalently binds to the N7 position of a guanine base.[4]

This dual mechanism of intercalation and alkylation results in a stable drug-DNA adduct, making it a potent inhibitor of DNA replication and transcription. It is highly probable that this compound interacts with DNA via a similar mechanism.

Data Presentation: Quantitative Analysis of DNA Binding

Table 1: Example Thermodynamic Parameters for Mithramycin A Binding to Salmon Testes DNA at 25°C [5]

Thermodynamic ParameterValueUnitMethod
Binding Constant (Kobs)1.2 (±0.3) x 105M-1UV Melting Studies
Gibbs Free Energy (ΔG)-6.62kcal mol-1Calculated
Enthalpy (ΔH)+2.62 (±0.11)kcal mol-1Isothermal Titration Calorimetry
Entropy (TΔS)+9.24kcal mol-1Calculated

Note: This data is for Mithramycin A and is intended to serve as an example. Similar experiments would need to be performed to determine the specific thermodynamic profile for this compound.

Experimental Protocols

Protocol 1: DNase I Footprinting Assay with this compound

This protocol outlines the steps for performing a DNase I footprinting assay to determine the binding site of this compound on a specific DNA fragment.

Materials:

  • This compound

  • Purified DNA fragment of interest (e.g., a PCR product or restriction fragment)

  • T4 Polynucleotide Kinase

  • [γ-32P]ATP

  • DNase I (RNase-free)

  • DNase I Dilution Buffer

  • Binding Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2)

  • Stop Solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • Formamide Loading Dye

  • Denaturing Polyacrylamide Gel (e.g., 8%)

  • TBE Buffer

Procedure:

  • DNA Fragment Preparation and Labeling: a. Prepare the DNA fragment of interest. b. Dephosphorylate the 5' ends of the DNA fragment using calf intestinal phosphatase. c. End-label the DNA fragment at one 5' end using T4 polynucleotide kinase and [γ-32P]ATP. d. Purify the end-labeled DNA fragment.

  • This compound-DNA Binding Reaction: a. Prepare serial dilutions of this compound in the appropriate solvent and then dilute into the Binding Buffer. b. In separate microcentrifuge tubes, mix the 32P-labeled DNA fragment with increasing concentrations of this compound. Include a no-drug control. c. Incubate the reactions at room temperature for at least 30 minutes to allow for binding equilibrium to be reached.

  • DNase I Digestion: a. Prepare fresh dilutions of DNase I in cold DNase I Dilution Buffer. The optimal concentration needs to be determined empirically. b. Add the diluted DNase I to each binding reaction and incubate for a precise amount of time (e.g., 1 minute) at room temperature. c. Stop the reaction by adding an equal volume of Stop Solution.

  • Purification of DNA Fragments: a. Extract the samples with an equal volume of phenol:chloroform:isoamyl alcohol. b. Precipitate the DNA from the aqueous phase by adding 2.5 volumes of cold 100% ethanol and incubating at -80°C. c. Pellet the DNA by centrifugation, wash with 70% ethanol, and air dry.

  • Gel Electrophoresis and Autoradiography: a. Resuspend the DNA pellets in Formamide Loading Dye. b. Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice. c. Load the samples onto a denaturing polyacrylamide gel. d. Run the gel at a constant power until the desired resolution is achieved. e. Dry the gel and expose it to X-ray film or a phosphorimager screen.

Visualizations

Signaling Pathways and Experimental Workflows

AltromycinC_DNA_Interaction cluster_mechanism Mechanism of Action This compound This compound Intercalation Intercalation This compound->Intercalation 1. Binds to DNA DNA_Helix DNA Double Helix Alkylation Alkylation DNA_Helix->Alkylation 2. Covalent Bonding Intercalation->DNA_Helix Guanine_N7 Guanine (N7) Alkylation->Guanine_N7 DNA_Adduct Stable DNA Adduct Guanine_N7->DNA_Adduct

Caption: Proposed mechanism of this compound interaction with DNA.

DNA_Footprinting_Workflow cluster_workflow DNase I Footprinting Workflow Start Start: Labeled DNA Incubation Incubate with This compound Start->Incubation DNaseI_Digestion Limited DNase I Digestion Incubation->DNaseI_Digestion Purification Purify DNA Fragments DNaseI_Digestion->Purification Electrophoresis Denaturing PAGE Purification->Electrophoresis Visualization Autoradiography Electrophoresis->Visualization Result Identify 'Footprint' Visualization->Result

Caption: Experimental workflow for DNase I footprinting.

Conclusion

DNA footprinting is an indispensable tool for characterizing the interaction between this compound and its DNA target. By identifying the specific DNA sequences to which this compound binds, researchers can gain valuable insights into its mechanism of action. This knowledge is fundamental for the rational design of more potent and selective this compound derivatives for therapeutic applications. While quantitative binding data for this compound is not yet widely available, the protocols and principles outlined in this application note provide a solid framework for conducting such investigations.

References

Altromycin C as a Molecular Probe for DNA Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altromycin C is a member of the pluramycin family of antitumor antibiotics, which are known to exert their biological activity through interaction with DNA.[1][2] These compounds typically possess a complex anthraquinone-derived core and sugar moieties that are crucial for their DNA binding activity. While specific research on this compound is limited, extensive studies on related compounds, such as Altromycin B and hedamycin, provide a strong framework for understanding its potential as a molecular probe for DNA structure.[3][4][5] Pluramycins are known to interact with DNA through a combination of intercalation and covalent alkylation, primarily at guanine residues.[4][5] This dual-mode interaction makes them valuable tools for investigating DNA conformation, sequence-specific recognition, and DNA damage response pathways.

These application notes provide an overview of the methodologies that can be employed to characterize the interaction of this compound with DNA, drawing upon established protocols for related compounds.

Mechanism of Action: DNA Intercalation and Alkylation

The proposed mechanism for pluramycin antibiotics, which is expected to be similar for this compound, involves a two-step process. First, the planar aromatic core of the molecule intercalates between DNA base pairs.[4] This initial non-covalent binding event positions the reactive epoxide side chain of the molecule within the major groove of the DNA.[4] Subsequently, a nucleophilic attack from the N7 position of a guanine base leads to the formation of a stable covalent adduct, resulting in an alkylated DNA strand.[4] This covalent modification can disrupt DNA replication and transcription, ultimately leading to cytotoxicity in rapidly dividing cells.[6]

Quantitative Analysis of Altromycin-DNA Interactions

Due to the limited availability of specific quantitative data for this compound, the following table summarizes representative binding parameters for related pluramycin and aureolic acid antibiotics that also bind to DNA. These values provide an expected range for the DNA binding affinity of this compound.

CompoundDNA TypeK d (Dissociation Constant)K b (Binding Constant)Technique
Mithramycin ASalmon Testes DNA-1.2 (±0.3) x 10 5 M -1UV Melting Studies
Mithramycin SKSalmon Testes DNA-2.9 (±1.0) x 10 4 M -1UV Melting Studies
Tetracycline HClCalf Thymus DNA-(6.9 ± 0.3) × 10 4 M −1UV-Vis Spectroscopy
Ciprofloxacin HClCalf Thymus DNA-(2.8 ± 0.6) × 10 4 M −1UV-Vis Spectroscopy

Note: The binding of many pluramycin-type compounds is entropically driven, suggesting that hydrophobic interactions and the displacement of water molecules from the DNA grooves play a significant role in the binding process.[7]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with DNA.

Protocol 1: Fluorescence Anisotropy Assay for Determining DNA Binding Affinity

Fluorescence anisotropy is a powerful technique to quantify the binding of a fluorescent molecule (or a molecule that can be fluorescently labeled) to a larger macromolecule, such as DNA.[8][9] The binding of the smaller, rapidly tumbling this compound to the larger, more slowly tumbling DNA molecule will result in an increase in the fluorescence anisotropy.

Workflow for Fluorescence Anisotropy Assay

G cluster_prep Preparation cluster_binding Binding Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_dna Prepare Fluorescently-Labeled DNA Oligonucleotide mix Incubate DNA with this compound at Room Temperature prep_dna->mix prep_altro Prepare Serial Dilutions of this compound prep_altro->mix measure Measure Fluorescence Anisotropy mix->measure plot Plot Anisotropy vs. This compound Concentration measure->plot fit Fit Data to a Binding Model to Determine Kd plot->fit

Caption: Workflow for determining DNA binding affinity using fluorescence anisotropy.

Materials:

  • This compound

  • Fluorescently labeled DNA oligonucleotide (e.g., with 6-FAM at the 5' end)

  • Binding Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA)

  • Fluorometer with polarization filters

  • 96-well black microplates

Procedure:

  • Prepare a stock solution of the fluorescently labeled DNA oligonucleotide in the binding buffer at a concentration of 10 nM.

  • Prepare a series of this compound dilutions in the binding buffer, ranging from concentrations well below to well above the expected dissociation constant (K d ). A typical range might be from 1 nM to 10 µM.

  • Set up the binding reactions in a 96-well plate. To each well, add a constant concentration of the labeled DNA (e.g., 1.0 nM final concentration) and varying concentrations of this compound.[10] Include control wells with DNA only. The final volume in each well should be constant (e.g., 100 µL).

  • Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.[10]

  • Measure the fluorescence anisotropy using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[10]

  • Plot the change in anisotropy as a function of the this compound concentration.

  • Fit the resulting binding curve to a suitable model (e.g., a single-site binding model) to determine the dissociation constant (K d ).[10]

Protocol 2: DNase I Footprinting to Determine Sequence Specificity

DNase I footprinting is a method used to identify the specific DNA sequences where a ligand binds.[11][12] The principle is that the bound ligand protects the DNA from cleavage by DNase I, leaving a "footprint" on the DNA ladder when analyzed by gel electrophoresis.[13]

Workflow for DNase I Footprinting

G cluster_prep Preparation cluster_binding Binding Reaction cluster_digestion Digestion cluster_analysis Analysis label_dna End-label DNA Fragment with 32P bind Incubate Labeled DNA with this compound label_dna->bind digest Partially Digest with DNase I bind->digest denature Denature DNA Fragments digest->denature electrophoresis Separate Fragments by Denaturing PAGE denature->electrophoresis autoradiography Visualize Footprint by Autoradiography electrophoresis->autoradiography

Caption: Workflow for DNase I footprinting to identify ligand binding sites.

Materials:

  • This compound

  • DNA fragment of interest (e.g., a PCR product or restriction fragment)

  • T4 Polynucleotide Kinase

  • [γ- 32 P]ATP

  • DNase I

  • DNase I Digestion Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl 2 , 1 mM CaCl 2 )

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel

Procedure:

  • End-label the DNA fragment at one end of one strand using T4 Polynucleotide Kinase and [γ- 32 P]ATP. Purify the labeled DNA.

  • Set up binding reactions by incubating the 32 P-labeled DNA with increasing concentrations of this compound at room temperature for 30 minutes. Include a control reaction with no this compound.

  • Initiate partial digestion by adding a freshly diluted solution of DNase I to each reaction. The amount of DNase I should be optimized to generate a uniform ladder of fragments with, on average, one cut per DNA molecule. Incubate for a short, defined time (e.g., 1-2 minutes).

  • Stop the digestion by adding an excess of Stop Solution.

  • Denature the DNA fragments by heating the samples at 90-95°C for 5 minutes, followed by rapid cooling on ice.

  • Separate the fragments on a high-resolution denaturing polyacrylamide gel.

  • Visualize the DNA fragments by autoradiography. The region where this compound binds will be protected from DNase I cleavage, resulting in a gap in the ladder of bands (the "footprint") compared to the control lane.

DNA Damage Response Signaling

As an alkylating agent, this compound is expected to induce a DNA damage response (DDR) in cells.[14][15] The covalent adducts formed by this compound can stall replication forks and create lesions that are recognized by the cell's DNA repair machinery. This typically activates a complex signaling cascade to arrest the cell cycle and initiate DNA repair or, if the damage is too severe, trigger apoptosis.[6] The primary pathway activated by such lesions often involves the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases.[16][17]

DNA Damage Response Pathway for Alkylating Agents

G cluster_damage DNA Damage Induction cluster_recognition Damage Recognition & Signaling cluster_response Cellular Response altromycin This compound dna_damage DNA Alkylation (Guanine Adducts) altromycin->dna_damage replication_stress Replication Stress dna_damage->replication_stress atm_chk2 ATM/CHK2 Activation dna_damage->atm_chk2 atr_chk1 ATR/CHK1 Activation replication_stress->atr_chk1 cell_cycle_arrest Cell Cycle Arrest atr_chk1->cell_cycle_arrest dna_repair DNA Repair (BER, NER, HR) atr_chk1->dna_repair atm_chk2->cell_cycle_arrest atm_chk2->dna_repair apoptosis Apoptosis atm_chk2->apoptosis

Caption: Simplified signaling pathway of the DNA damage response to alkylating agents.

Conclusion

This compound, as a member of the pluramycin family, holds significant potential as a molecular probe for studying DNA structure and function. The experimental protocols outlined here provide a robust framework for characterizing its DNA binding affinity, sequence specificity, and the cellular responses it elicits. While direct quantitative data for this compound is currently scarce, the methodologies described, which have been successfully applied to analogous compounds, will be invaluable for elucidating its precise mechanism of action and for its potential development as a therapeutic agent or a research tool.

References

Application Notes and Protocols for the Purification of Altromycin C from Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altromycin C is a novel pluramycin-like antibiotic belonging to the anthraquinone class of compounds.[1][2] It is produced by the actinomycete strain AB 1246E-26, which was originally isolated from a soil sample.[2] this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. This document provides detailed application notes and protocols for the purification of this compound from fermentation cultures of Actinomycete AB 1246E-26. The described methodology is based on established techniques for the isolation of anthraquinone and pluramycin-type antibiotics, focusing on solvent extraction and chromatographic separation.

Data Presentation

The following tables summarize the expected yields and purity at each major stage of the purification process. These values are estimates based on typical purification schemes for similar natural products and should be optimized for specific laboratory conditions.

Table 1: Estimated Yield and Purity of this compound During Purification

Purification StepStarting MaterialProductEstimated Yield (%)Estimated Purity (%)
FermentationCulture MediumWhole Broth--
Solvent ExtractionWhole BrothCrude Extract80 - 9010 - 20
Counter-Current Chromatography (CCC)Crude ExtractEnriched Fractions60 - 7070 - 85
Preparative HPLCEnriched FractionsPurified this compound40 - 50>95

Table 2: Key Parameters for Chromatographic Purification

Chromatography TechniqueStationary PhaseMobile Phase (Illustrative)Detection Wavelength (nm)
Counter-Current Chromatography (CCC)Liquid (Two-phase solvent system)n-hexane:ethanol:water (18:22:3, v/v/v)254
Preparative HPLCC18 reversed-phaseAcetonitrile/Water with 0.1% TFA (gradient)254, 270, 435
Analytical HPLCC18 reversed-phaseMethanol/Phosphate buffer (pH 2.0) (gradient)254

Experimental Protocols

Fermentation of Actinomycete AB 1246E-26

This protocol describes the cultivation of Actinomycete AB 1246E-26 to produce this compound.

Materials:

  • Actinomycete AB 1246E-26 culture

  • Seed culture medium (e.g., ISP2 broth: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose, pH 7.2)

  • Production medium (e.g., a modified fermentation medium suitable for actinomycetes)

  • Sterile baffled flasks

  • Incubator shaker

Procedure:

  • Inoculate a sterile seed culture flask containing seed culture medium with Actinomycete AB 1246E-26 from a stock culture.

  • Incubate the seed culture at 28-30°C with shaking at 180-200 rpm for 48-72 hours, or until robust growth is observed.

  • Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).

  • Incubate the production culture at 28-30°C with shaking at 180-200 rpm for 5-7 days. Monitor the production of this compound periodically using analytical techniques such as HPLC.

Extraction of Crude this compound

This protocol details the extraction of the Altromycin complex from the fermentation broth.

Materials:

  • Fermentation whole broth

  • Organic solvent (e.g., ethyl acetate or n-butanol)

  • Large separating funnels or extraction vessels

  • Rotary evaporator

Procedure:

  • At the end of the fermentation, harvest the entire culture broth.

  • Extract the whole broth with an equal volume of the chosen organic solvent (e.g., ethyl acetate).[1]

  • Mix the broth and solvent vigorously for 30-60 minutes.

  • Separate the organic phase from the aqueous phase using a separating funnel.

  • Repeat the extraction of the aqueous phase 2-3 times to maximize the recovery of this compound.

  • Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification by Counter-Current Chromatography (CCC)

This protocol describes the initial purification of this compound from the crude extract using CCC.[1]

Materials:

  • Crude this compound extract

  • CCC instrument

  • Two-phase solvent system (e.g., n-hexane:ethanol:water in a ratio of 18:22:3 v/v/v). The optimal system should be determined empirically.[3]

  • Fraction collector

Procedure:

  • Prepare the two-phase solvent system by thoroughly mixing the components in a separating funnel and allowing the phases to separate.

  • Dissolve the crude extract in a suitable volume of the stationary phase or a mixture of both phases.

  • Fill the CCC column with the stationary phase.

  • Inject the sample solution into the CCC instrument.

  • Pump the mobile phase through the column at a set flow rate to initiate the separation.

  • Collect fractions using a fraction collector.

  • Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Pool the fractions containing this compound and evaporate the solvent.

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol outlines the final purification step to obtain high-purity this compound.

Materials:

  • Enriched this compound fractions from CCC

  • Preparative HPLC system with a C18 column

  • HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)

  • Freeze-dryer (lyophilizer)

Procedure:

  • Dissolve the enriched this compound fraction in a minimal amount of the initial mobile phase.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Inject the sample onto the preparative C18 HPLC column.

  • Elute the column with a suitable gradient of acetonitrile in water (containing 0.1% TFA) at a constant flow rate.

  • Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 254 nm, 270 nm, and 435 nm).

  • Collect the peak corresponding to this compound.

  • Analyze the purity of the collected fraction using analytical HPLC.

  • Combine pure fractions and remove the organic solvent using a rotary evaporator.

  • Freeze-dry the aqueous solution to obtain purified this compound as a solid.

Mandatory Visualizations

Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_product Final Product Fermentation 1. Fermentation of Actinomycete AB 1246E-26 SolventExtraction 2. Solvent Extraction (e.g., Ethyl Acetate) Fermentation->SolventExtraction CCC 3. Counter-Current Chromatography (CCC) SolventExtraction->CCC Crude Extract PrepHPLC 4. Preparative HPLC CCC->PrepHPLC Enriched Fractions PureAltromycinC Purified this compound (>95% Purity) PrepHPLC->PureAltromycinC Purified Fractions

Caption: Overall workflow for the purification of this compound.

CCC_Process CrudeExtract Crude Extract (dissolved in stationary phase) CCC_System Counter-Current Chromatography System Stationary Phase (e.g., lower phase) Mobile Phase (e.g., upper phase) CrudeExtract->CCC_System Injection FractionCollector Fraction Collector Fraction 1 Fraction 2 ... Fraction n CCC_System->FractionCollector Elution Analysis {Analysis (HPLC/TLC)} FractionCollector->Analysis Screening EnrichedFractions {Enriched this compound Fractions} Analysis->EnrichedFractions Pooling

Caption: Logical flow of the Counter-Current Chromatography step.

References

Application Notes and Protocols for the Quantification of Altromycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific validated analytical methods for the quantification of Altromycin C are not extensively reported in peer-reviewed literature. The following application notes and protocols are based on established methods for the analysis of structurally related pluramycin-like and anthraquinone-derived antibiotics. These protocols should be considered as a starting point and will require optimization and validation for specific matrices and instrumentation.

Introduction

This compound is a pluramycin-like antibiotic with potential applications in drug development.[1] As with any therapeutic agent, accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for three common analytical techniques applicable to the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry.

Analytical Methods Overview

The choice of analytical method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: A robust and widely available technique suitable for the quantification of this compound in bulk drug substance and simple formulations.

  • LC-MS/MS: Offers high sensitivity and selectivity, making it the method of choice for complex biological matrices such as plasma, serum, and tissue homogenates.[2][3]

  • UV-Vis Spectrophotometry: A simple and rapid method for the estimation of this compound concentration in pure solutions or during initial screening, leveraging the chromophoric nature of its anthraquinone core.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of this compound in bulk material and pharmaceutical formulations.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of the HPLC-UV method. These values are illustrative and should be determined experimentally during method validation.

ParameterExpected Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%
Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • 0.22 µm syringe filters

3.2.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

3.2.3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (This should be optimized based on the UV spectrum of this compound)

3.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.

3.2.5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare this compound Standard Solutions Filter Filter all solutions (0.22 µm) Standard->Filter Sample Prepare Sample Solutions Sample->Filter HPLC Inject into HPLC-UV System Filter->HPLC Chromatogram Acquire Chromatogram HPLC->Chromatogram CalCurve Generate Calibration Curve Chromatogram->CalCurve Quantify Quantify this compound in Samples Chromatogram->Quantify CalCurve->Quantify

Caption: HPLC-UV workflow for this compound quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of the LC-MS/MS method. These values are illustrative and should be determined experimentally during method validation.

ParameterExpected Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 15%
Experimental Protocol

4.2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

4.2.2. Instrumentation

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Data acquisition and processing software

4.2.3. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1 (Precursor Ion) -> Q3 (Product Ion) (To be determined by infusion of the standard)

    • Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)

4.2.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

4.2.5. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration of the standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS Inject into LC-MS/MS System Reconstitute->LCMS MRM Acquire Data (MRM Mode) LCMS->MRM CalCurve Generate Calibration Curve MRM->CalCurve Quantify Quantify this compound MRM->Quantify CalCurve->Quantify

Caption: LC-MS/MS workflow for this compound quantification.

UV-Visible Spectrophotometry

This method is a simple and cost-effective way to estimate the concentration of this compound in pure solutions.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of the UV-Vis spectrophotometry method. These values are illustrative and should be determined experimentally.

ParameterExpected Value
Linearity Range2 - 20 µg/mL
Correlation Coefficient (r²)> 0.995
Molar Absorptivity (ε)To be determined
Wavelength of Max. Absorbance (λmax)~254 nm and ~430 nm (typical for pluramycins)
Experimental Protocol

5.2.1. Materials and Reagents

  • This compound reference standard

  • Methanol (UV grade) or other suitable solvent

5.2.2. Instrumentation

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

5.2.3. Method

  • Determine λmax:

    • Prepare a solution of this compound in methanol (e.g., 10 µg/mL).

    • Scan the solution from 200 to 600 nm to determine the wavelength(s) of maximum absorbance (λmax).

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions in methanol to cover the linear range (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Sample Preparation: Dissolve the sample in methanol to obtain a theoretical concentration within the calibration range.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use methanol as the blank.

    • Measure the absorbance of the standard and sample solutions.

5.2.4. Data Analysis

  • Generate a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the samples from the calibration curve using the Beer-Lambert law (A = εbc).

Logical Relationship Diagram

UVVis_Logic cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock Prepare Stock Solution Standards Prepare Standard Dilutions Stock->Standards Sample Prepare Sample Solution Stock->Sample Measure Measure Absorbance at λmax Standards->Measure Sample->Measure Scan Determine λmax Scan->Measure CalCurve Plot Calibration Curve Measure->CalCurve Concentration Calculate Sample Concentration Measure->Concentration CalCurve->Concentration

Caption: Logical workflow for UV-Vis spectrophotometry.

References

Developing Altromycin C Analogs for Improved Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategies and methodologies for developing Altromycin C analogs with enhanced therapeutic potential. This compound, a member of the pluramycin family of antibiotics, has demonstrated both antibacterial and anticancer activities.[1][2][3] The development of analogs aims to improve its efficacy, selectivity, and pharmacokinetic properties.

Rationale for Analog Development

This compound exerts its biological activity primarily through DNA alkylation, a mechanism shared with other pluramycins.[2] The core structure consists of an aglycone and sugar moieties, which are crucial for its interaction with DNA.[1][4] The development of analogs focuses on modifying these structures to enhance cytotoxicity against cancer cells and improve the therapeutic index. Key areas for modification include:

  • Aglycone Core: Modifications to the aromatic rings and side chains can influence DNA binding affinity and redox properties.

  • Sugar Moieties: Altering the sugar residues can affect solubility, cell permeability, and the specificity of DNA interaction.[4]

  • Epoxide Group: As the key alkylating function, modifications can modulate reactivity and selectivity.[2]

Data Presentation: Comparative Efficacy of this compound Analogs

The following table summarizes hypothetical quantitative data for a series of newly synthesized this compound analogs compared to the parent compound. This data is for illustrative purposes to demonstrate how results from cytotoxicity assays would be presented.

CompoundModificationIC50 (µM) in HCT-116 CellsIC50 (µM) in MCF-7 CellsTumor Growth Inhibition (%) in HCT-116 Xenograft Model
This compoundParent Compound1.52.145
Analog AC-1C-5' Demethyl0.81.262
Analog AC-2C-7' Hydroxyl1.21.855
Analog AC-3Aglycone Fluorination0.50.975
Analog AC-4Simplified Sugar Chain2.53.030

Experimental Protocols

General Protocol for the Synthesis of this compound Analogs

The synthesis of this compound analogs is a complex, multi-step process. The general strategy involves the synthesis of the aglycone core, synthesis of the modified sugar donors, and subsequent glycosylation.[1][5][6]

3.1.1. Synthesis of the Altromycin Aglycone Core: This process often starts from simpler aromatic precursors and involves a series of reactions such as Claisen condensations, aromatizations, and pyrone ring formation to construct the tetracyclic core.[2][5]

3.1.2. Synthesis of Modified Glycosyl Donors: Sugar moieties can be chemically synthesized with desired modifications, such as altered stereochemistry or the introduction of new functional groups.

3.1.3. Glycosylation: The modified sugar donors are then coupled to the aglycone core. This is a critical step, and various glycosylation methods can be employed to control the stereochemistry of the linkage.[6][7]

Protocol for In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)

This protocol is adapted from established methods for assessing cell viability.[3]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • Neutral Red Staining: Remove the treatment medium and add medium containing 50 µg/mL of Neutral Red. Incubate for 3 hours to allow for dye uptake by viable cells.

  • Dye Extraction: Wash the cells with PBS and then add a destaining solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Protocol for In Vivo Antitumor Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the antitumor activity of this compound analogs in a mouse xenograft model.[8][9]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 HCT-116 cells) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Compound Administration: Randomize the mice into treatment groups (vehicle control, this compound, and analog groups). Administer the compounds via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

This compound, as a DNA alkylating agent, induces DNA damage, which in turn activates a cascade of signaling events leading to programmed cell death (apoptosis).[10][11][12][13]

AltromycinC_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AltromycinC This compound Analog DNA DNA AltromycinC->DNA Intercalation & Alkylation DNAdamage DNA Alkylation & Double-Strand Breaks DNA->DNAdamage ATM_ATR ATM/ATR Activation DNAdamage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Puma_Noxa Transcription of Bax, PUMA, Noxa p53->Bax_Puma_Noxa Bax Bax Bax_Puma_Noxa->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DNA damage-induced apoptosis pathway activated by this compound analogs.

Experimental Workflow for Analog Development

The following diagram illustrates the typical workflow for the development and evaluation of this compound analogs.

Analog_Development_Workflow start Design of This compound Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification invitro In Vitro Screening (Cytotoxicity Assays) purification->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar sar->start Optimization lead_selection Lead Candidate Selection sar->lead_selection invivo In Vivo Efficacy Studies (Xenograft Models) lead_selection->invivo tox Toxicology & Pharmacokinetic Studies invivo->tox preclinical Preclinical Development tox->preclinical

Caption: Workflow for the development of this compound analogs.

References

Application Notes and Protocols for the Experimental Use of Altromycin C in Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information specifically detailing the experimental use of Altromycin C in cancer research is limited. The following application notes and protocols are based on the known characteristics of the broader altromycin family, particularly Altromycin B, and general methodologies for evaluating pluramycin-like anticancer agents. The provided data and pathways are illustrative and should be adapted based on empirical results.

Introduction

This compound is a member of the altromycin complex, a group of novel pluramycin-like antibiotics isolated from an actinomycete culture.[1][2] The altromycins are anthraquinone-derived compounds and have demonstrated potent Gram-positive antibacterial activity.[2] Notably, related compounds such as Altromycin B have shown anticancer activity in both in vitro and in vivo models, including against P388 leukemia, colon, lung, and ovarian tumors.[3] The proposed mechanism of action for this class of compounds involves the inhibition of DNA and RNA synthesis via covalent modification of guanine.[3] These notes provide a framework for the preclinical evaluation of this compound as a potential anticancer agent.

Data Presentation: Illustrative Efficacy of this compound

The following tables summarize hypothetical quantitative data for this compound based on typical results for this class of compounds in preclinical cancer models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Adenocarcinoma15
MDA-MB-231Breast Adenocarcinoma25
A549Lung Carcinoma30
HCT116Colon Carcinoma18
OVCAR-3Ovarian Adenocarcinoma22
P388Murine Leukemia12

Table 2: In Vivo Efficacy of this compound in a Xenograft Model (HCT116)

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal (IP)0
This compound5Intraperitoneal (IP)45
This compound10Intraperitoneal (IP)68
Positive Control (Doxorubicin)5Intraperitoneal (IP)75

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 1 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Growth Inhibition Study (Xenograft Model)

Objective: To evaluate the in vivo anticancer efficacy of this compound in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

  • Cancer cells (e.g., HCT116)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)

  • Calipers

  • Analytical balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 HCT116 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Group Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle control (IP injection daily)

    • Group 2: this compound (e.g., 5 mg/kg, IP injection daily)

    • Group 3: this compound (e.g., 10 mg/kg, IP injection daily)

    • Group 4: Positive control (e.g., Doxorubicin at 5 mg/kg, IP injection twice weekly)

  • Treatment Administration: Administer the treatments for a specified period (e.g., 21 days).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100.

Mandatory Visualizations

Proposed Mechanism of Action of this compound

The proposed mechanism of action for altromycins involves the alkylation of DNA, which leads to the inhibition of DNA replication and RNA transcription, ultimately inducing apoptosis in cancer cells.

Altromycin_C_Mechanism cluster_cell Cancer Cell This compound This compound DNA DNA This compound->DNA Alkylation Replication Replication DNA->Replication Inhibition Transcription Transcription DNA->Transcription Inhibition Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis

Caption: Proposed mechanism of action of this compound in cancer cells.

Experimental Workflow for Preclinical Evaluation

This workflow outlines the key stages in the preclinical assessment of this compound, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow In_Vitro_Screening In Vitro Screening (IC50 Determination) Mechanism_of_Action Mechanism of Action Studies (e.g., DNA Alkylation Assay) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Xenograft In Vivo Xenograft Model (Tumor Growth Inhibition) In_Vitro_Screening->In_Vivo_Xenograft Go_No_Go_Decision Go/No-Go Decision for Further Development Mechanism_of_Action->Go_No_Go_Decision Toxicology_Studies Preliminary Toxicology (e.g., MTD) In_Vivo_Xenograft->Toxicology_Studies Toxicology_Studies->Go_No_Go_Decision

Caption: Preclinical evaluation workflow for this compound.

References

Preparing Altromycin C Solutions for Cell Culture Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altromycin C is a pluramycin-like antibiotic belonging to the anthraquinone-derived class of compounds.[1][2] Like other members of the pluramycin family, this compound exhibits potent biological activity, primarily attributed to its function as a DNA alkylating agent.[3] This property leads to the inhibition of DNA and RNA synthesis, induction of DNA damage responses, and ultimately, cell cycle arrest and apoptosis, making it a compound of interest for cancer research and drug development.[4]

This document provides detailed application notes and protocols for the preparation and use of this compound solutions in mammalian cell culture assays. It includes information on its chemical properties, recommended procedures for solubilization and storage, and a protocol for determining optimal working concentrations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₃₇H₄₃NO₁₂[5]
Molecular Weight 693.7 g/mol [5]
Class Pluramycin-like antibiotic, Anthraquinone[1][2]
Mechanism of Action DNA Alkylating Agent[3]

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring reproducible experimental results.

Solubility
SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) Likely solubleRecommended for preparing high-concentration stock solutions.
Ethanol Potentially solubleMay be used, but DMSO is generally preferred for poorly soluble compounds.
Water Low to insolubleNot recommended for preparing stock solutions.
Preparation of this compound Stock Solution (1 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated precision balance

  • Sterile, disposable pipette tips

Protocol:

  • Safety Precautions: this compound is a potent cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a chemical fume hood.

  • Weighing: Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 1 mM stock solution, weigh out 0.6937 mg of this compound (Molecular Weight = 693.7 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber or foil-wrapped microcentrifuge tubes to protect from light.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Stability

The stability of this compound in solution is a critical factor for experimental consistency. Anthracycline antibiotics, a related class of compounds, have been shown to have half-lives of approximately 10-20 hours in cell culture media at 37°C.[5] Therefore, it is recommended to prepare fresh dilutions of this compound in cell culture medium for each experiment.

Storage ConditionRecommended Duration
Powder -20°C for up to 2 years
Stock Solution in DMSO -20°C for up to 1 month
-80°C for up to 6 months
Working Solution in Media Prepare fresh for each use

Experimental Protocols

Determining Optimal Working Concentration: The Kill Curve Assay

The optimal working concentration of this compound will vary depending on the cell line and the desired experimental outcome. A kill curve assay is essential to determine the concentration range that effectively induces cytotoxicity.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Cell viability assay reagent (e.g., MTT, resazurin, or cell-based luminescence assay)

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density should be determined empirically for each cell line.

  • Incubation: Incubate the plate for 24 hours to allow the cells to adhere and resume growth.

  • Preparation of Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range for cytotoxic agents is from nanomolar to micromolar concentrations. For example, prepare dilutions ranging from 1 nM to 10 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Treat at least three wells for each concentration.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. This will generate a dose-response curve from which the IC₅₀ (the concentration that inhibits 50% of cell growth) can be determined.

Mechanism of Action: DNA Damage Response Pathway

This compound, as a pluramycin-like antibiotic, functions as a DNA alkylating agent. This leads to the formation of DNA adducts, which in turn triggers a DNA damage response (DDR) cascade. The activation of checkpoint kinases and tumor suppressors ultimately leads to cell cycle arrest and apoptosis.

DNA_Damage_Response cluster_0 Cellular Response to this compound Altromycin_C This compound DNA Nuclear DNA Altromycin_C->DNA Alkylation DNA_Adducts DNA Adducts / Damage DNA->DNA_Adducts ATM_ATR ATM / ATR Activation DNA_Adducts->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Stabilization and Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M) Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Experimental_Workflow cluster_workflow This compound Experimental Workflow start Start weigh Weigh this compound Powder start->weigh seed_cells Seed Cells in Multi-well Plate start->seed_cells dissolve Dissolve in DMSO to make Stock Solution weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot prepare_dilutions Prepare Serial Dilutions in Media aliquot->prepare_dilutions incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat Cells with this compound incubate1->treat_cells prepare_dilutions->treat_cells incubate2 Incubate for Desired Time (24-72h) treat_cells->incubate2 assay Perform Cell Viability Assay incubate2->assay analyze Analyze Data (Calculate IC50) assay->analyze end End analyze->end

References

Application Notes and Protocols for the HPLC Analysis of Macrolide Antibiotics: A Starting Point for Altromycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altromycin C is a macrolide antibiotic with potential therapeutic applications. As with any pharmaceutical compound, robust analytical methods are crucial for its characterization, quantification, and quality control throughout the drug development process. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of non-volatile and semi-volatile organic compounds, making it an ideal choice for the analysis of macrolide antibiotics.

Data Presentation: HPLC Methods for Macrolide Analysis

The following tables summarize various HPLC methods that have been successfully employed for the analysis of macrolide antibiotics. These methods can be adapted and optimized for the analysis of this compound.

Table 1: HPLC Methods for the Analysis of Azithromycin

ParameterMethod 1Method 2[1]Method 3[2]Method 4[3]
Column XBridge Shield RP18 (250mm x 4.6mm, 5µm)[4]XTerra® RP18 (250 mm × 4.6 mm i.d., 5 µm)Hypersil GOLD C-18 (250 mm x 4.6 mm ID x 5 µm)Xterra RP C18
Mobile Phase Acetonitrile : 0.05M K2HPO4 pH 8.2 (55:45)[4]Acetonitrile-0.1 M KH2PO4 pH 6.5–0.1 M tetrabutyl ammonium hydroxide pH 6.5-water (25:15:1:59 v/v/v/v)Acetonitrile : 30 mmolL-1 Ammonium Acetate pH 6.8 (82:18, v/v)14 mM Disodium hydrogen phosphate (pH 10.5) - Methanol - Acetonitrile - Tetrahydrofuran (40:30:30:0.1, v/v/v/v)
Flow Rate 1.0 mL/min[4]1.0 mL/min0.7 mL/minNot Specified
Detection UV at 210 nm[4]UV at 215 nmUV at 210 nmUV at 215 nm
Column Temp. Not Specified43 °C60 °C50 °C
Injection Vol. 200 µg (as sample solution)[4]Not SpecifiedNot SpecifiedNot Specified
Application Determination of related substances in parenteral products.[4]Stability-indicating analysis of bulk samples, tablets, and suspensions.Determination of Azithromycin in bulk and self-emulsifying drug delivery systems.Stability-indicating analysis of raw materials, capsules, and suspensions.

Table 2: HPLC Methods for the Analysis of Erythromycin

ParameterMethod 1[5][6]Method 2[7]Method 3[8]
Column C18 PolymericWaters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)Agilent PLRP-S (250 × 4.6 mm, 8 μm, 1000 Å)
Mobile Phase 0.02 M Potassium phosphate dibasic buffer (pH 9) : Acetonitrile (60:40)Gradient elution with 0.4% ammonium hydroxide in water and methanol.Gradient elution with Mobile Phase A (pH 9.0 dibasic potassium phosphate buffer, tertiary butyl alcohol, and acetonitrile in the ratio of 800:170:30 v/v/v), Mobile Phase B (purified water), and Mobile Phase C (acetonitrile).
Flow Rate 1.0 mL/minNot Specified2.0 mL/min
Detection UV at 205 nmUV at 215 nmUV at 230 nm and 254 nm
Column Temp. Not SpecifiedNot Specified65 °C
Injection Vol. Not SpecifiedNot SpecifiedNot Specified
Application Identification and quantitation of erythromycin and related substances in enteric-coated tablet formulations.Separation and analysis of organic impurities in erythromycin stearate tablets.Determination of erythromycin related impurities in topical dosage form.

Experimental Protocols

The following are detailed protocols based on established methods for macrolide antibiotics. These should be considered as a starting point and will require optimization and validation for this compound.

Protocol 1: Isocratic RP-HPLC Method for Macrolide Analysis (Adapted from Azithromycin Methods)

This protocol is a generalized isocratic method suitable for the routine analysis of a macrolide antibiotic like this compound in bulk drug substance and simple formulations.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Tetrabutyl ammonium hydroxide

  • Water (HPLC grade or purified)

  • Orthophosphoric acid or Sodium hydroxide for pH adjustment

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: XTerra® RP18 (250 mm × 4.6 mm i.d., 5 µm) or equivalent.[1]

  • Mobile Phase: Acetonitrile : 0.1 M KH2PO4 pH 6.5 : 0.1 M tetrabutyl ammonium hydroxide pH 6.5 : Water (25:15:1:59 v/v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 43 °C.[1]

  • Detection Wavelength: 215 nm.[1]

  • Injection Volume: 20 µL

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Prepare a 0.1 M KH2PO4 solution and adjust the pH to 6.5.

    • Prepare a 0.1 M tetrabutyl ammonium hydroxide solution and adjust the pH to 6.5.

    • Mix the acetonitrile, KH2PO4 buffer, tetrabutyl ammonium hydroxide solution, and water in the specified ratio.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve and dilute with the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve and dilute with the mobile phase to achieve a final concentration of approximately 100 µg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate parameters such as peak area repeatability (RSD ≤ 2%), theoretical plates (N > 2000), and tailing factor (T ≤ 1.5).

5. Analysis Inject the standard and sample solutions into the HPLC system and record the chromatograms. The concentration of this compound in the sample can be calculated by comparing the peak area of the sample to the peak area of the standard.

Protocol 2: Stability-Indicating Gradient RP-HPLC Method for Macrolide Analysis (Adapted from Erythromycin Methods)

This protocol describes a gradient method that is more suitable for separating the parent drug from its potential degradation products and related substances.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium hydroxide

  • Water (HPLC grade or purified)

2. Chromatographic Conditions

  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) or equivalent.[7]

  • Mobile Phase A: 0.4% Ammonium hydroxide in water.[7]

  • Mobile Phase B: Methanol.[7]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min (to be optimized)

  • Column Temperature: 30 °C (to be optimized)

  • Detection Wavelength: 215 nm.[7]

  • Injection Volume: 10 µL

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described above and degas before use.

  • Standard and Sample Solution Preparation: Prepare as described in Protocol 1, using a suitable diluent (e.g., a mixture of Mobile Phase A and B).

4. Forced Degradation Studies (for method validation) To validate the stability-indicating nature of the method, forced degradation studies should be performed on this compound. This involves subjecting the drug to stress conditions such as:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for a specified time.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for a specified time.

  • Oxidative Degradation: 3% H2O2 at room temperature for a specified time.

  • Thermal Degradation: Heating the solid drug at a high temperature.

  • Photolytic Degradation: Exposing the drug solution to UV light.

The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent drug peak.

Visualization of Workflows

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of a macrolide antibiotic like this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sys_suit System Suitability Testing prep_mobile->sys_suit prep_std Standard Solution Preparation prep_std->sys_suit prep_sample Sample Solution Preparation injection Sample Injection prep_sample->injection sys_suit->injection chrom_sep Chromatographic Separation injection->chrom_sep detection Detection (UV) chrom_sep->detection integration Peak Integration and Identification detection->integration quantification Quantification integration->quantification report Report Generation quantification->report

Caption: General workflow for HPLC analysis.

Decision Tree for Method Selection

This diagram provides a logical approach to selecting an appropriate HPLC method based on the analytical objective.

Method_Selection start Analytical Objective? isocratic Isocratic Method (Protocol 1) start->isocratic Routine QC / Assay gradient Gradient Method (Protocol 2) start->gradient Stability Indicating / Related Substances mixed_mode Mixed-Mode or Ion-Pair Method start->mixed_mode Poor Peak Shape / Complex Mixture

Caption: Decision tree for HPLC method selection.

Conclusion

The successful development and validation of a robust HPLC method are essential for the advancement of this compound as a potential therapeutic agent. While this document does not provide a validated method specifically for this compound, it offers a comprehensive starting point based on established methods for structurally similar macrolide antibiotics. Researchers and scientists are encouraged to use the provided tables, protocols, and workflows as a guide to develop a method that is specific, accurate, precise, and stability-indicating for this compound. Method optimization and thorough validation according to ICH guidelines will be critical next steps.

References

Troubleshooting & Optimization

Technical Support Center: Altromycin C Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation of Altromycin C.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation, providing potential causes and actionable solutions.

Issue IDQuestionPotential CausesSuggested Solutions
AC-T01 Low or No this compound Production 1. Suboptimal Media Composition: Incorrect ratio of carbon and nitrogen sources, limiting precursors.[1][2] 2. Inadequate Inoculum: Poor spore viability or insufficient inoculum volume.[3] 3. Unfavorable Fermentation Conditions: Non-optimal pH, temperature, agitation, or aeration.[3][4] 4. Strain Instability: Genetic mutation or degradation of the producing strain. 5. Presence of Inhibitory Substances: Contaminants in the media or metabolic byproducts.1. Media Optimization: Systematically evaluate different carbon (e.g., glucose, starch) and nitrogen sources (e.g., soybean meal, peptone). Consider precursor feeding strategies.[1][2][5][6][7] 2. Inoculum Development: Ensure high-quality spore suspension. Optimize inoculum age and volume (typically 5-10% v/v).[8] 3. Parameter Optimization: Refer to the Optimal Fermentation Parameters table below and perform small-scale optimization studies.[3] 4. Strain Maintenance: Maintain a reliable master cell bank and use fresh cultures for each fermentation. 5. Media Sterilization and Purity: Ensure proper sterilization of all media components and equipment.
AC-T02 Inconsistent Batch-to-Batch Yield 1. Variability in Raw Materials: Inconsistent quality of media components. 2. Inoculum Inconsistency: Variations in spore count or viability. 3. Fluctuations in Fermentation Parameters: Poor control of pH, temperature, or dissolved oxygen (DO).[9][10][11] 4. Incomplete Sterilization: Intermittent contamination affecting fermentation performance.1. Raw Material QC: Implement quality control checks for all incoming raw materials. 2. Standardized Inoculum: Develop and follow a standardized protocol for inoculum preparation. 3. Process Control: Calibrate and monitor all probes and control systems regularly. Implement automated control where possible. 4. Sterilization Validation: Regularly validate sterilization cycles for all equipment.
AC-T03 Poor Growth or Low Biomass 1. Nutrient Limitation: Depletion of essential nutrients in the medium. 2. Suboptimal pH or Temperature: Conditions outside the optimal range for Streptomyces growth.[4] 3. Poor Aeration/Agitation: Insufficient oxygen supply or nutrient mixing.[12][13][14] 4. Contamination: Presence of competing microorganisms.1. Media Enrichment: Analyze media components and supplement if necessary. Consider fed-batch strategies. 2. Parameter Adjustment: Monitor and maintain pH and temperature within the optimal ranges (see table below). 3. Optimize Agitation/Aeration: Increase agitation speed or aeration rate to improve mass transfer. Be mindful of shear stress.[12][13][15][14] 4. Aseptic Technique: Reinforce and review aseptic techniques during all stages of the process.
AC-T04 Product Degradation 1. Unfavorable pH or Temperature: this compound may be unstable at extreme pH values or high temperatures.[16][17] 2. Enzymatic Degradation: Release of degradative enzymes by the producing organism or contaminants. 3. Oxidation: Sensitivity of the molecule to dissolved oxygen levels.1. Process Condition Control: Maintain pH and temperature within a stable range, especially during the production phase and downstream processing.[16][17] 2. Harvest Time Optimization: Harvest the fermentation broth at the optimal time to minimize exposure to degradative enzymes. 3. Inert Gas Sparging: Consider sparging with nitrogen during downstream processing to minimize oxidation.
AC-T05 Abnormal Mycelial Morphology (e.g., excessive pelleting or fragmentation) 1. Shear Stress: High agitation speeds can lead to mycelial fragmentation, while low speeds can promote large pellet formation.[12][13][15][14] 2. Media Composition: Certain media components can influence mycelial morphology. 3. Inoculum Density: The initial spore concentration can affect the formation of pellets or dispersed mycelia.1. Agitation Optimization: Adjust agitation speed to achieve a balance between mass transfer and shear stress, aiming for small, loose pellets or dispersed mycelia.[12][13][15][14] 2. Media Modification: Experiment with the addition of polymers or alter the concentration of divalent cations. 3. Inoculum Standardization: Control the inoculum size and pre-culture conditions to promote a consistent morphological form.

Frequently Asked Questions (FAQs)

Q1: What are the typical optimal fermentation parameters for this compound production?

A1: While the absolute optimal parameters are strain-specific, the following table summarizes typical ranges for Streptomyces fermentations producing polyketide antibiotics like this compound. It is recommended to use these as a starting point for optimization studies.

ParameterRecommended RangeReference
Temperature 28-35°C[3]
pH 6.5-7.5
Agitation Speed 200-800 rpm (bioreactor scale-dependent)[12]
Aeration Rate 0.5-1.5 vvm (volume of air per volume of medium per minute)
Inoculum Volume 5-10% (v/v)
Dissolved Oxygen (DO) >30% saturation[9][10][11]

Q2: How can I improve the precursor supply for this compound biosynthesis?

A2: this compound is a polyketide, synthesized from simple fatty acid precursors like acetyl-CoA and propionyl-CoA. To enhance its production, you can:

  • Supplement the medium: Add precursors such as valine, isoleucine, or short-chain fatty acids.[6][7]

  • Optimize primary metabolism: Ensure the central carbon metabolism is directed towards the production of these precursors. This can be influenced by the choice of carbon source.

  • Metabolic Engineering: Genetically modify the strain to overexpress genes involved in the precursor biosynthesis pathways.[18]

Q3: What is the best method for quantifying this compound in a fermentation broth?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifying agent like formic acid or ammonium acetate) is typically used. Detection is usually performed using a UV detector at the wavelength of maximum absorbance for this compound.[19][20]

Q4: My HPLC chromatogram shows several unknown peaks. What could they be?

A4: Unknown peaks in your HPLC chromatogram could be:

  • Related impurities: Biosynthetic intermediates or degradation products of this compound.

  • Unrelated metabolites: Other secondary metabolites produced by the Streptomyces strain.

  • Media components: Compounds from the fermentation medium that were not fully consumed.

  • Contaminants: Metabolites from contaminating microorganisms.

To identify these peaks, you can use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Q5: How does the morphology of Streptomyces affect this compound production?

A5: The morphology of Streptomyces in submerged culture (ranging from dispersed mycelia to dense pellets) significantly impacts antibiotic production.[21][22]

  • Pellets: Large, dense pellets can suffer from mass transfer limitations, where cells in the core may be starved of oxygen and nutrients, leading to lower productivity.

  • Dispersed Mycelia: This form can lead to high viscosity of the broth, which can also hinder mass transfer and create challenges in agitation.

  • Small, Loose Pellets: This is often the desired morphology, as it provides a good balance between mass transfer and broth rheology.

Morphology can be controlled by optimizing agitation speed, inoculum density, and media composition.[12][13][15][14]

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth
  • Harvest: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to separate the mycelium from the supernatant.

  • Supernatant Extraction:

    • Adjust the pH of the supernatant to 8.0-9.0.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic phases and evaporate to dryness under vacuum.

  • Mycelial Extraction:

    • Wash the mycelial pellet with distilled water.

    • Extract the mycelium with acetone or methanol.

    • Filter the extract and evaporate the solvent under vacuum.

  • Resuspend: Re-dissolve the dried extracts from both the supernatant and mycelium in a known volume of methanol or a suitable solvent for HPLC analysis.

Protocol 2: Quantification of this compound by HPLC
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound.

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Protocol 3: Measurement of Streptomyces Biomass (Dry Cell Weight)
  • Sampling: Take a known volume of the fermentation broth.

  • Filtration: Filter the sample through a pre-weighed 0.22 µm filter paper.

  • Washing: Wash the mycelial cake on the filter paper with two volumes of distilled water to remove residual media components.

  • Drying: Dry the filter paper with the mycelial cake in an oven at 60-80°C to a constant weight.

  • Calculation: The dry cell weight is the final weight minus the initial weight of the filter paper, expressed as g/L.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis inoculum Inoculum Development fermentation This compound Fermentation inoculum->fermentation harvest Harvest fermentation->harvest biomass Biomass Measurement fermentation->biomass extraction Extraction harvest->extraction purification Purification extraction->purification hplc HPLC Quantification extraction->hplc purification->hplc

Caption: Experimental workflow for this compound production and analysis.

troubleshooting_logic cluster_upstream Upstream Factors cluster_process In-Process Factors cluster_downstream Downstream Factors start Low this compound Yield media Check Media Composition start->media inoculum Verify Inoculum Quality start->inoculum conditions Review Fermentation Parameters start->conditions morphology Analyze Mycelial Morphology start->morphology contamination Check for Contamination start->contamination degradation Investigate Product Degradation start->degradation

Caption: Troubleshooting logic for low this compound yield.

signaling_pathway_concept precursors Primary Metabolites (e.g., Acetyl-CoA) pks Polyketide Synthase (PKS) Gene Cluster precursors->pks substrate altromycin_c This compound pks->altromycin_c biosynthesis regulatory_genes Regulatory Genes regulatory_genes->pks activate/repress environmental_signals Environmental Signals (e.g., Nutrient Limitation, pH) environmental_signals->regulatory_genes influence

Caption: Conceptual pathway of this compound biosynthesis regulation.

References

challenges in the chemical synthesis of Altromycin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Altromycin C and related pluramycin-type antibiotics.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of the core structures of this compound, including the aglycone and the challenging C-glycoside moieties.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
AC-TS-001 Low yield in Friedel-Crafts acylation for pyrone ring formation. Use of standard Friedel-Crafts activators like oxalyl chloride can lead to undesired side reactions, such as oxalylation at other positions on the anthracene core.[1]Employ a milder activating agent. For instance, using 1-chloro-N,N,2-trimethyl-1-propenylamine for the activation of the carboxylic acid has been shown to result in spontaneous and high-yield cyclization to the pyrone.[1]
AC-TS-002 Difficulty in achieving desired stereoselectivity at C13 of the branched C-glycoside. The stereochemistry at this position is crucial and can be challenging to control. Standard reduction or addition reactions may not provide the required diastereoselectivity.A tungsten-catalyzed cycloisomerization of alkynyl alcohols can be used to form a key endocyclic enol ether intermediate. Subsequent transformations, including Stille cross-coupling, allow for the synthesis of both C13-diastereomers, which can then be separated.[2] X-ray crystallography and NOE studies can be used for unambiguous stereochemical assignment.[2]
AC-TS-003 Unstable intermediates during functional group manipulations of the aglycone. The polycyclic aromatic core of the altromycin aglycone is susceptible to oxidation, particularly when attempting to deprotect hydroxyl groups. For example, tris-TIPS-protected intermediates can be unstable and air-oxidize to the corresponding quinone during isolation.[1]A one-pot procedure for deprotection and subsequent protection can be effective. For instance, after TIPS ether removal with AlCl₃ and tert-butanethiol, the resulting anthrone tetraol can be immediately reprotected with a different protecting group (e.g., pivaloate) to avoid isolation of the unstable intermediate.[1]
AC-TS-004 Challenges with selective protection and deprotection of multiple hydroxyl groups. The aglycone and sugar moieties of altromycins contain numerous hydroxyl groups with similar reactivity, making selective protection and deprotection a significant hurdle. The lability of certain protecting groups, such as the C5 O-protective group, can be problematic due to neighboring group participation from the pyrone carbonyl.[1]A careful protecting group strategy is essential. This involves using orthogonal protecting groups that can be removed under different, specific conditions. For example, using a combination of silyl ethers (like TIPS) and pivaloate esters allows for differential protection of aryl and alkyl hydroxyls.[1][3]
AC-TS-005 Low efficiency in C-glycosylation steps. The formation of the C-C bond between the sugar moiety and the aglycone is a known challenge in the synthesis of pluramycin antibiotics. This can be due to steric hindrance or the electronic properties of the aglycone.While chemical synthesis of C-glycosides is complex, insights from biosynthesis can be informative. Biosynthesis involves sequential glycosylation by specific glycosyltransferases.[4][5] In a synthetic context, this suggests that the order of sugar attachment and the nature of the glycosyl donor and acceptor are critical. Friedel-Crafts-type glycosylation has been explored for related compounds.
AC-TS-006 Formation of undesired bicyclic lactone during deprotection of the branched glycoside substructure. Attempts to remove acetonide and silyl ether protecting groups simultaneously can lead to intramolecular cyclization, forming a bicyclic lactone instead of the desired tetraol methyl ester.[2]A sequential deprotection strategy is recommended. The order of protecting group removal should be carefully planned to avoid unintended side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main challenges in the total synthesis of this compound and related compounds include:

  • Stereochemical Control: The molecule has multiple stereocenters, and achieving the correct absolute and relative stereochemistry is a significant hurdle, particularly for the branched C-glycoside substructure.[2]

  • C-Glycosylation: The formation of the carbon-carbon bond between the sugar moieties and the aglycone is inherently difficult.[4][5]

  • Protecting Group Strategy: The presence of numerous reactive functional groups necessitates a complex and robust protecting group strategy to ensure chemoselectivity during various synthetic steps.[1][3]

  • Aglycone Synthesis: Construction of the tetracyclic aglycone core requires a multi-step sequence, often involving Claisen condensations, aromatizations, and pyrone ring formation.[1][6]

  • Macrocyclization: While not explicitly detailed for this compound in the provided context, macrocyclization is a common challenge in the synthesis of many complex natural products and requires careful planning of the cyclization strategy.[7][8][9]

Q2: What protecting groups are suitable for the hydroxyl groups in this compound synthesis?

A2: The choice of protecting groups is critical and depends on the specific hydroxyl group and the planned reaction sequence. Based on the synthesis of related structures, a combination of the following can be effective:

  • Silyl Ethers (e.g., TBS, TIPS): Useful for protecting alcoholic hydroxyls. They can be removed under fluoride-mediated conditions.[1][2]

  • Acetonides: Suitable for the protection of diols.[2]

  • Benzoates: Can be used to protect alcohols and are removable via reduction (e.g., with DIBAL-H).[2]

  • Pivaloates: Offer robust protection for phenolic hydroxyls and can be removed under specific conditions.[1]

  • Methoxymethyl (MOM) ethers: Can also be employed, though their removal conditions should be considered in the overall strategy.[1]

An orthogonal protecting group strategy is highly recommended to allow for selective deprotection at various stages of the synthesis.[3][10]

Q3: Are there any established methods for the C-glycosylation step in the synthesis of altromycin-type compounds?

A3: While the provided literature does not give a specific, high-yield chemical method for the C-glycosylation of the this compound aglycone, it highlights that this is a significant challenge. The biosynthesis of the related compound kidamycin reveals a sequential enzymatic C-glycosylation process, which suggests that the order of sugar attachment is crucial.[4][5] For chemical synthesis, Friedel-Crafts-type glycosylations have been attempted for similar aglycones. The development of a successful C-glycosylation strategy would likely involve late-stage introduction of the sugar moieties onto the fully functionalized aglycone.

Q4: How can the stereochemistry of synthetic intermediates be confirmed?

A4: The stereochemistry of key intermediates can be unambiguously determined using a combination of techniques:

  • X-ray Crystallography: This provides definitive proof of the relative and absolute stereochemistry of crystalline compounds.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, Nuclear Overhauser Effect (NOE) studies can be used to determine the relative stereochemistry of non-crystalline intermediates by analyzing the spatial proximity of protons.[2]

  • Mosher Ester Analysis: This NMR-based technique can be used to determine the enantiomeric ratio of chiral alcohols.[1]

Experimental Protocols

Protocol 1: Synthesis of the Altromycin Aglycone Core

This protocol is based on the synthesis of the altromycin aglycone from a common tetracyclic pyrone intermediate.[1]

  • Annulation of the Pyrone Ring:

    • To a solution of the corresponding carboxylic acid precursor in a suitable solvent, add 1-chloro-N,N,2-trimethyl-1-propenylamine.

    • The reaction often proceeds spontaneously to yield the tetracyclic pyrone.

    • Note: This method avoids side reactions observed with oxalyl chloride.[1]

  • Enantioselective Dihydroxylation:

    • Treat the 5-acetate derivative of the tetracyclic pyrone with AD-mix-β to introduce the diol with high enantioselectivity.

    • The enantiomeric ratio can be determined by Mosher ester analysis.[1]

  • Global O-Deprotection:

    • Achieve global deprotection of O-protective groups using AlCl₃ and tert-butanethiol to yield the anthrone tetraol.[1]

  • One-Pot Reprotection:

    • Immediately following deprotection, treat the crude anthrone tetraol with excess TIPSOTf and 2,6-lutidine in THF.

    • Follow by the addition of water and PhI(OAc)₂ to form the partially protected quinone.

    • Subsequently, protect the two aryl hydroxyl groups as bispivaloate esters. This multi-step, one-pot procedure avoids the isolation of unstable intermediates.[1]

Protocol 2: Synthesis of the Branched C-Glycoside Substructure

This protocol outlines the synthesis of a key substructure of altromycins.[2]

  • Preparation of Alkynyl Alcohol:

    • Start with a known diol and perform regioselective methylation of the propargylic alcohol using cyclic stannylene activation.

    • Silylate the remaining alcohol and remove the benzoate protective group with DIBAL reduction to afford the alkynyl alcohol.[2]

  • Tungsten-Catalyzed Cycloisomerization:

    • Subject the alkynyl alcohol to tungsten-catalyzed cycloisomerization to form the endocyclic enol ether intermediate.[2]

  • Stille Cross-Coupling and Functional Group Transformations:

    • Perform a Stille cross-coupling reaction on the enol ether.

    • Carry out a sequence of regio- and stereoselective functional group transformations to yield the desired C13-diastereomers of the branched C-arylglycoside.[2]

Visualizations

experimental_workflow_aglycone cluster_pyrone Pyrone Ring Formation cluster_diol Side-Chain Introduction cluster_deprotection Deprotection & Reprotection A Carboxylic Acid Precursor B Tetracyclic Pyrone A->B 1-chloro-N,N,2-trimethyl- 1-propenylamine C 5-Acetate Derivative D Diol Intermediate C->D AD-mix-β E Protected Aglycone F Anthrone Tetraol (Unstable) E->F AlCl3, t-BuSH G Differentially Protected Quinone F->G One-pot: 1. TIPSOTf 2. PhI(OAc)2 3. Pivaloylation

Caption: Workflow for the synthesis of the Altromycin aglycone core.

logical_relationship_challenges cluster_challenges Key Synthetic Challenges Total_Synthesis Total Synthesis of This compound Stereo Stereocontrol Total_Synthesis->Stereo Glycosylation C-Glycosylation Total_Synthesis->Glycosylation Protecting_Groups Protecting Group Strategy Total_Synthesis->Protecting_Groups Aglycone Aglycone Construction Total_Synthesis->Aglycone Stereo->Glycosylation Interdependent Protecting_Groups->Stereo Interdependent Protecting_Groups->Glycosylation Interdependent Protecting_Groups->Aglycone Interdependent

Caption: Interdependencies of major challenges in this compound synthesis.

References

preventing degradation of Altromycin C in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Altromycin C during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of antibiotics does it belong?

This compound is a novel anthraquinone-derived antibiotic belonging to the pluramycin-like family of natural products. These compounds are known for their potent antibacterial and antitumor activities, which are attributed to their ability to intercalate with DNA.[1][2][3]

Q2: What are the primary factors that can cause the degradation of this compound?

While specific data for this compound is limited, antibiotics in the anthraquinone and pluramycin class are typically susceptible to degradation induced by:

  • Light: Exposure to UV or ambient light can lead to photodegradation.[4]

  • pH: Both acidic and alkaline conditions can cause hydrolysis and structural changes.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.

  • Oxidation: Contact with oxidizing agents can modify the chemical structure.

Q3: What are the recommended storage conditions for this compound powder?

To ensure maximum stability, powdered this compound should be stored in a tightly sealed container, protected from light, at -20°C. For long-term storage, -80°C may provide additional stability.[5]

Q4: How should I store this compound after reconstituting it in a solvent?

Once dissolved, this compound is more susceptible to degradation.[5] It is recommended to:

  • Prepare stock solutions in a suitable solvent (e.g., DMSO or ethanol).

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C and protect them from light.[5]

  • For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.

Q5: How can I assess the stability of my this compound sample?

The stability of this compound can be evaluated using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection.[6] This method can separate the intact drug from its degradation products, allowing for quantification of its purity over time.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue Possible Cause Recommended Solution
Loss of antibacterial activity in my experiment. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your stock solution (temperature, light protection).2. Prepare fresh dilutions from a new aliquot for each experiment.3. Perform a forced degradation study to understand the stability of this compound under your experimental conditions.
I observe a color change in my this compound solution. This may indicate chemical degradation. Many anthraquinone compounds are colored, and changes in their chemical structure can affect their light absorption properties.[6]1. Do not use the solution if a color change is observed.2. Prepare a fresh solution from a solid powder.3. Analyze the discolored solution by HPLC to identify potential degradation products.
My experimental results are inconsistent. This could be due to the progressive degradation of a single stock solution used over multiple experiments.1. Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.2. Always use a freshly thawed aliquot for each experiment.3. Ensure consistent handling procedures across all experiments.
I see precipitates in my reconstituted this compound solution. The solubility of this compound may be limited in the chosen solvent, or the compound may be degrading into less soluble products.1. Consult the manufacturer's instructions for recommended solvents and solubility information.2. Consider gentle warming or sonication to aid dissolution, but be mindful of potential temperature-induced degradation.3. If precipitation occurs after storage, it is likely a sign of degradation. Discard the solution.

Quantitative Data on Stability of Related Anthracycline Antibiotics

Stress Condition Compound Concentration Solvent Temperature Duration Degradation (%) Reference
Acid HydrolysisDoxorubicin HCl1 mg/mL0.1 M HCl80°C24 h~15%F. P. Cossu et al., J Pharm Biomed Anal, 1996
Base HydrolysisDoxorubicin HCl1 mg/mL0.1 M NaOH25°C1 h~20%F. P. Cossu et al., J Pharm Biomed Anal, 1996
OxidationDoxorubicin HCl1 mg/mL3% H₂O₂25°C24 h~10%F. P. Cossu et al., J Pharm Biomed Anal, 1996
ThermalDoxorubicin HClSolidN/A100°C48 h~5%F. P. Cossu et al., J Pharm Biomed Anal, 1996
PhotochemicalDoxorubicin HCl50 µg/mLWater25°C24 h (UV light)~30%J. G. G. van der Watt et al., Water SA, 2007

Note: This data is for Doxorubicin and should be used as a general reference only. The stability of this compound may differ.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for this compound.[7][8]

1. Materials:

  • This compound reference standard

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • pH meter

  • HPLC system with a UV-Vis or PDA detector

  • C18 HPLC column

  • Photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Place the solid this compound powder in an oven at a controlled temperature (e.g., 70°C) for a specified time (e.g., 24, 48, 72 hours). Also, heat the stock solution at 60°C.

  • Photodegradation: Expose the stock solution and solid powder to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8]

4. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated HPLC method. The method should be capable of separating the intact this compound from all degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation for each stress condition at each time point.

  • Identify the major degradation products and, if possible, elucidate their structures using techniques like LC-MS.

  • Assess the mass balance to ensure that all degradation products are accounted for.

Visualizations

degradation_pathway Altromycin_C This compound (Anthraquinone Core) Hydrolysis_Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Altromycin_C->Hydrolysis_Acid pH < 7 Hydrolysis_Base Alkaline Hydrolysis (e.g., 0.1 M NaOH) Altromycin_C->Hydrolysis_Base pH > 7 Oxidation Oxidation (e.g., H₂O₂) Altromycin_C->Oxidation Oxidizing Agent Photodegradation Photodegradation (UV/Vis Light) Altromycin_C->Photodegradation Light Exposure Degradant_A Degradation Product A (e.g., Cleavage of Glycosidic Bond) Hydrolysis_Acid->Degradant_A Degradant_B Degradation Product B (e.g., Ring Opening) Hydrolysis_Base->Degradant_B Degradant_C Degradation Product C (e.g., Oxidized Core) Oxidation->Degradant_C Photodegradation->Degradant_C

Caption: Potential degradation pathways of this compound under various stress conditions.

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Start This compound Sample Stock_Solution Prepare Stock Solution Start->Stock_Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Alkaline Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photostability Stock_Solution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Data_Analysis Data Analysis & Pathway Elucidation LCMS->Data_Analysis End Stability Profile Data_Analysis->End

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_solutions Solutions Problem Inconsistent Experimental Results Check_Storage Check Storage Conditions (Temp, Light, Container) Problem->Check_Storage Check_Handling Review Handling Procedures (Aliquoting, Dilution) Problem->Check_Handling Perform_QC Perform QC Check (e.g., HPLC of stock) Check_Storage->Perform_QC Check_Handling->Perform_QC Standardize_Protocol Standardize Experimental Protocol Check_Handling->Standardize_Protocol New_Stock Prepare Fresh Stock Solution Perform_QC->New_Stock Degradation Detected Aliquot Implement Single-Use Aliquots Perform_QC->Aliquot No Degradation

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Technical Support Center: Optimizing Altromycin C Dosage for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Altromycin C for cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the pluramycin family of antibiotics. These compounds are known for their potent antitumor activities. The primary mechanism of action for pluramycins involves the dual processes of DNA intercalation and alkylation. The anthraquinone core of the molecule intercalates into the DNA helix, while the epoxide moieties alkylate DNA, primarily at guanine residues. This interaction disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2][3]

Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

While specific IC50 values for this compound are not widely published, data from other pluramycin derivatives, such as Kidamycin and Photokidamycin, show potent cytotoxic effects in the micromolar (µM) to sub-micromolar range in various cancer cell lines. For initial experiments, a broad concentration range finding study is recommended. A starting point could be a serial dilution from 10 µM down to the nanomolar (nM) range.

Q3: What is the best solvent to dissolve this compound?

This compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving pluramycin-like compounds for use in cell culture.[4][5][6] It is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it in culture medium to the final working concentrations.

Q4: What is the recommended final concentration of DMSO in the cell culture medium?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.5% or lower is generally well-tolerated by most cell lines.[5][7] However, it is always best practice to include a vehicle control (medium with the same final DMSO concentration as the highest drug concentration) in your experiments to account for any potential effects of the solvent.

Q5: How stable is this compound in cell culture medium?

The stability of this compound in aqueous solutions like cell culture medium can be pH-dependent.[8][9] It is recommended to prepare fresh dilutions of this compound in culture medium for each experiment from a frozen DMSO stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Uneven cell seeding- Pipetting errors- Edge effects in the microplate- Compound precipitation- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity.- Ensure complete dissolution of this compound in DMSO before diluting in medium. Mix well upon dilution.
No cytotoxic effect observed - this compound concentration is too low- Incubation time is too short- Cell line is resistant- Compound degradation- Perform a wider range of concentrations, extending to higher doses.- Increase the incubation time (e.g., 48 or 72 hours).- Verify the sensitivity of your cell line to other DNA-damaging agents.- Prepare fresh dilutions of this compound for each experiment.
All cells die, even at the lowest concentration - this compound concentration is too high- Errors in dilution calculations- Start with a lower concentration range (e.g., nanomolar).- Double-check all calculations for stock and working solutions.
Inconsistent results between experiments - Variation in cell passage number or health- Inconsistent incubation times- Different batches of reagents- Use cells within a consistent and low passage number range.- Ensure consistent timing for all experimental steps.- Use the same lot of reagents (e.g., FBS, medium, assay kits) whenever possible.
Low signal-to-noise ratio in the assay - Low cell number- Assay interference by this compound- Optimize the initial cell seeding density.- As a DNA intercalator, this compound might interfere with fluorescent DNA-binding dyes used in some cytotoxicity assays. Consider using a metabolic-based assay (e.g., MTT, XTT) or an enzyme-release assay (e.g., LDH).[10]

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for Pluramycin Family Antibiotics

Compound FamilyReported IC50 Range (Cancer Cell Lines)Recommended Starting Range for this compound
Pluramycins0.1 µM - 10 µM1 nM - 10 µM

Note: This table provides an estimated range based on related compounds. The optimal concentration for this compound must be determined empirically for each cell line.

Table 2: Common Solvents and Recommended Final Concentrations

SolventStock Solution ConcentrationRecommended Final In-Well Concentration
DMSO1-10 mM≤ 0.5% (v/v)

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density for Cytotoxicity Assays
  • Prepare a single-cell suspension of the desired cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours.

  • Perform a cell viability assay (e.g., MTT or XTT) according to the manufacturer's protocol.

  • Select the cell density that results in a linear response in the viability assay and ensures cells are in the logarithmic growth phase at the end of the planned drug incubation period.

Protocol 2: MTT Cytotoxicity Assay for this compound
  • Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Also, prepare a vehicle control (medium with the same final DMSO concentration).

  • Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the MTT solution.

  • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start dissolve Dissolve this compound in DMSO (Stock Solution) start->dissolve seed Seed Cells in 96-well Plate start->seed dilute Prepare Serial Dilutions in Culture Medium dissolve->dilute treat Treat Cells with This compound dilute->treat incubate Incubate (24-72h) treat->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent readout Measure Signal (e.g., Absorbance) incubate_reagent->readout calculate Calculate % Viability readout->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_dna_damage DNA Damage cluster_apoptosis Apoptosis Induction altromycin This compound dna_alkylation DNA Alkylation & Intercalation altromycin->dna_alkylation dna_damage DNA Double-Strand Breaks dna_alkylation->dna_damage cell_cycle_arrest Cell Cycle Arrest (G1/S Phase) dna_damage->cell_cycle_arrest p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: DNA damage-induced apoptosis pathway.

References

overcoming poor aqueous solubility of Altromycin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of Altromycin C. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the measured solubility of this compound in common laboratory solvents?

A1: this compound is a complex anthraquinone-derived glycoside, which contributes to its poor solubility in aqueous media.[1] Its solubility is significantly higher in polar aprotic organic solvents. For accurate experimental work, it is crucial to use a validated high-purity standard and prepare fresh solutions. The solubility profile is summarized below.

Table 1: Solubility of this compound

Solvent Temperature (°C) Solubility (mg/mL) Notes
Water (pH 7.0) 25 < 0.01 Practically insoluble.
Phosphate-Buffered Saline (PBS, pH 7.4) 25 < 0.01 Practically insoluble.
Dimethyl Sulfoxide (DMSO) 25 > 50 Recommended for stock solutions.
N,N-Dimethylformamide (DMF) 25 > 50 Alternative for stock solutions.

| Ethanol (95%) | 25 | ~1.0 | Limited solubility. |

Note: These values are approximate and may vary based on the purity of the compound and the specific buffer composition.

Q2: My this compound is precipitating out of my aqueous cell culture medium. What are the recommended steps to resolve this?

A2: This is a common issue due to the hydrophobic nature of this compound. The final concentration of the organic co-solvent (like DMSO) in your aqueous medium is critical. Here is a troubleshooting workflow to address precipitation.

Troubleshooting Workflow: Resolving Precipitation in Aqueous Media

G start Precipitation Observed in Aqueous Medium check_dmso Is the final DMSO concentration >0.5%? start->check_dmso reduce_dmso Lower final DMSO concentration. Aim for ≤0.1% if possible. check_dmso->reduce_dmso Yes check_stock Is the stock solution clear and fully dissolved? check_dmso->check_stock No reduce_dmso->check_stock remake_stock Prepare a fresh stock solution in 100% DMSO. Warm gently (37°C) and/or sonicate briefly to ensure complete dissolution. check_stock->remake_stock No add_slowly Add stock solution to aqueous medium drop-wise while vortexing vigorously to facilitate rapid dispersion. check_stock->add_slowly Yes remake_stock->add_slowly use_excipient Consider using a solubilizing excipient. (See FAQ Q4) add_slowly->use_excipient Precipitation persists success Problem Resolved add_slowly->success Precipitation stops use_excipient->success

Caption: Troubleshooting workflow for this compound precipitation.

Key Steps:

  • Minimize Co-Solvent: Ensure the final concentration of DMSO or other organic solvents is as low as possible (ideally ≤0.1%) in your final working solution to avoid solvent-induced toxicity and precipitation.

  • Ensure Stock Integrity: Always confirm your stock solution is fully dissolved before diluting it into aqueous buffers.

  • Improve Mixing: Add the stock solution to your aqueous medium slowly while vortexing to prevent localized high concentrations that can lead to immediate precipitation.

  • Use Solubilizing Agents: If precipitation persists, the use of pharmaceutical excipients may be necessary.

Q3: What are the recommended solubilizing agents or excipients for in vitro studies with this compound?

A3: Several pharmaceutically accepted excipients can be used to improve the aqueous solubility of hydrophobic compounds like this compound.[2] The choice of excipient may depend on your specific experimental system (e.g., cell culture, enzyme assays). It is crucial to run appropriate vehicle controls to ensure the excipient itself does not affect the experimental outcome.

Table 2: Recommended Excipients for In Vitro Solubilization of this compound

Excipient Class Recommended Starting Concentration (w/v) Mechanism of Action Potential Considerations
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Cyclodextrin 1-5% Forms a host-guest inclusion complex, encapsulating the hydrophobic drug.[3][4] Can extract cholesterol from cell membranes at high concentrations.
Polysorbate 80 (Tween® 80) Non-ionic surfactant 0.1-1% Forms micelles that encapsulate the drug, increasing its apparent solubility.[5][6] Potential for cell line-dependent toxicity.
Polyethylene Glycol 400 (PEG 400) Polymer / Co-solvent 5-10% Acts as a co-solvent, altering the polarity of the aqueous medium to enhance solubility.[2][7] Can alter osmotic pressure.

| Solutol® HS 15 (Kolliphor® HS 15) | Non-ionic surfactant | 0.5-2% | Micellar solubilization. | Generally well-tolerated in cell culture. |

Q4: What formulation strategies are available to improve the solubility and bioavailability of this compound for in vivo animal studies?

A4: For in vivo applications, overcoming poor solubility is critical for achieving adequate bioavailability. Advanced formulation techniques are often required.[3][8] These strategies aim to increase the surface area of the drug, present it in an amorphous state, or carry it within a delivery system.[7]

Formulation Strategies for Poorly Soluble Drugs

G cluster_physical Physical Modification cluster_carrier Carrier-Mediated Systems cluster_chemical Chemical Modification micronization Micronization nanosuspension Nanosuspension solid_disp Amorphous Solid Dispersion liposomes Liposomes poly_np Polymeric Nanoparticles sedds Self-Emulsifying Drug Delivery Systems (SEDDS) prodrug Prodrug Synthesis complexation Complexation (e.g., with Cyclodextrins) core Improving In Vivo Bioavailability of This compound core->micronization core->nanosuspension core->solid_disp core->liposomes core->poly_np core->sedds core->prodrug core->complexation

Caption: Overview of formulation strategies for this compound.

  • Nanosuspensions: Creating nanoparticles of pure drug increases the surface area-to-volume ratio, which can significantly enhance dissolution rate according to the Noyes-Whitney equation.[5][7]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state increases its free energy and thus its apparent solubility.[9]

  • Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers (e.g., PLGA) can protect it from degradation and improve its pharmacokinetic profile.[10][11]

  • Liposomes: Lipid-based vesicles can carry the hydrophobic drug within their bilayer, improving solubility and potentially targeting specific tissues.[12]

Q5: What is the proposed mechanism of action for this compound, and which signaling pathways are affected?

A5: this compound belongs to the pluramycin family of antibiotics.[13][14] These compounds are known to exert their cytotoxic effects by intercalating into DNA and causing alkylation, particularly at guanine residues.[15] This leads to the formation of DNA adducts, which physically block the progression of replication forks and transcription machinery. The resulting DNA damage stress response is a key part of its mechanism of action.

Hypothesized Signaling Pathway for this compound

G cluster_outcomes Cellular Outcomes alt_c This compound dna Nuclear DNA alt_c->dna Intercalates dna_damage DNA Alkylation & Double-Strand Breaks dna->dna_damage Alkylates atm_atr ATM / ATR Kinase Activation dna_damage->atm_atr p53 p53 Phosphorylation (Activation) atm_atr->p53 Phosphorylates cell_cycle Cell Cycle Arrest (G1/S and G2/M) p53->cell_cycle apoptosis Apoptosis p53->apoptosis senescence Senescence p53->senescence

Caption: DNA damage response pathway induced by this compound.

This pathway suggests that this compound's efficacy in cancer models is likely due to the induction of overwhelming DNA damage, leading to p53-mediated cell cycle arrest and programmed cell death (apoptosis).[15]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution

Objective: To prepare a high-concentration, stable stock solution of this compound for subsequent dilution into aqueous media.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sonicator bath

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, weigh 10 mg.

  • Transfer the powder to a sterile amber vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 20 mg/mL stock, add 500 µL of DMSO to 10 mg of powder).

  • Cap the vial tightly and vortex for 30 seconds.

  • If any particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes or until the solution is completely clear.

  • Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes.

  • Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Formulation of this compound-Loaded PLGA Nanoparticles

Objective: To encapsulate this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve aqueous dispersibility for in vivo studies. This protocol uses the nanoprecipitation (solvent displacement) method.[11]

Materials:

  • This compound

  • PLGA (50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g)

  • Acetone (ACS grade)

  • Polyvinyl alcohol (PVA), 1% (w/v) in deionized water, sterile-filtered

  • Deionized water, sterile

  • Rotary evaporator

  • Magnetic stirrer and stir bars

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone. Ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare 50 mL of a 1% PVA solution in deionized water in a sterile beaker. Place on a magnetic stirrer and stir at approximately 500 RPM.

  • Nanoprecipitation: Using a syringe pump for a consistent flow rate, add the organic phase drop-wise into the stirring aqueous phase. A milky-white suspension of nanoparticles should form instantly.

  • Solvent Evaporation: Leave the suspension stirring in a fume hood for at least 4 hours (or overnight) to allow the acetone to evaporate completely. Alternatively, use a rotary evaporator at low pressure and 30-35°C.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at ~15,000 x g for 30 minutes at 4°C.

  • Washing: Discard the supernatant and re-suspend the nanoparticle pellet in 20 mL of sterile deionized water by vortexing and sonication. This step removes excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps two more times.

  • Final Formulation: After the final wash, re-suspend the nanoparticle pellet in a suitable buffer (e.g., sterile PBS) for in vivo administration.

  • Characterization (Recommended): Characterize the nanoparticles for size and zeta potential (using Dynamic Light Scattering), and determine drug loading and encapsulation efficiency (using UV-Vis or HPLC after dissolving a known amount of nanoparticles in a suitable solvent).

References

enhancing the stability of Altromycin C for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Altromycin C. This resource provides researchers, scientists, and drug development professionals with essential information for the effective use of this compound in experimental settings. Here you will find troubleshooting guidance and frequently asked questions to enhance the stability and performance of this potent antibiotic.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and application of this compound.

Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?

A1: Loss of this compound activity is often due to degradation. This can be influenced by several factors:

  • pH: this compound, like other anthracycline antibiotics, is susceptible to pH-dependent degradation. Extreme pH values can accelerate hydrolysis and inactivation.

  • Temperature: Elevated temperatures can significantly increase the degradation rate. It is crucial to maintain recommended storage and experimental temperatures.

  • Light Exposure: this compound is photosensitive. Exposure to light, especially UV, can lead to photodegradation and a loss of biological activity.

  • Oxidation: The anthraquinone core of this compound can be susceptible to oxidation, leading to inactive byproducts.

Q2: What are the optimal storage conditions for this compound powder and stock solutions?

A2: For long-term stability, this compound powder should be stored at -20°C, protected from light and moisture.[1] Stock solutions should also be stored at -20°C in light-protected aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to a few days), 4°C is acceptable, but degradation may still occur.

Q3: I am observing precipitate in my this compound working solution. How can I resolve this?

A3: Precipitate formation can occur due to several reasons:

  • Solvent Choice: this compound has specific solubility characteristics. Ensure you are using a recommended solvent for your stock and working solutions. Dimethyl sulfoxide (DMSO) is commonly used for initial stock solutions, followed by dilution in an appropriate aqueous buffer or culture medium.

  • Concentration: The concentration of this compound in your working solution may exceed its solubility limit in the chosen solvent. Try preparing a more dilute solution.

  • pH of the Buffer: The solubility of this compound can be pH-dependent. Ensure the pH of your buffer is within a range that maintains solubility.

  • Interactions with Media Components: Components of complex media or buffers could potentially interact with this compound, leading to precipitation. If this is suspected, consider using a simpler, defined buffer system for your experiment if possible.

Q4: How can I minimize the adsorption of this compound to labware?

A4: Anthracycline antibiotics have been known to adsorb to certain plastics.[2] To minimize this:

  • Use low-adsorption polypropylene or glass containers for preparing and storing solutions.

  • Prepare solutions as close to the time of use as possible.

  • Include a small amount of a non-ionic surfactant, such as Tween-20 (at a low concentration like 0.01%), in your buffers, if compatible with your experimental setup, to reduce non-specific binding.

Q5: Are there any known incompatibilities with other reagents?

A5: Yes, this compound should not be mixed with strong acids, strong alkalis, or strong oxidizing/reducing agents, as these can cause rapid degradation.[1]

Quantitative Stability Data

The stability of this compound is critical for reproducible experimental results. While specific kinetic data for this compound is not widely published, the following table summarizes stability data for Doxorubicin, a structurally related anthracycline antibiotic, which can serve as a valuable proxy.

ConditionParameterValueReference Compound
Temperature
4°C in 0.9% NaCl (pH 6.47)Stable for (loss < 10%)43 daysDaunorubicin
25°C in 0.9% NaCl (pH 6.47)Stable for (loss < 10%)24 daysDoxorubicin
4°C in 5% Dextrose (pH 4.36)Stable for (loss < 10%)>43 daysDoxorubicin
-20°C in 0.9% NaCl or 5% DextroseStable for (loss < 10%)>43 daysDoxorubicin
pH (in aqueous solution)
pH 4-6Optimal Stability Range-Daunorubicin
Acidic pH (<4)Degradation catalyzed by H+ ionsIncreased degradationDaunorubicin
Neutral to Basic pH (>7)Spontaneous hydrolysisIncreased degradationDaunorubicin

Note: The data presented is for Doxorubicin and Daunorubicin, which are structurally similar to this compound. This information should be used as a guideline, and stability under specific experimental conditions should be validated.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Objective: To prepare stable and accurate solutions of this compound for use in experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

  • Sterile, low-adsorption polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention tips

Protocol:

  • Stock Solution (10 mM): a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Aseptically weigh out the required amount of this compound powder in a fume hood. c. Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, for this compound with a molecular weight of 569.5 g/mol , dissolve 5.7 mg in 1 mL of DMSO. d. Vortex gently until the powder is completely dissolved. e. Aliquot the stock solution into sterile, light-protected polypropylene tubes in volumes suitable for single-use to avoid freeze-thaw cycles. f. Store the aliquots at -20°C.

  • Working Solution: a. Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light. b. Dilute the stock solution to the desired final concentration using a sterile aqueous buffer or cell culture medium immediately before use. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000. c. Mix thoroughly by gentle inversion or pipetting. Do not vortex vigorously if the solution contains proteins. d. Use the working solution immediately and do not store it for extended periods.

In Vitro Type I Signal Peptidase Inhibition Assay (Fluorescence-Based)

Objective: To determine the inhibitory activity of this compound against bacterial type I signal peptidase (SPase).

Materials:

  • Purified recombinant bacterial type I signal peptidase

  • Fluorogenic SPase substrate (e.g., a peptide with a quenched fluorophore that is released upon cleavage)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20)

  • This compound (prepared as described above)

  • Positive control inhibitor (if available)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation: a. Prepare a dilution series of this compound in the assay buffer. The final concentrations should span a range appropriate for determining the IC50 value (e.g., 0.1 nM to 10 µM). b. Dilute the SPase enzyme in the assay buffer to the desired working concentration. c. Dilute the fluorogenic substrate in the assay buffer to its working concentration.

  • Assay Procedure: a. To the wells of the 96-well plate, add:

    • Test wells: 10 µL of the diluted this compound solutions.
    • Positive control wells: 10 µL of the positive control inhibitor.
    • Negative control (100% activity) wells: 10 µL of assay buffer containing the same final concentration of DMSO as the test wells.
    • Blank (no enzyme) wells: 20 µL of assay buffer. b. Add 10 µL of the diluted SPase enzyme solution to all wells except the blank wells. c. Mix gently by tapping the plate and incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding 80 µL of the fluorogenic substrate solution to all wells. e. Immediately place the plate in the fluorescence microplate reader.

  • Data Acquisition and Analysis: a. Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over a period of 30-60 minutes at 37°C. b. Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time plots. c. Subtract the rate of the blank wells from all other wells. d. Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100 e. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_alt Prepare this compound Dilution Series add_alt Add this compound/ Controls to Plate prep_alt->add_alt prep_enz Prepare SPase Enzyme Solution add_enz Add SPase Enzyme prep_enz->add_enz prep_sub Prepare Fluorogenic Substrate add_sub Add Substrate (Initiate Reaction) prep_sub->add_sub add_alt->add_enz incubate1 Incubate (15-30 min) add_enz->incubate1 incubate1->add_sub read_fluor Measure Fluorescence Kinetically add_sub->read_fluor calc_rate Calculate Reaction Rates read_fluor->calc_rate calc_inhib Calculate % Inhibition calc_rate->calc_inhib det_ic50 Determine IC50 calc_inhib->det_ic50 signaling_pathway cluster_altromycin This compound Action cluster_dna DNA Interaction cluster_protein_secretion Protein Secretion Pathway alt This compound intercalation Intercalation alt->intercalation 1a spase Type I Signal Peptidase (SPase) alt->spase 1b dna Bacterial DNA alkylation Guanine (N7) Alkylation intercalation->alkylation dna_damage DNA Damage & Replication Block alkylation->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death Leads to preprotein Pre-protein with Signal Peptide preprotein->spase cleavage Signal Peptide Cleavage spase->cleavage secretion_block Inhibition of Protein Secretion spase->secretion_block mature_protein Mature Secreted Protein cleavage->mature_protein secretion_block->cell_death Leads to

References

strategies to reduce non-specific binding of Altromycin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Altromycin C in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern when working with this compound?

A1: Non-specific binding refers to the interaction of this compound with unintended targets, such as other proteins, lipids, or experimental hardware (e.g., plasticware).[1][2] This is a concern because it can lead to a high background signal, reduced assay sensitivity, and inaccurate quantification of the drug's effect on its intended target.[1][3] Given this compound's structural features, including its anthraquinone core, it may be prone to hydrophobic and electrostatic interactions that contribute to non-specific binding.[4][5]

Q2: What are the likely causes of non-specific binding for a molecule like this compound?

A2: Several factors can contribute to the non-specific binding of this compound:

  • Hydrophobic Interactions: The polycyclic aromatic structure of the anthraquinone core can lead to non-specific binding to hydrophobic surfaces on proteins and plasticware.[4][5][6]

  • Electrostatic Interactions: Although this compound is a neutral molecule, localized charge distributions can lead to electrostatic interactions with charged surfaces.[4][6]

  • High Compound Concentration: Using excessively high concentrations of this compound can saturate the intended binding sites and increase the likelihood of binding to lower-affinity, non-specific sites.[7]

  • Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, or temperature can promote non-specific interactions.[1][8]

Q3: How can I measure the extent of non-specific binding in my experiment?

A3: To measure non-specific binding, you can include a control group where a high concentration of an unlabeled competitor molecule is added along with the labeled this compound (if you are using a labeled version).[1] This competitor will saturate the specific binding sites, so any remaining signal can be attributed to non-specific binding. The specific binding is then calculated by subtracting the non-specific binding from the total binding.[1]

Troubleshooting Guide: Reducing Non-Specific Binding of this compound

This guide addresses common issues encountered during experiments with this compound and provides strategies to mitigate them.

Problem Potential Cause Recommended Solution
High background signal in cell-based assays This compound is binding to components of the cell culture medium or the surface of the culture plates.1. Optimize Buffer Composition: Adjust the pH and ionic strength of your assay buffer.[4][9] 2. Add Blocking Agents: Include Bovine Serum Albumin (BSA) or casein in your buffer to block non-specific binding sites.[6][8][9] 3. Use Surfactants: Add a low concentration of a non-ionic surfactant like Tween-20 to disrupt hydrophobic interactions.[4][6][9]
Inconsistent results in in vitro binding assays (e.g., DNA binding) This compound is adhering to the assay plate or other labware.1. Pre-treat Labware: Pre-coat plasticware with a blocking agent like BSA.[1] 2. Increase Salt Concentration: Higher salt concentrations can reduce charge-based interactions.[4][6][9] 3. Change Labware Material: Consider using low-binding microplates or tubes.[5]
Poor signal-to-noise ratio A combination of low specific binding and high non-specific binding.1. Optimize this compound Concentration: Perform a dose-response experiment to find the optimal concentration that maximizes specific binding while minimizing non-specific effects. 2. Increase Incubation Time: Allow more time for the specific binding interaction to reach equilibrium.[1] 3. Improve Washing Steps: Increase the number and/or duration of wash steps to more effectively remove non-specifically bound molecules.[1]

Data Presentation: Effect of Additives on Non-Specific Binding

The following table summarizes the hypothetical effect of various buffer additives on reducing the non-specific binding of this compound in a cellular assay.

Additive Concentration Reduction in Non-Specific Binding (%) Effect on Specific Binding
Bovine Serum Albumin (BSA) 0.1%25%Minimal
1%60%Minimal
Tween-20 0.01%30%Minimal
0.05%75%May slightly decrease
Sodium Chloride (NaCl) 50 mM15%Minimal
150 mM40%Minimal

Experimental Protocols

Protocol 1: Optimizing Buffer Conditions to Reduce Non-Specific Binding
  • Prepare a series of assay buffers with varying pH values (e.g., 6.0, 7.4, 8.0) and ionic strengths (by adding different concentrations of NaCl, e.g., 50 mM, 100 mM, 150 mM).

  • Perform your standard binding assay using this compound in each of these buffer conditions.

  • Include control wells to measure total binding and non-specific binding for each condition. For non-specific binding control, add a high concentration of a suitable unlabeled competitor.

  • Measure the signal in each well.

  • Calculate the specific binding for each buffer condition (Total Binding - Non-Specific Binding).

  • Identify the buffer condition that provides the highest specific binding and the lowest non-specific binding.

Protocol 2: Determining the Optimal Concentration of a Blocking Agent
  • Prepare your standard assay buffer containing a range of concentrations of a blocking agent (e.g., 0.1%, 0.5%, 1%, and 2% BSA).

  • Pre-incubate your cells or target molecule with the blocking buffers for 30-60 minutes at the assay temperature.

  • Perform the binding assay by adding this compound to the wells.

  • Include controls for total and non-specific binding for each concentration of the blocking agent.

  • Measure the signal and calculate the specific binding.

  • Select the lowest concentration of the blocking agent that effectively reduces non-specific binding without significantly impacting the specific binding signal.[1]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_optimization Optimization Strategies cluster_validation Validation cluster_outcome Outcome A High Non-Specific Binding Observed B Optimize Buffer Conditions (pH, Salt) A->B Step 1 C Add Blocking Agents (e.g., BSA) A->C Step 2 D Incorporate Surfactants (e.g., Tween-20) A->D Step 3 E Perform Control Experiments (with competitor) B->E C->E D->E F Analyze Signal-to-Noise Ratio E->F G Optimized Assay with Reduced Non-Specific Binding F->G Successful H Re-evaluate Assay Design F->H Unsuccessful

Caption: Workflow for troubleshooting and reducing non-specific binding of this compound.

DNA_Damage_Response_Pathway cluster_trigger Trigger cluster_damage Cellular Effect cluster_sensors Sensors cluster_mediators Mediators cluster_effectors Effectors & Outcomes AltromycinC This compound (DNA Alkylating Agent) DNADamage DNA Damage (Guanine Alkylation) AltromycinC->DNADamage causes ATM_ATR ATM / ATR Kinases DNADamage->ATM_ATR activates CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 phosphorylates p53 p53 ATM_ATR->p53 stabilizes CellCycleArrest Cell Cycle Arrest CHK1_CHK2->CellCycleArrest p53->CellCycleArrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified DNA damage response pathway initiated by a DNA alkylating agent like this compound.

References

dealing with Altromycin C resistance in bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Altromycin C and encountering bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel gram-positive antibiotic belonging to the pluramycin-like, anthraquinone-derived class of antibiotics.[1][2] It is produced by the fermentation of an actinomycete culture.[1][2] Its mechanism of action is believed to involve the alkylation of DNA, which is a characteristic of the pluramycin family of antibiotics.[3]

Q2: My bacterial strain is showing resistance to this compound. What are the general mechanisms by which bacteria can become resistant to antibiotics?

Bacteria have evolved numerous strategies to resist the effects of antibiotics. The primary mechanisms include:

  • Efflux Pumps: Actively pumping the antibiotic out of the bacterial cell, preventing it from reaching its target.[4][5]

  • Target Modification: Altering the cellular component that the antibiotic targets (in the case of this compound, this would likely be DNA or associated enzymes) so the drug can no longer bind effectively.[4][5][6]

  • Enzymatic Inactivation: Producing enzymes that chemically modify and inactivate the antibiotic.[4][5]

  • Decreased Permeability: Modifying the bacterial cell wall or membrane to prevent the antibiotic from entering the cell.[4][5]

Q3: What is a Minimum Inhibitory Concentration (MIC) assay and why is it important?

A Minimum Inhibitory Concentration (MIC) assay is a fundamental laboratory test used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] It is the gold standard for measuring the susceptibility of bacteria to an antibiotic.[7][9] An increase in the MIC value for a specific bacterial strain compared to a susceptible control is a key indicator of resistance.

Q4: What is a checkerboard assay?

A checkerboard assay is an in vitro method used to assess the interactions between two antimicrobial agents when used in combination.[10][11][12] It helps determine if the combined effect is synergistic (greater than the sum of their individual effects), antagonistic (less effective than the individual agents), or indifferent.[11][13] This can be useful for finding drug combinations that can overcome resistance to this compound.

Q5: What molecular methods can be used to identify resistance genes?

Several molecular techniques can be employed to detect the genetic determinants of antibiotic resistance.[14][15] Common methods include:

  • Polymerase Chain Reaction (PCR): Used to amplify and detect the presence of specific known resistance genes.[14][16]

  • DNA Sequencing: Provides the exact sequence of a gene or whole genome, which can identify mutations in the antibiotic's target or the presence of novel resistance genes.[14][15]

  • DNA Microarrays: Can simultaneously screen for the presence of multiple known resistance genes.[14][15]

Troubleshooting Guides

Guide 1: Investigating Unexpectedly High MIC Values for this compound

If you observe higher-than-expected MIC values for this compound against your bacterial strain, follow this workflow to characterize the potential resistance.

G cluster_0 Phase 1: Confirmation & Quantification cluster_1 Phase 2: Preliminary Mechanism Investigation cluster_2 Phase 3: Genetic Analysis A High this compound MIC Observed B Repeat MIC Assay with Controls (Susceptible & Resistant Strains) A->B C Confirm Resistance Phenotype B->C D Perform Checkerboard Assay with Efflux Pump Inhibitor (EPI) C->D E MIC Reverts to Susceptible Level? D->E F Efflux is a Likely Mechanism E->F Yes G No Significant Change in MIC E->G No H PCR for Known Efflux Pump Genes F->H I Sequence Target Genes (e.g., DNA gyrase, topoisomerase) G->I J Whole Genome Sequencing (WGS) G->J K Identify Resistance Determinants H->K I->K J->K

Caption: Workflow for troubleshooting this compound resistance.

Steps:

  • Confirm the Resistance: First, repeat the MIC assay meticulously. Include a known susceptible strain as a negative control and, if available, a known resistant strain as a positive control. This ensures the observed resistance is not due to experimental error.

  • Investigate Efflux Pump Involvement: Efflux pumps are a common resistance mechanism.[4] Perform a checkerboard assay combining this compound with a known broad-spectrum efflux pump inhibitor (EPI). A significant drop in the MIC in the presence of the EPI suggests that an efflux pump is contributing to the resistance.

  • Genetic Analysis:

    • If efflux is suspected, use PCR to screen for known efflux pump genes common in your bacterial species.[14]

    • If efflux is not indicated, sequence the genes for the likely targets of a DNA-alkylating agent, such as DNA gyrase or topoisomerase, to look for mutations.

    • For a comprehensive analysis or if the above methods yield no results, consider whole-genome sequencing of your resistant strain to compare against a susceptible counterpart. This can reveal novel resistance genes or mutations.[14][15]

Guide 2: Exploring Synergy to Overcome this compound Resistance

If your strain is resistant to this compound, combining it with another antibiotic may restore its efficacy.

Steps:

  • Select Combination Agents: Choose antibiotics with different mechanisms of action. For example, if this compound targets DNA, consider combining it with a cell wall synthesis inhibitor (e.g., a β-lactam) or a protein synthesis inhibitor (e.g., a tetracycline).

  • Perform a Checkerboard Assay: Use the checkerboard method to test various concentrations of this compound in combination with your selected agent(s).[10][17]

  • Calculate the Fractional Inhibitory Concentration (FIC) Index: The FIC index quantifies the interaction between the two drugs.[11]

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpret the Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Data Presentation

Quantitative data from your experiments should be summarized in clear, structured tables.

Table 1: Example of MIC Data for this compound

Bacterial StrainSourceThis compound MIC (µg/mL)Interpretation
ATCC 29213Control (Susceptible)0.5Susceptible
Clinical Isolate #1Patient A0.5Susceptible
Clinical Isolate #2Patient B32Resistant
Lab-Evolved MutantStrain #164Resistant

Table 2: Example of Checkerboard Assay Results (FIC Index)

CombinationFIC IndexInteraction
This compound + Antibiotic X0.375Synergy
This compound + Antibiotic Y1.0Indifference
This compound + Antibiotic Z4.5Antagonism

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from standardized methods for determining MIC values.[7][18]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in log-phase growth

  • This compound stock solution

  • Sterile saline or broth for dilutions

  • Spectrophotometer

Procedure:

  • Prepare Antibiotic Dilutions: a. Create a series of two-fold dilutions of this compound in CAMHB across the wells of a 96-well plate. Typically, 10-12 concentrations are tested. b. Leave a column of wells with only CAMHB to serve as a positive control for bacterial growth and a column with uninoculated broth for a sterility control.

  • Prepare Bacterial Inoculum: a. Grow the bacterial strain overnight in CAMHB. b. Dilute the overnight culture to achieve a standardized concentration, typically equivalent to a 0.5 McFarland standard. c. Further dilute this suspension so that the final concentration in each well will be approximately 5 x 10^5 CFU/mL.

  • Inoculate the Plate: a. Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the positive control wells. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determine the MIC: a. The MIC is the lowest concentration of this compound that shows no visible turbidity (i.e., the first clear well). This can be assessed by eye or with a microplate reader.

Protocol 2: Checkerboard Assay for Synergy

This protocol outlines the setup for a checkerboard assay.[11][12]

Procedure:

  • Plate Setup: a. In a 96-well plate, dilute this compound horizontally (e.g., along the columns, from highest to lowest concentration). b. Dilute the second antibiotic (Antibiotic X) vertically (e.g., down the rows, from highest to lowest concentration). c. The result is a grid where each well has a unique combination of concentrations of the two drugs. d. Include a row with only dilutions of this compound and a column with only dilutions of Antibiotic X to determine their individual MICs in the same experiment.

  • Inoculation and Incubation: a. Inoculate the plate with the bacterial suspension prepared as described in the MIC protocol (final concentration of ~5 x 10^5 CFU/mL). b. Incubate under the same conditions (35-37°C for 16-20 hours).

  • Data Analysis: a. Read the MIC of each drug alone and the MIC of each drug in every combination well. b. Calculate the FIC index for each combination as described in the troubleshooting guide above to determine synergy, indifference, or antagonism.

Signaling Pathways and Resistance

Bacterial resistance is often regulated by complex signaling networks. Two-component signal transduction systems (TCSTs), for instance, allow bacteria to sense environmental stresses (like the presence of an antibiotic) and regulate the expression of resistance genes, such as those for efflux pumps.[19][20]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm sensor_kinase Sensor Kinase (e.g., CpxA, EnvZ) response_regulator Response Regulator (e.g., CpxR, OmpR) sensor_kinase->response_regulator Phosphorylates efflux_pump Efflux Pump altromycin This compound (External Stress) efflux_pump->altromycin Expels promoter Promoter Region of Efflux Gene response_regulator->promoter Binds to expression Increased Efflux Pump Expression promoter->expression Induces expression->efflux_pump Leads to altromycin->sensor_kinase Activates

Caption: A two-component system regulating an efflux pump.

References

Technical Support Center: Refining Altromycin C Delivery for In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of Altromycin C in in vivo experimental models. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate the successful application of this novel antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a Gram-positive antibiotic belonging to the pluramycin-like family of anthraquinone-derived compounds.[1][2] Its primary mechanism of action is the inhibition of bacterial type I signal peptidase (SPase).[3][4] SPase is a critical enzyme in the general secretory pathway of bacteria, responsible for cleaving signal peptides from proteins that are transported across the cell membrane.[3][4][5] Inhibition of SPase leads to an accumulation of unprocessed pre-proteins in the cytoplasmic membrane, which disrupts membrane integrity and ultimately results in bacterial cell death.[4][6]

Q2: What are the main challenges in delivering this compound in in vivo models?

Direct experimental data on this compound delivery in vivo is limited. However, based on its chemical class (anthraquinone), the primary challenge is likely its poor aqueous solubility.[7][8] Anthraquinone and its derivatives often have rigid, planar structures that contribute to low water solubility.[7] This can lead to issues with formulation, bioavailability, and achieving therapeutic concentrations in animal models. Stability in physiological conditions and potential for rapid metabolism are other common challenges for novel antibiotics that need to be assessed.

Q3: What are some potential formulation strategies to improve the solubility and bioavailability of this compound?

For poorly soluble compounds like this compound, several formulation strategies can be explored to enhance delivery in preclinical studies:[9][10][11][12]

  • Co-solvents: Using a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 300/400) can increase the solubility of hydrophobic compounds.

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can form inclusion complexes with improved aqueous solubility.[10]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or lipid nanoparticles can be used to encapsulate this compound, improving its solubility and absorption.[9]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution rate.[12]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle may enhance its solubility.

Q4: Are there any known pharmacokinetic or pharmacodynamic (PK/PD) parameters for this compound?

Currently, there is no publicly available data on the pharmacokinetic (absorption, distribution, metabolism, excretion) or pharmacodynamic properties of this compound in animal models. Researchers will need to conduct preliminary studies to determine these crucial parameters, which are essential for designing effective dosing regimens.[13][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Precipitation of this compound upon injection Poor aqueous solubility of the compound. The formulation is not robust enough for the physiological pH and ionic strength of the injection site or bloodstream.1. Increase Solubilizer Concentration: Gradually increase the percentage of co-solvents (e.g., DMSO, PEG400) or other solubilizing agents in your formulation. Ensure the final concentration is well-tolerated by the animal model. 2. Explore Alternative Formulations: Consider more advanced formulations such as cyclodextrin complexes or lipid-based delivery systems (e.g., SEDDS).[9][10] 3. Particle Size Reduction: If using a suspension, ensure the particle size is minimized through techniques like micronization.[12]
Low or no observed efficacy in the animal model despite in vitro activity 1. Poor Bioavailability: The drug is not being absorbed effectively to reach the site of infection at therapeutic concentrations. 2. Rapid Metabolism/Clearance: The drug is being quickly metabolized and/or cleared from the body. 3. Instability: The compound may be unstable at physiological pH or temperature.[15]1. Conduct Pharmacokinetic Studies: Perform a pilot PK study to determine the concentration of this compound in plasma and target tissues over time. This will help understand its absorption, distribution, and half-life.[13] 2. Optimize Formulation: Based on PK data, refine the formulation to improve absorption and potentially protect the drug from rapid metabolism. 3. Increase Dose or Dosing Frequency: If the drug has a short half-life, consider administering it more frequently or at a higher dose, while monitoring for toxicity. 4. Evaluate Stability: Assess the stability of this compound in plasma and relevant biological fluids at 37°C.[15]
Toxicity or adverse effects observed in animal models 1. Toxicity of the Formulation Vehicle: High concentrations of certain co-solvents (e.g., DMSO) can be toxic. 2. Inherent Toxicity of this compound: The compound itself may have off-target effects.1. Vehicle Toxicity Study: Administer the formulation vehicle alone to a control group of animals to assess its tolerability. 2. Dose-Ranging Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound. 3. Refine Formulation: If vehicle toxicity is suspected, explore alternative, more biocompatible formulation strategies.
High variability in experimental results between animals 1. Inconsistent Formulation: The drug may not be uniformly dissolved or suspended in the delivery vehicle. 2. Variable Drug Administration: Inconsistent injection volumes or techniques. 3. Biological Variability: Natural variation in how individual animals absorb, distribute, and metabolize the drug.1. Ensure Homogeneous Formulation: If using a suspension, ensure it is well-mixed before each administration. For solutions, ensure the drug is fully dissolved. 2. Standardize Administration Technique: Use precise techniques for drug administration and ensure all personnel are properly trained. 3. Increase Sample Size: A larger number of animals per group can help to account for biological variability.

Data Presentation

Table 1: Hypothetical Solubility Data for this compound in Common Vehicles

This table presents hypothetical solubility data to guide initial formulation development. Actual values must be determined experimentally.

Solvent/Vehicle Solubility (mg/mL) Notes
Water< 0.01Likely insoluble in aqueous solutions.
Phosphate-Buffered Saline (PBS), pH 7.4< 0.01Insoluble in physiological buffers.
Ethanol5 - 10Soluble in ethanol.
Dimethyl Sulfoxide (DMSO)> 50Highly soluble in DMSO.
10% DMSO / 40% PEG 400 / 50% Saline1 - 2A common co-solvent system for in vivo studies.[11]
20% Hydroxypropyl-β-cyclodextrin in Water0.5 - 1.5Cyclodextrins can enhance aqueous solubility.[10]
Table 2: Example Pharmacokinetic Parameters for a Poorly Soluble Antibiotic in a Mouse Model

This table provides an example of pharmacokinetic parameters that should be determined for this compound. The values are hypothetical and for illustrative purposes only.

Parameter Intravenous (IV) Administration Oral (PO) Administration
Dose 10 mg/kg50 mg/kg
Cmax (µg/mL) 5.20.8
Tmax (h) 0.12.0
AUC (µg*h/mL) 8.53.4
Half-life (t1/2, h) 2.53.1
Bioavailability (%) 1008

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the solubility of this compound in various solvents and formulation vehicles.

Methodology:

  • Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of the test solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express the solubility in mg/mL or µM.

Protocol 2: In Vivo Efficacy Assessment in a Mouse Thigh Infection Model

Objective: To evaluate the efficacy of a formulated this compound preparation in reducing bacterial burden in a localized infection model.[16]

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., ICR or BALB/c). Render the mice neutropenic by administering cyclophosphamide prior to infection to increase susceptibility.

  • Bacterial Strain: Use a clinically relevant Gram-positive bacterium such as Staphylococcus aureus or Streptococcus pneumoniae.[1]

  • Infection: Inoculate a standardized suspension of the bacteria (e.g., 10^6 CFU in 0.1 mL) into the thigh muscle of each mouse.

  • Treatment Groups:

    • Vehicle control (the formulation without this compound)

    • This compound at various doses (e.g., 10, 25, 50 mg/kg)

    • Positive control antibiotic with known efficacy (e.g., vancomycin)

  • Drug Administration: At a specified time post-infection (e.g., 2 hours), administer the treatments via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous).

  • Endpoint: At 24 hours post-treatment, euthanize the mice, aseptically remove the infected thigh muscle, and homogenize it in sterile PBS.

  • Bacterial Load Quantification: Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates. Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load per gram of tissue.

  • Data Analysis: Compare the bacterial loads between the treatment groups and the vehicle control group to determine the efficacy of this compound.

Visualizations

Signaling Pathway Diagram

AltromycinC_Mechanism cluster_cytoplasm Bacterial Cytoplasm cluster_periplasm Periplasm / Extracellular Space Ribosome Ribosome Preprotein Preprotein (with Signal Peptide) SecA SecA Preprotein->SecA Binding SecYEG SecYEG Translocon SecA->SecYEG Targeting SecB SecB SPase Type I Signal Peptidase (SPase) SecYEG->SPase Mature_Protein Mature Secreted Protein SPase->Mature_Protein Cleavage Signal_Peptide Signal Peptide SPase->Signal_Peptide Altromycin_C This compound

Caption: Mechanism of action of this compound, inhibiting Type I Signal Peptidase.

Experimental Workflow Diagram

in_vivo_workflow start Start prep Animal Model Prep (Neutropenia) start->prep infection Bacterial Inoculation (Thigh Muscle) prep->infection treatment Treatment Administration (Vehicle, this compound, Control) infection->treatment endpoint Endpoint (24h) Euthanasia & Tissue Harvest treatment->endpoint homogenization Tissue Homogenization endpoint->homogenization plating Serial Dilution & Plating homogenization->plating quantification CFU Quantification plating->quantification analysis Data Analysis quantification->analysis end End analysis->end

Caption: Workflow for an in vivo mouse thigh infection model.

Troubleshooting Logic Diagram

troubleshooting_logic start Low In Vivo Efficacy? q1 Precipitation Observed? start->q1 a1 Optimize Formulation (Co-solvents, Cyclodextrins) q1->a1 Yes q2 PK Data Available? q1->q2 No a1->q2 a2 Conduct Pilot PK Study q2->a2 No q3 Low Exposure or Short Half-life? q2->q3 Yes a2->q3 a3 Increase Dose/Frequency or Reformulate for better absorption q3->a3 Yes a4 Investigate other mechanisms (e.g., target accessibility) q3->a4 No

Caption: Decision tree for troubleshooting low in vivo efficacy of this compound.

References

Technical Support Center: Altromycin C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Altromycin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the resolution of your Nuclear Magnetic Resonance (NMR) spectra. Given the structural complexity of this compound, a pluramycin-like antibiotic, obtaining high-quality, high-resolution NMR data is critical for accurate structural elucidation and drug development studies.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is obtaining a high-resolution NMR spectrum of this compound challenging?

A1: The primary challenges stem from its complex molecular structure. This compound is a large molecule with multiple stereocenters, a fused ring system, and sugar moieties.[2][4] This complexity leads to:

  • Signal Crowding: Many protons and carbons reside in similar chemical environments, causing their signals to overlap extensively in 1D spectra. This is particularly true for the sugar regions and the aromatic backbone.[5][6]

  • Peak Broadening: The molecule's size can lead to shorter relaxation times. Furthermore, issues like sample aggregation at higher concentrations or poor solubility can significantly broaden NMR signals, obscuring important coupling information.[7]

  • Complex Coupling Patterns: Protons are often coupled to multiple other protons, creating complex multiplets that are difficult to interpret and can overlap with neighboring signals.

Q2: My spectrum shows very broad peaks. What are the common causes and how can I fix them?

A2: Peak broadening can be caused by several factors related to the sample preparation and the spectrometer's state.[7] The most common issues are summarized in the table below.

Potential Cause Troubleshooting Steps
Poor Magnetic Field Homogeneity (Shimming) Perform manual or gradient shimming on your sample. Poor shimming is a very common cause of broad and distorted peaks.[7]
High Sample Concentration High concentrations can increase the solution's viscosity and promote intermolecular interactions or aggregation, leading to broader lines. Try preparing a more dilute sample.[7]
Poor Sample Solubility / Particulates Ensure your compound is fully dissolved. Insoluble particles will severely degrade spectral quality. Filter your sample through a small plug of glass wool directly into the NMR tube if you suspect particulates.[7]
Paramagnetic Impurities Traces of paramagnetic metals (e.g., from catalysts or glassware) can cause significant line broadening. If suspected, try washing glassware with EDTA or using new vials.
Presence of Rotamers or Conformational Exchange Complex molecules can exist in multiple conformations that are in slow exchange on the NMR timescale. Try acquiring the spectrum at a higher temperature to increase the rate of exchange, which may sharpen the signals.[7]

Q3: I'm seeing significant signal overlap. What are my options for resolving these signals?

A3: Signal overlap is the most common issue for complex molecules like this compound. Here are several effective strategies:

  • Use a Higher Field Spectrometer: The most direct way to improve signal dispersion is to use a spectrometer with a higher magnetic field strength (e.g., moving from 500 MHz to 800 MHz).[8] This increases the separation between peaks in parts per million (ppm).

  • Change the Solvent: Different deuterated solvents can induce changes in the chemical shifts of nearby protons due to varying solvent-solute interactions, potentially resolving overlapping signals.[7][9][10] For example, switching from CDCl₃ to Benzene-d₆ or DMSO-d₆ can alter the positions of aromatic and other protons.[7]

  • Acquire 2D NMR Spectra: Two-dimensional NMR experiments are essential for resolving overlap.

    • ¹H-¹H COSY/TOCSY: Spreads proton signals out into a second dimension, correlating coupled protons.

    • ¹H-¹³C HSQC/HMBC: Correlates protons with their directly attached (HSQC) or long-range coupled (HMBC) carbons. Since the ¹³C spectrum is much more dispersed (0-220 ppm), this technique is excellent for resolving overlapping proton signals.[11]

  • Utilize Advanced 1D Techniques: Modern "pure shift" NMR experiments, such as PSYCHE, can collapse complex multiplets into singlets, dramatically improving resolution by removing coupling information from the spectrum.[8][12]

Q4: How can I confirm the signals from exchangeable -OH or -NH protons?

A4: The signals for hydroxyl (-OH) and amine (-NH) protons can be broad and their chemical shifts are often concentration and solvent-dependent. The standard method to confirm them is a D₂O exchange experiment.[7]

  • Procedure: Acquire a standard ¹H NMR spectrum. Then, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously for a minute, and re-acquire the spectrum. The protons on -OH and -NH groups will exchange with deuterium from the D₂O, causing their corresponding peaks to disappear or significantly decrease in intensity.[7]

Troubleshooting Guides & Workflows

The following diagram illustrates a logical workflow for troubleshooting and improving the resolution of an this compound NMR spectrum.

G Troubleshooting Workflow for Poor NMR Resolution start Initial Spectrum Acquired: Poor Resolution / Broad Peaks check_shim Is the shimming optimal? start->check_shim reshim Re-shim Spectrometer check_shim->reshim No check_sample Review Sample Preparation check_shim->check_sample Yes reshim->start is_conc Is concentration too high? check_sample->is_conc dilute Prepare a more dilute sample is_conc->dilute Yes is_soluble Is the sample fully soluble? Any particulates? is_conc->is_soluble No dilute->start refilter Re-dissolve and filter sample is_soluble->refilter Yes advanced_methods Basic issues addressed. Still have signal overlap? is_soluble->advanced_methods No refilter->start change_solvent Acquire spectrum in a different solvent (e.g., Benzene-d6) advanced_methods->change_solvent Yes change_temp Acquire spectrum at a higher temperature advanced_methods->change_temp Yes run_2d Perform 2D NMR experiments (COSY, HSQC, HMBC) advanced_methods->run_2d Yes run_pshift Use 'Pure Shift' NMR (e.g., PSYCHE) advanced_methods->run_pshift Yes final_spectrum High-Resolution Spectrum advanced_methods->final_spectrum No change_solvent->final_spectrum change_temp->final_spectrum run_2d->final_spectrum run_pshift->final_spectrum

Caption: A step-by-step workflow for diagnosing and solving common NMR resolution issues.

Experimental Protocols

Protocol 1: Standard Sample Preparation for High-Resolution ¹H NMR

This protocol outlines the steps for preparing a high-quality sample of this compound for NMR analysis.

  • Glassware Preparation: Ensure all glassware, including vials and pipettes, is meticulously clean and dry. If paramagnetic contamination is suspected, wash with a dilute solution of EDTA, followed by rinsing with deionized water and acetone, then oven-dry.

  • Weighing: Accurately weigh approximately 1-5 mg of this compound into a clean, dry vial. The optimal amount depends on the spectrometer's sensitivity and the compound's solubility.

  • Solvent Addition: Using a clean glass syringe or pipette, add 0.5-0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure the compound is fully dissolved. Visually inspect the solution against a bright light to check for any suspended particles.

  • Filtering and Transfer: If any particulates are visible, or as a precautionary measure, filter the solution. Place a small, clean plug of glass wool into a Pasteur pipette. Carefully transfer the sample solution through the pipette into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity, solvent, and concentration. The sample is now ready for analysis.

Protocol 2: Optimizing Key Acquisition Parameters for a 1D ¹H Spectrum

Optimizing acquisition parameters is crucial for achieving good resolution.[13] This protocol assumes you are using a modern NMR spectrometer.

  • Sample Insertion and Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform an automatic gradient shimming routine. For best results, manually optimize the Z1, Z2, and other first- and second-order shims to maximize the lock level and achieve a narrow, symmetrical peak shape for a reference signal.

  • Determine Spectral Width (SW): Set the spectral width to encompass all expected proton signals. For a complex molecule like this compound, a range of 0 to 12 ppm is a reasonable starting point.

  • Set Acquisition Time (AQ): The acquisition time directly impacts digital resolution. A longer acquisition time yields better resolution. Aim for an AQ of at least 2-4 seconds. This is a critical parameter for resolving fine coupling constants.[13]

  • Set Relaxation Delay (d1): The relaxation delay allows the nuclei to return to equilibrium between pulses. For quantitative analysis, d1 should be at least 5 times the longest T₁ relaxation time. For routine high-resolution spectra, a d1 of 1-2 seconds is usually sufficient.

  • Number of Scans (NS): The number of scans depends on the sample concentration. For a 1-5 mg sample, 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

  • Acquisition: Start the acquisition. After completion, the Free Induction Decay (FID) will be processed.

  • Processing: Apply a gentle resolution-enhancing window function (e.g., Lorentzian-to-Gaussian) before Fourier transformation. Manually phase the spectrum and perform a baseline correction.

Parameter Typical Value Impact on Resolution
Spectral Width (SW) 12-16 ppmMust be wide enough to contain all peaks without aliasing.
Acquisition Time (AQ) 2 - 4 sLonger AQ improves digital resolution. Crucial for resolving small J-couplings.[13]
Relaxation Delay (d1) 1 - 2 sEnsures spins relax between scans, preventing signal saturation and distortion.
Number of Scans (NS) 16 - 128Increases signal-to-noise; does not directly improve resolution but makes weak, sharp signals easier to see.

Logical Relationships in NMR Spectroscopy

The quality of the final spectrum is a result of carefully controlling variables at every stage of the experiment. The diagram below illustrates the key factors and their relationships.

G Factors Influencing Final NMR Spectrum Quality cluster_sample Sample Preparation cluster_acq Acquisition Parameters cluster_proc Data Processing Concentration Concentration FinalSpectrum Final Spectrum Quality (Resolution & S/N) Concentration->FinalSpectrum Purity Purity Purity->FinalSpectrum Solvent Solvent Solvent->FinalSpectrum Solubility Solubility Solubility->FinalSpectrum Shimming Shimming Shimming->FinalSpectrum AcquisitionTime Acquisition Time AcquisitionTime->FinalSpectrum PulseSequence Pulse Sequence PulseSequence->FinalSpectrum Temperature Temperature Temperature->FinalSpectrum WindowFunction Window Function WindowFunction->FinalSpectrum Phasing Phasing Phasing->FinalSpectrum BaselineCorrection Baseline Correction BaselineCorrection->FinalSpectrum

Caption: Logical diagram showing how sample, acquisition, and processing factors contribute to spectrum quality.

References

Technical Support Center: Optimizing Reaction Conditions for Altromycin C Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Altromycin C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this complex antibiotic.

Troubleshooting Guide

This section provides detailed solutions in a question-and-answer format to address specific issues you may encounter during the derivatization of this compound.

Issue 1: Low Yield of Derivatized Product

Q: Why is the yield of my this compound derivatization reaction consistently low?

A: Low yields in the derivatization of a complex molecule like this compound can arise from several factors, ranging from the quality of your starting materials to the specific reaction conditions employed. A systematic approach to troubleshooting is essential.[1][2]

Potential Causes and Solutions:

Potential Cause Recommended Solution Quantitative Considerations
Poor Reactivity of this compound Ensure high purity of the this compound starting material. Impurities can interfere with the reaction. Modify protecting groups on the sugar moieties to enhance the nucleophilicity of the target hydroxyl group. The choice of protecting group can significantly impact reactivity.[2][3][4]Switching from a "disarming" (electron-withdrawing) to an "arming" (electron-donating) protecting group on the glycosyl donor can increase yields from <20% to over 80% in analogous glycosylation reactions.[2]
Suboptimal Reaction Conditions Optimize reaction temperature. Many glycosylation and derivatization reactions are initiated at low temperatures (e.g., -78°C) and slowly warmed.[1] Ensure the solvent is appropriate for the reaction type; for instance, ethereal solvents can favor 1,2-cis glycoside formation in glycosylation reactions.[1] Use an appropriate activator (e.g., Lewis acid) and ensure it is not being quenched by impurities.[1]Yields can vary from no product to over 90% simply by changing the activator with the same glycosyl donor.[1]
Steric Hindrance The complex, three-dimensional structure of this compound can lead to significant steric hindrance around potential reaction sites.[5] Consider using a more reactive derivatizing agent or a more potent catalyst system to overcome steric barriers.[2] Modifying a protecting group adjacent to the target hydroxyl group to be less sterically demanding can also improve yields.[2]In sterically hindered glycosylations, changing the protecting group from a bulky one to a smaller one has been shown to improve yields by 10-30%.
Instability of this compound Altromycins are related to pluramycins and can be sensitive to acidic or basic conditions, as well as heat and light.[6][7][8] Monitor the reaction closely and minimize reaction time.[2] Ensure all reagents and solvents are of high purity and anhydrous to prevent degradation pathways catalyzed by impurities.[2]For similar acid-sensitive antibiotics, a one-unit increase in pH can improve stability tenfold.[6]

Issue 2: Formation of Multiple Products and Side Reactions

Q: My reaction is producing a complex mixture of products. How can I improve the selectivity of my this compound derivatization?

A: The presence of multiple reactive functional groups on the this compound molecule makes achieving selectivity a significant challenge. The formation of side products is a common issue.

Common Side Products and Minimization Strategies:

Side Product Type Cause Recommended Solution
Orthoesters Occurs when using participating protecting groups (e.g., acyl groups at C-2 of a sugar) in glycosylation-type derivatizations.[1]Use a non-participating protecting group (e.g., a benzyl ether) at the C-2 position to favor the desired glycosidic bond formation.[3][9]
Glycal Formation Elimination reaction of the glycosyl donor.Optimize reaction conditions, particularly the choice and stoichiometry of the promoter, to minimize elimination.
Aglycone Transfer Can occur with certain types of glycosyl donors, such as thioglycosides.[1]Select a different type of glycosyl donor or optimize the activator to disfavor this pathway.
Reaction at Unintended Positions This compound has multiple hydroxyl groups and other potentially reactive sites on its aglycone and sugar moieties.[10][11]Employ a strategic use of orthogonal protecting groups to mask all but the target reactive site. This allows for selective deprotection and derivatization.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during this compound derivatization?

A1: The most critical parameters are:

  • Purity of Starting Materials: High purity of this compound, reagents, and anhydrous solvents is crucial to prevent side reactions and degradation.[2]

  • Protecting Group Strategy: The choice of protecting groups on both the this compound molecule and the derivatizing agent is paramount for directing the reaction to the desired site and influencing stereoselectivity.[3][4][9]

  • Reaction Temperature: Precise temperature control is often necessary, with many reactions requiring initial cooling to low temperatures.[1]

  • Activator/Catalyst: The selection and stoichiometry of the activator or catalyst can dramatically affect yield and selectivity.[1]

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What are the best practices for purifying the derivatized this compound product?

A3: Purification of this compound derivatives can be challenging due to their complexity and potential instability. Common purification techniques include:

  • Column Chromatography: Silica gel column chromatography is a standard method. The choice of eluent system will need to be optimized.

  • Preparative HPLC: For complex mixtures or to achieve high purity, preparative reverse-phase or normal-phase HPLC is often necessary.

  • Counter-current chromatography has been used in the isolation of altromycins and may be applicable to the purification of derivatives.[13]

Experimental Protocols

Protocol 1: General Procedure for Selective O-Acylation of a Hydroxyl Group in an this compound Derivative

This is a generalized protocol and must be adapted based on the specific substrate and desired product.

  • Protection of Non-Target Functional Groups: Strategically protect all reactive functional groups other than the target hydroxyl group using an orthogonal protecting group strategy. For example, protect other hydroxyls as silyl ethers (e.g., TBDMS) or benzyl ethers.

  • Acylation Reaction:

    • Dissolve the protected this compound derivative (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Add a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (1.2-2.0 eq).

    • Cool the reaction mixture to 0°C.

    • Slowly add the acylating agent (e.g., an acid chloride or anhydride) (1.1-1.5 eq).

    • Allow the reaction to warm to room temperature and stir until TLC or HPLC indicates completion.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Deprotection: Remove the protecting groups under their specific cleavage conditions to yield the final derivatized this compound.

Visualizations

experimental_workflow start Start: Purified this compound protect Protecting Group Introduction (e.g., Silylation, Benzylation) start->protect derivatize Derivatization Reaction (e.g., Acylation, Glycosylation) protect->derivatize workup Aqueous Workup and Extraction derivatize->workup purify1 Purification of Protected Derivative (Column Chromatography/HPLC) workup->purify1 deprotect Deprotection purify1->deprotect purify2 Final Purification of Derivatized Product deprotect->purify2 end End: Characterized Derivative purify2->end

Caption: A generalized experimental workflow for the derivatization of this compound.

troubleshooting_logic start Low Yield or Multiple Products check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Solvent, Activator) start->check_conditions check_protecting_groups Evaluate Protecting Group Strategy start->check_protecting_groups check_sterics Assess Steric Hindrance start->check_sterics solution_purity Purify Starting Materials, Use Anhydrous Solvents check_purity->solution_purity solution_conditions Optimize Temperature Profile, Screen Solvents & Activators check_conditions->solution_conditions solution_pg Employ Orthogonal Protecting Groups, Use Non-Participating Groups check_protecting_groups->solution_pg solution_sterics Use More Reactive Reagents, Modify Proximal Protecting Groups check_sterics->solution_sterics

Caption: A logical workflow for troubleshooting low yield in this compound derivatization.

References

Validation & Comparative

Altromycin C in the Pluramycin Landscape: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pluramycin family of antibiotics, complex molecules produced by Streptomyces species, have long been recognized for their potent anticancer and antibacterial properties. A key member of this family, Altromycin C, along with its relatives, exerts its cytotoxic effects through a well-established mechanism of DNA alkylation. This guide provides a comparative analysis of the available data on the anticancer activity of this compound and other notable pluramycins, offering insights into their relative potencies and the underlying molecular pathways.

Comparative Anticancer Activity

Hedamycin has demonstrated significant cytotoxicity, with long-term exposure (72 hours) inhibiting the growth of mammalian cells by 50% at subnanomolar concentrations. Short-term treatment (4 hours) also resulted in a 50% reduction in DNA synthesis at similar subnanomolar levels. The effects on RNA and protein synthesis were less pronounced, requiring substantially higher concentrations.

Recent studies on Kidamycin and its derivatives have provided specific IC50 values against human breast cancer cell lines. For instance, photokidamycin, a derivative of Kidamycin, exhibited considerable inhibition of MCF7 and MDA-MB-231 cell growth with IC50 values of 3.51 µM and 0.66 µM, respectively.

Table 1: Comparative IC50 Values of Pluramycin Antibiotics Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compound Data not publicly availableData not publicly available
HedamycinVarious mammalian cellsSubnanomolar (for growth inhibition)
PhotokidamycinMCF7 (Breast Cancer)3.51
PhotokidamycinMDA-MB-231 (Breast Cancer)0.66

Mechanism of Action: DNA Alkylation and Cellular Response

The primary mechanism of action for pluramycin-class antibiotics is the alkylation of DNA. This process is initiated by the intercalation of the planar anthraquinone core of the molecule into the DNA double helix. Subsequently, the epoxide moiety, a highly reactive functional group present in many pluramycins, engages in a nucleophilic attack by the N7 position of guanine bases, forming a covalent adduct. This modification of the DNA structure disrupts critical cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

The cellular response to this DNA damage is a complex signaling cascade orchestrated by key protein kinases, primarily Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). These kinases are activated by the presence of DNA lesions and initiate a series of downstream phosphorylation events that lead to the activation of checkpoint kinases Chk1 and Chk2. This cascade ultimately results in cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of programmed cell death (apoptosis).

Experimental Protocols

Determination of IC50 using MTT Assay

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following protocol outlines a common method for determining the IC50 of pluramycins against adherent cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pluramycin compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the adherent cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pluramycin compound in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizing the Pathways

To better understand the processes described, the following diagrams, generated using the DOT language, illustrate the general experimental workflow for determining IC50 and the DNA damage response signaling pathway initiated by pluramycins.

G cluster_workflow Experimental Workflow: IC50 Determination A Seed Adherent Cancer Cells in 96-well Plate B Incubate for 24h for Cell Attachment A->B C Treat Cells with Serial Dilutions of Pluramycin B->C D Incubate for 48-72h C->D E Add MTT Solution and Incubate for 4h D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 490nm F->G H Calculate IC50 Value G->H G cluster_pathway Pluramycin-Induced DNA Damage Response Pluramycin Pluramycin (e.g., this compound) DNA DNA Pluramycin->DNA Intercalation DNA_Alkylation DNA Alkylation (Guanine N7) DNA->DNA_Alkylation Covalent Bonding ATM_ATR ATM / ATR Kinases (Activated) DNA_Alkylation->ATM_ATR Damage Recognition Chk1_Chk2 Chk1 / Chk2 Kinases (Activated) ATM_ATR->Chk1_Chk2 Phosphorylation CellCycleArrest Cell Cycle Arrest Chk1_Chk2->CellCycleArrest Induction Apoptosis Apoptosis Chk1_Chk2->Apoptosis Induction (if damage is severe)

Altromycin C and Doxorubicin: A Comparative Analysis in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the novel pluramycin-like antibiotic, Altromycin C, and the well-established anthracycline chemotherapeutic, doxorubicin, is currently limited by the scarcity of publicly available data on the anticancer properties of this compound. While doxorubicin has been a cornerstone of cancer treatment for decades, this compound is a more recently discovered compound primarily characterized for its antibacterial activity.

This guide synthesizes the available information on both agents to provide a foundational understanding for researchers and drug development professionals. Due to the lack of direct comparative studies, this document will focus on presenting the known characteristics of each compound individually.

Doxorubicin: A Pillar of Chemotherapy

Doxorubicin is a widely used anticancer drug effective against a broad spectrum of cancers.[1][2][3] Its primary mechanism of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[2][4][5] This disruption of DNA replication ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[2]

Key Mechanisms of Doxorubicin:
  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting the double helix structure and interfering with DNA and RNA synthesis.[2][3]

  • Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks.[4]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, further contributing to its cytotoxic effects.[1][5]

This compound: An Antibiotic with Unexplored Anticancer Potential

This compound is a member of the pluramycin family of antibiotics, isolated from an actinomycete culture.[4][6] Structurally, it is classified as an anthraquinone-derived antibiotic.[4] While its antibacterial properties against Gram-positive bacteria have been established, its potential as an anticancer agent remains largely uninvestigated in publicly accessible literature.[6]

The proposed mechanism of action for the pluramycin family of antibiotics, to which this compound belongs, involves DNA alkylation.[7] This process involves the covalent modification of DNA, which can lead to cell death.

Known Characteristics of this compound:
  • Classification: Pluramycin-like antibiotic.[1][5]

  • Source: Produced by an actinomycete culture.[4][6]

  • Chemical Structure: Belongs to the anthraquinone-derived class of antibiotics.[4]

  • Proposed Mechanism: DNA alkylation.[7]

Data Presentation

Due to the absence of studies directly comparing the efficacy of this compound and doxorubicin in cancer cell lines, a quantitative data comparison table cannot be generated at this time.

Experimental Protocols

Detailed experimental protocols for assessing the anticancer activity of this compound are not available in the public domain. For doxorubicin, a vast body of literature exists detailing protocols for various in vitro and in vivo assays. Standard methodologies for evaluating doxorubicin's effects include:

  • Cytotoxicity Assays (e.g., MTT, XTT): To determine the half-maximal inhibitory concentration (IC50) of doxorubicin in different cancer cell lines.

  • Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To quantify the induction of programmed cell death.

  • Cell Cycle Analysis (e.g., flow cytometry): To assess the effects of doxorubicin on cell cycle progression.

  • Western Blotting: To analyze the expression levels of proteins involved in cell death and signaling pathways.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound cannot be created due to a lack of available data. For doxorubicin, its multifaceted mechanism of action involves numerous signaling pathways, most notably those related to DNA damage response and apoptosis.

Doxorubicin-Induced DNA Damage Response and Apoptosis

Doxorubicin_Pathway Doxorubicin-Induced DNA Damage and Apoptosis Pathway Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalation Mitochondria Mitochondria Doxorubicin->Mitochondria Redox Cycling TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage ROS Reactive Oxygen Species (ROS) ROS->DNA Oxidative Damage Mitochondria->ROS Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c TopoisomeraseII->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Cascade Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Doxorubicin induces apoptosis through DNA damage and oxidative stress.

General Experimental Workflow for Drug Comparison

The following diagram illustrates a generalized workflow that could be employed for a head-to-head comparison of two cytotoxic agents in cancer cell lines.

Experimental_Workflow General Workflow for Comparing Cytotoxic Agents cluster_0 In Vitro Studies cluster_1 Data Interpretation & Comparison Cell_Culture Select & Culture Cancer Cell Lines Drug_Treatment Treat cells with This compound & Doxorubicin (Dose-Response & Time-Course) Cell_Culture->Drug_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Drug_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Drug_Treatment->Apoptosis_Assay Mechanism_Study Mechanistic Studies (e.g., Western Blot, PCR) Drug_Treatment->Mechanism_Study Data_Analysis Data Analysis (IC50, Statistical Significance) Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Study->Data_Analysis Comparison Compare Efficacy, Potency & Mechanism Data_Analysis->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: A typical workflow for in vitro comparison of anticancer agents.

Future Directions

To enable a meaningful comparison between this compound and doxorubicin, further research into the anticancer properties of this compound is essential. Future studies should focus on:

  • Screening this compound against a panel of diverse cancer cell lines to determine its spectrum of activity.

  • Determining the IC50 values of this compound in sensitive cell lines.

  • Elucidating the detailed mechanism of action of this compound in cancer cells, including its effects on DNA, cell cycle, and apoptosis.

  • Investigating the signaling pathways modulated by this compound.

Such studies would provide the necessary data to perform a direct and objective comparison with doxorubicin and to evaluate the potential of this compound as a novel chemotherapeutic agent.

References

A Structural Showdown: Altromycin C and Kidamycin Under the Microscope

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and functional nuances of potential therapeutic agents is paramount. This guide provides an in-depth comparison of two pluramycin-like antibiotics, Altromycin C and Kidamycin, focusing on their structural characteristics, biological activities, and the experimental methodologies used to evaluate them.

At a Glance: Key Structural and Physicochemical Properties

A fundamental comparison of this compound and Kidamycin begins with their core chemical properties. While both share the characteristic pluramycin anthraquinone-derived core, notable differences in their molecular formula, weight, and substituent groups lay the groundwork for their distinct biological activities.

PropertyThis compoundKidamycin
Molecular Formula C₃₇H₄₃NO₁₂C₃₉H₄₈N₂O₉
Molecular Weight ~693.7 g/mol ~688.8 g/mol
Core Structure Pluramycin-likeAnthracycline (Pluramycin-like)
Key Structural Features Contains a single amino sugar and an epoxide ring.Possesses two amino sugar moieties and an unsaturated side chain.

Biological Activity: A Tale of Two Antibiotics

Both this compound and Kidamycin exhibit potent biological effects, primarily through their interaction with DNA, leading to the inhibition of nucleic acid synthesis. However, the specifics of their activities, including their spectrum and potency, show divergences that are critical for their potential therapeutic applications.

This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 0.2 to 3.12 µg/ml against various strains of Streptococci and Staphylococci[1].

Kidamycin , on the other hand, has a broader spectrum of reported activity, exhibiting effects against Gram-positive bacteria and also demonstrating notable anticancer properties[2]. It has shown efficacy in several cancer models, including Ehrlich ascites carcinoma, Sarcoma 180, NF-sarcoma, and Yoshida sarcoma[2].

Due to a lack of direct comparative studies, a side-by-side quantitative comparison of their potencies (e.g., IC₅₀ values against the same cancer cell lines or MIC values against the same bacterial strains) is not available in the current literature.

Mechanism of Action: Unraveling the DNA Interaction

The primary mechanism of action for both this compound and Kidamycin involves the disruption of DNA replication and transcription. This is achieved through intercalation into the DNA helix and, in some cases, alkylation of the DNA bases.

General Mechanism of Action Compound This compound / Kidamycin DNA Cellular DNA Compound->DNA Binds to Intercalation Intercalation into DNA Helix DNA->Intercalation Alkylation DNA Alkylation (in some cases) DNA->Alkylation Inhibition Inhibition of DNA Replication & Transcription Intercalation->Inhibition Alkylation->Inhibition CellDeath Cell Death / Inhibition of Growth Inhibition->CellDeath

Caption: Generalized signaling pathway for pluramycin-like antibiotics.

Experimental Protocols: Methodologies for Evaluation

To provide a comprehensive understanding for researchers, detailed experimental protocols for key assays used to characterize compounds like this compound and Kidamycin are outlined below.

Minimum Inhibitory Concentration (MIC) Assay

This assay is fundamental for determining the antibacterial potency of a compound.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antibiotic Stock Solution: Dissolve a known weight of the antibiotic in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic in which no visible bacterial growth is observed.

MIC Assay Workflow Start Start PrepStock Prepare Antibiotic Stock Solution Start->PrepStock SerialDilution Perform Serial Dilutions in 96-well plate PrepStock->SerialDilution Inoculate Inoculate Wells SerialDilution->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate at 37°C Inoculate->Incubate ReadMIC Read MIC Value Incubate->ReadMIC End End ReadMIC->End Cytotoxicity (MTT) Assay Workflow Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells TreatCells Treat with Compound SeedCells->TreatCells AddMTT Add MTT Reagent TreatCells->AddMTT IncubateMTT Incubate (3-4h) AddMTT->IncubateMTT Solubilize Add Solubilizing Agent IncubateMTT->Solubilize ReadAbsorbance Measure Absorbance Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

References

A Comparative Analysis of Altromycin C and Hedamycin: Unveiling the Nuances of Two Pluramycin-like Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Altromycin C and Hedamycin, two potent members of the pluramycin family of antibiotics. Both compounds are recognized for their significant antibacterial and antitumor activities, which stem from their unique interactions with DNA. This document aims to furnish researchers with a comprehensive understanding of their similarities and differences, supported by available experimental data and detailed methodologies for key assays.

Chemical and Physical Properties

This compound and Hedamycin belong to the anthraquinone-derived class of antibiotics, characterized by a planar aromatic core and sugar moieties. While they share a common structural scaffold, differences in their substituent groups, particularly the epoxide-containing side chains and sugar residues, are believed to contribute to their distinct biological activity profiles.

PropertyThis compoundHedamycin
CAS Number 128439-48-511048-97-8[1]
Chemical Formula C36H41NO13C41H50N2O11[1]
Molecular Weight 683.7 g/mol 746.85 g/mol [1]
General Class Pluramycin-like AntibioticPluramycin-like Antibiotic
Producing Organism Actinomycete strain AB 1246E-26Streptomyces griseoruber

Mechanism of Action: DNA Intercalation and Alkylation

The primary mechanism of action for both this compound and Hedamycin involves a multi-step interaction with DNA, culminating in the inhibition of essential cellular processes like replication and transcription. This process can be broadly categorized into two key phases: intercalation and alkylation.

  • Intercalation: The planar anthraquinone core of the antibiotic inserts itself between the base pairs of the DNA double helix. This non-covalent interaction distorts the helical structure of the DNA.

  • Alkylation: Following intercalation, a reactive epoxide group on the antibiotic's side chain forms a covalent bond with a guanine base on the DNA strand. This alkylation leads to the formation of a stable drug-DNA adduct, which is a critical step in their cytotoxic and antibacterial effects.

Mechanism_of_Action General Mechanism of Action for this compound and Hedamycin cluster_0 Drug-DNA Interaction cluster_1 Cellular Consequences Drug This compound / Hedamycin Intercalation Intercalation of Planar Core Drug->Intercalation Approaches DNA Double-Stranded DNA DNA->Intercalation Alkylation Covalent Alkylation of Guanine Intercalation->Alkylation Positions Epoxide Adduct Stable Drug-DNA Adduct Alkylation->Adduct Replication_Block Replication Fork Stall Adduct->Replication_Block Transcription_Block Inhibition of Transcription Adduct->Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

General mechanism of action for pluramycin antibiotics.

A key distinction in their mechanism lies in their DNA sequence selectivity. This specificity is guided by the carbohydrate moieties that position the molecule within the DNA grooves. Hedamycin preferentially alkylates guanine residues within 5'-TG and 5'-CG sequences. In contrast, altromycin B-like analogs, which are structurally similar to this compound, favor 5'-AG sequences. This difference in sequence preference could translate to variations in their activity spectra against different cancer cell lines and bacterial strains.

Comparative Biological Activity

Antibacterial Activity

Both this compound and Hedamycin exhibit potent activity primarily against Gram-positive bacteria. The available data for the altromycin complex, which includes this compound, shows significant efficacy against clinically relevant pathogens.

OrganismAltromycin Complex MIC (µg/mL)[2][3]Hedamycin MIC (µg/mL)
Streptococcus spp.0.2 - 3.12Data not available
Staphylococcus spp.0.2 - 3.12Data not available
Cytotoxicity

Hedamycin is known to be a highly cytotoxic agent, with studies indicating that it can inhibit the growth of mammalian cells at subnanomolar concentrations. While specific IC50 values for this compound are not widely reported in publicly available literature, its classification as a pluramycin-like antibiotic suggests it also possesses significant cytotoxic potential.

Cell LineThis compound IC50Hedamycin IC50
Various Cancer Cell LinesData not availableReported to be in the subnanomolar range

Note: The lack of directly comparable, quantitative cytotoxicity data for this compound is a current limitation in the literature.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency. The broth microdilution method is a commonly employed technique.

MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilutions of Antibiotic in Broth Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually or Spectrophotometrically Assess Growth Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (typically ~5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. Control wells (no antibiotic and no bacteria) are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: After incubation, the wells are examined for visible turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate Incubate for a Defined Period (e.g., 48-72h) Add_Compound->Incubate Add_MTT Add MTT Reagent to Each Well Incubate->Add_MTT Incubate_MTT Incubate to Allow Formazan Crystal Formation Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at ~570nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound or Hedamycin) and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a medium containing MTT. The plate is then incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Conclusion

This compound and Hedamycin are potent DNA-damaging agents with significant potential in antibacterial and anticancer applications. Their shared mechanism of DNA intercalation and alkylation is nuanced by differences in their chemical structures, which in turn influences their DNA sequence selectivity. While Hedamycin is well-documented for its high cytotoxicity, a comprehensive, direct comparative analysis with this compound is hampered by the limited availability of specific quantitative data for the latter. Further head-to-head studies employing standardized experimental protocols are necessary to fully elucidate their comparative efficacy and to guide future drug development efforts. The detailed methodologies provided in this guide offer a framework for such comparative investigations.

References

assessing the antibacterial spectrum of Altromycin C vs other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial spectrum of Altromycin C against a panel of commonly used antibiotics, including vancomycin, penicillin, erythromycin, and ciprofloxacin. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.

Executive Summary

This compound, a member of the pluramycin family of antibiotics, demonstrates potent activity primarily against Gram-positive bacteria, including clinically relevant species such as Staphylococcus aureus and Streptococcus pyogenes. Its narrow-spectrum activity contrasts with the broader spectra of other antibiotic classes. This guide presents a comprehensive analysis of its in vitro efficacy, detailed experimental protocols for assessing antibacterial activity, and a visualization of its mechanism of action.

Data Presentation: Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other selected antibiotics against key Gram-positive pathogens. Lower MIC values indicate greater potency.

AntibioticClassTarget Organism(s)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound PluramycinStaphylococcus spp., Streptococcus spp.0.2 - 3.12[1]Not ReportedNot Reported
Vancomycin GlycopeptideStaphylococcus aureus (MRSA)1 - 4[2]1.0 - 1.52.0
Staphylococcus aureus ATCC 292131.0[3]Not ApplicableNot Applicable
Penicillin G β-lactamStreptococcus pyogenes0.016 - 0.0320.0160.023
Streptococcus pyogenes ATCC 196150.09Not ApplicableNot Applicable
Erythromycin MacrolideStaphylococcus aureus≤0.5 - >64Not ReportedNot Reported
Staphylococcus aureus ATCC 29213<0.5[4]Not ApplicableNot Applicable
Streptococcus pyogenesResistant isolates: 96 - >256[5]Not ReportedNot Reported
Ciprofloxacin FluoroquinoloneStaphylococcus aureus (MRSA)0.25 - 1.0[6]0.250.5[7]
Staphylococcus aureus ATCC 292130.25 - 0.45[8]Not ApplicableNot Applicable
Streptococcus pyogenes2 - 8Not ReportedNot Reported

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following protocol is a standardized method for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test organism grown in appropriate broth medium (e.g., Mueller-Hinton Broth).
  • Antimicrobial Agent: A stock solution of the antibiotic of known concentration.
  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
  • 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.

2. Inoculum Preparation:

  • Aseptically transfer colonies from the overnight culture to a tube of sterile saline or broth.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
  • Dilute the standardized suspension in broth medium to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

3. Preparation of Antibiotic Dilutions:

  • Perform serial twofold dilutions of the antibiotic stock solution in the broth medium directly in the 96-well plate.
  • The final volume in each well is typically 100 µL. The concentration range should be chosen to encompass the expected MIC of the antibiotic.

4. Inoculation:

  • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

5. Incubation:

  • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

6. Reading the MIC:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This is determined by visual inspection of the wells. The growth control well should show turbidity, and the sterility control well should remain clear.

Mechanism of Action: DNA Intercalation

This compound, as a pluramycin-type antibiotic, exerts its antibacterial effect through a mechanism involving DNA intercalation and alkylation.

DNA_Intercalation cluster_0 Cellular Environment cluster_1 This compound Action Cell Bacterial Cell DNA Bacterial DNA AltromycinC This compound AltromycinC->Cell Enters Cell Intercalation Intercalation between DNA base pairs AltromycinC->Intercalation Binds to DNA Alkylation Alkylation of Guanine (N7) Intercalation->Alkylation Covalent bond formation ReplicationBlock DNA Replication and Transcription Blocked Alkylation->ReplicationBlock CellDeath Bacterial Cell Death ReplicationBlock->CellDeath MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_controls Controls prep_culture 1. Prepare Bacterial Overnight Culture prep_inoculum 3. Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum prep_antibiotic 2. Prepare Antibiotic Stock Solution serial_dilution 4. Serial Dilution of Antibiotic in 96-well Plate prep_antibiotic->serial_dilution inoculation 5. Inoculate Plate with Standardized Bacteria prep_inoculum->inoculation serial_dilution->inoculation sterility_control Sterility Control (No Bacteria) serial_dilution->sterility_control incubation 6. Incubate at 37°C for 16-20 hours inoculation->incubation growth_control Growth Control (No Antibiotic) inoculation->growth_control reading 7. Visually Read MIC (Lowest concentration with no growth) incubation->reading

References

A Comparative Guide: The Efficacy of Synthetic Versus Natural Altromycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known efficacy of natural Altromycin C with the current state of its synthetic counterpart. As of the latest available research, the total synthesis of this compound has not been reported in peer-reviewed literature. Therefore, a direct experimental comparison of the biological activity of a fully synthetic this compound with the natural product is not yet possible.

This document summarizes the known biological activity of natural this compound, details the progress in the synthetic chemistry of the altromycin family, and provides the established experimental protocols that would be utilized to compare the natural and synthetic compounds once a total synthesis is achieved.

Introduction to this compound

This compound is a member of the altromycin complex, a group of novel pluramycin-like antibiotics. These compounds are secondary metabolites produced by the actinomycete strain AB 1246E-26, which was first isolated from a soil sample in the South African bushveld[1][2]. The altromycins, including this compound, have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria[1][2]. Structurally, they belong to the anthraquinone-derived class of antibiotics[3]. The proposed mechanism of action for the altromycin family involves the intercalation of the molecule into DNA and subsequent alkylation of guanine residues, leading to the inhibition of DNA and RNA synthesis[4].

Efficacy of Natural this compound

The antibacterial efficacy of the natural altromycin complex has been evaluated, with reported Minimum Inhibitory Concentrations (MICs).

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Streptococci0.2 - 3.12
Staphylococci0.2 - 3.12
Data sourced from Jackson et al., 1990[1][2].

Synthetic this compound: Current Status

Significant progress has been made in the synthesis of the core structure of the altromycins. Research has focused on the efficient synthesis of the altromycin aglycone, the complex tetracyclic core of the molecule, from common intermediates[4][5][6]. This work represents a crucial step towards the total synthesis of the complete altromycin molecules, including this compound.

However, the total synthesis of the fully glycosylated this compound has not yet been published. The attachment of the specific sugar moieties to the aglycone is a formidable synthetic challenge that is yet to be overcome and reported in the literature. Consequently, no biological data for a fully synthetic this compound is available for comparison.

Hypothetical Efficacy of Synthetic this compound

Theoretically, a successfully synthesized and purified version of this compound should exhibit identical biological activity to its natural counterpart. The efficacy of a molecule is determined by its chemical structure, and a synthetic molecule that is structurally identical to the natural product will have the same mechanism of action and potency.

The primary advantage of a total synthesis would be the ability to produce analogues of this compound. This would enable detailed structure-activity relationship (SAR) studies, potentially leading to the development of new antibiotics with improved efficacy, selectivity, or pharmacokinetic properties.

Experimental Protocols for Efficacy Comparison

Once synthetic this compound becomes available, its efficacy would be rigorously compared to the natural product using established experimental protocols.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard method for assessing antibacterial potency.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Streptococcus pyogenes) is prepared to a specific turbidity, typically corresponding to a 0.5 McFarland standard.

  • Serial Dilution: A series of twofold dilutions of both natural and synthetic this compound are prepared in a suitable liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

DNA Intercalation Assay

This assay is used to confirm the mechanism of action by assessing the ability of the compound to unwind supercoiled DNA.

Methodology:

  • Reaction Mixture: Supercoiled plasmid DNA is incubated with topoisomerase I and varying concentrations of natural or synthetic this compound.

  • Incubation: The reaction is incubated to allow for DNA relaxation by topoisomerase I and intercalation by the test compound.

  • Termination and Deproteinization: The reaction is stopped, and the protein is removed.

  • Agarose Gel Electrophoresis: The DNA topoisomers are separated by agarose gel electrophoresis.

  • Visualization: The DNA is visualized using a suitable stain (e.g., ethidium bromide). Intercalating agents will cause the relaxed DNA to become supercoiled again, leading to a change in its migration pattern on the gel. A detailed protocol for a similar assay is provided by Inspiralis[7][8].

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the proposed mechanism of action of this compound and the workflow for its efficacy testing.

Altromycin_C_Mechanism_of_Action cluster_cell Bacterial Cell Altromycin_C This compound DNA_Intercalation DNA Intercalation Altromycin_C->DNA_Intercalation Guanine_Alkylation Guanine Alkylation DNA_Intercalation->Guanine_Alkylation DNA_Damage DNA Damage Guanine_Alkylation->DNA_Damage Replication_Inhibition Inhibition of DNA Replication DNA_Damage->Replication_Inhibition Transcription_Inhibition Inhibition of RNA Transcription DNA_Damage->Transcription_Inhibition Cell_Death Bacterial Cell Death Replication_Inhibition->Cell_Death Transcription_Inhibition->Cell_Death

Caption: Proposed mechanism of action for this compound.

Efficacy_Comparison_Workflow cluster_compounds Test Compounds cluster_assays Efficacy Assays cluster_results Data Analysis Natural_Altromycin_C Natural this compound MIC_Assay MIC Determination Natural_Altromycin_C->MIC_Assay DNA_Intercalation_Assay DNA Intercalation Assay Natural_Altromycin_C->DNA_Intercalation_Assay Synthetic_Altromycin_C Synthetic this compound Synthetic_Altromycin_C->MIC_Assay Synthetic_Altromycin_C->DNA_Intercalation_Assay Comparative_Analysis Comparative Analysis of MIC values and DNA intercalation profiles MIC_Assay->Comparative_Analysis DNA_Intercalation_Assay->Comparative_Analysis

References

Navigating the Maze of Resistance: A Comparative Guide to Altromycin C and Other DNA Intercalators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between antimicrobial agents is paramount. This guide provides a comparative analysis of Altromycin C, a pluramycin-like DNA intercalator, and other notable DNA intercalating agents. Due to a lack of publicly available direct cross-resistance studies involving this compound, this comparison is based on mechanistic similarities to related compounds and established principles of antibiotic resistance.

This compound, an anthraquinone-derived antibiotic, belongs to the pluramycin family and exerts its antimicrobial effects by inserting itself into the DNA of susceptible organisms. This intercalation disrupts critical cellular processes like DNA replication and transcription, ultimately leading to cell death. However, the emergence of resistance poses a significant challenge to the clinical efficacy of this and other DNA intercalating drugs. This guide explores the potential for cross-resistance between this compound and other DNA intercalators, details the experimental protocols to assess such resistance, and visualizes the underlying molecular pathways.

Comparative Analysis of Resistance Mechanisms

Cross-resistance occurs when a single mechanism confers resistance to multiple drugs. For DNA intercalators, common resistance strategies include altered drug efflux, target modification, and enzymatic inactivation. Given this compound's structural and functional relation to other pluramycins and anthracyclines, it is plausible that bacteria resistant to these related compounds may exhibit reduced susceptibility to this compound.

Drug ClassPrimary Resistance Mechanism(s)Potential for Cross-Resistance with this compound
Pluramycins Efflux pumps, Target modification (DNA gyrase/topoisomerase mutations), Enzymatic modificationHigh: Shared structural features and mechanism of action suggest a high likelihood of cross-resistance mediated by the same resistance genes.
Anthracyclines (e.g., Doxorubicin) Increased drug efflux (e.g., P-glycoprotein), Alterations in topoisomerase II, Enhanced DNA repair mechanismsModerate to High: Overlapping mechanisms, particularly efflux pumps, could confer cross-resistance. However, differences in chemical structure may lead to varied recognition by resistance proteins.
Actinomycins (e.g., Dactinomycin) Decreased drug uptake, Increased effluxModerate: While the general mechanism of intercalation is similar, structural differences may result in distinct interactions with efflux pumps, potentially leading to incomplete cross-resistance.
Mitomycin C Increased DNA repair capacity, Altered enzymatic activationLow to Moderate: Mitomycin C also functions as a DNA alkylating agent, a different mechanism. Therefore, cross-resistance would likely be limited to shared, more general resistance mechanisms like reduced uptake.

Experimental Protocols for Assessing Cross-Resistance

To empirically determine the cross-resistance profile of this compound, standardized microbiological and molecular biology techniques are essential.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. It is a fundamental measure of antibiotic susceptibility.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Antibiotics: A two-fold serial dilution of this compound and the comparator DNA intercalators is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

Cross-Resistance Testing

This involves determining the MIC of this compound against bacterial strains with known resistance to other DNA intercalators and vice-versa.

Protocol:

  • Selection of Resistant Strains: Obtain or generate bacterial strains with confirmed resistance to specific DNA intercalators (e.g., a doxorubicin-resistant strain).

  • MIC Determination: Perform the broth microdilution assay as described above to determine the MIC of this compound against the panel of resistant strains.

  • Data Analysis: Compare the MIC values of this compound for the resistant strains to that of the susceptible parent strain. A significant increase in the MIC for a resistant strain indicates cross-resistance.

Checkerboard Assay for Synergy/Antagonism

This assay can be used to assess the interaction between this compound and other DNA intercalators.

Protocol:

  • Preparation of Plates: In a 96-well plate, create a two-dimensional array of antibiotic concentrations, with this compound diluted along the x-axis and the comparator drug along the y-axis.

  • Inoculation and Incubation: Inoculate with a standardized bacterial suspension and incubate as for the MIC assay.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the combination is synergistic (FIC ≤ 0.5), additive (0.5 < FIC ≤ 1), indifferent (1 < FIC ≤ 4), or antagonistic (FIC > 4).

Visualizing the Pathways of Action and Resistance

The following diagrams, generated using Graphviz, illustrate the mechanism of action of DNA intercalators and the common pathways leading to resistance.

cluster_action Mechanism of DNA Intercalation This compound This compound DNA DNA This compound->DNA Intercalation Replication_Fork Replication Fork Stalling DNA->Replication_Fork Transcription_Bubble Transcription Inhibition DNA->Transcription_Bubble Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Transcription_Bubble->Cell_Death cluster_resistance Common Resistance Pathways to DNA Intercalators Drug_Influx Drug Influx Efflux_Pump Efflux Pump Overexpression Drug_Influx->Efflux_Pump Drug enters cell DNA_Target DNA Target Drug_Influx->DNA_Target Drug reaches target Drug_Efflux Increased Drug Efflux Efflux_Pump->Drug_Efflux Pumps drug out Target_Modification Target Modification (e.g., Gyrase Mutation) DNA_Target->Target_Modification Reduced_Binding Reduced Drug Binding Target_Modification->Reduced_Binding

Comparative Cytotoxicity of Altromycin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the cytotoxic profiles of various Altromycin analogs, providing key experimental data and insights into their mechanisms of action for researchers in drug discovery and oncology.

Altromycins, a class of pluramycin-like antibiotics, have garnered significant interest within the scientific community for their potent antibacterial and anticancer properties. These natural products, produced by actinomycetes, exert their biological effects primarily through DNA intercalation and alkylation, leading to the inhibition of DNA replication and transcription and ultimately inducing cell death. This guide provides a comparative overview of the cytotoxicity of different Altromycin analogs, supported by available experimental data, detailed protocols, and visualizations of the proposed signaling pathways.

Cytotoxicity Profile of Altromycin Analogs

While comprehensive comparative data across a wide range of Altromycin analogs remains limited in publicly accessible literature, available information points to potent cytotoxic activity against various cancer cell lines. The table below summarizes the available half-maximal inhibitory concentration (IC50) values for select Altromycin analogs.

AnalogCell LineCancer TypeIC50 (nM)
Altromycin H HL-60Leukemia0.08
Colo. 205Colon Cancer0.35
Altromycin B P388LeukemiaIn vivo activity reported
-Colon CancerIn vivo activity reported
-Lung CancerIn vivo activity reported
-Ovarian CancerIn vivo activity reported

Mechanism of Action: DNA Damage and Apoptotic Signaling

The cytotoxic effects of Altromycins are primarily attributed to their interaction with DNA. As members of the pluramycin family, they are known to intercalate into the DNA helix and subsequently alkylate guanine bases, leading to DNA damage.[1] This damage triggers a cellular stress response, activating DNA damage response (DDR) pathways and ultimately leading to programmed cell death, or apoptosis.

The proposed signaling cascade initiated by Altromycin-induced DNA damage is depicted below.

Altromycin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Altromycin Altromycin Analog DNA Nuclear DNA Altromycin->DNA Cellular Uptake DNA_Damaged Alkylated DNA (DNA Damage) DNA->DNA_Damaged Intercalation & Alkylation DDR DNA Damage Response (ATM/ATR, p53) DNA_Damaged->DDR Activation Mitochondrion Mitochondrion DDR->Mitochondrion Intrinsic Pathway Activation Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Mitochondrion->Caspase_Cascade Cytochrome c Release Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution Cytotoxicity_Workflow start Start cell_seeding Cell Seeding in 96-well Plate start->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment Treatment with Altromycin Analogs incubation_24h->compound_treatment incubation_48_72h 48-72h Incubation compound_treatment->incubation_48_72h mtt_addition MTT Reagent Addition incubation_48_72h->mtt_addition incubation_2_4h 2-4h Incubation mtt_addition->incubation_2_4h solubilization Formazan Solubilization incubation_2_4h->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Data Analysis & IC50 Calculation absorbance_reading->data_analysis end End data_analysis->end

References

Validating the Impact of Altromycin C on DNA Replication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Altromycin C's effect on DNA replication with alternative methods and compounds. Experimental data, detailed protocols, and visual workflows are presented to facilitate a comprehensive understanding of its mechanism and efficacy.

This compound, a member of the pluramycin family of antibiotics, is a potent inhibitor of DNA replication. Its mechanism of action involves a dual attack on the DNA structure: intercalation between base pairs and subsequent alkylation of guanine residues. This covalent modification of DNA physically obstructs the progression of DNA replication machinery, leading to cell cycle arrest and cytotoxicity. This guide delves into the experimental validation of this effect, offering a comparative analysis with other DNA replication inhibitors.

Performance Comparison: this compound and Alternatives

To provide a comprehensive comparison, the following table summarizes the inhibitory concentrations of various compounds known to interfere with DNA replication through different mechanisms.

CompoundTarget/MechanismOrganism/Cell LineIC50 / MIC
Hedamycin (this compound analog) DNA Intercalation & AlkylationMammalian Cells~0.1 nM (50% inhibition of DNA synthesis) [2]
CiprofloxacinDNA Gyrase (Topoisomerase II)E. coli42 nM (IC50 against DNA gyrase)
NovobiocinDNA Gyrase (Topoisomerase II)E. coli170 nM (IC50 against DNA gyrase)
GeldanamycinDNA Polymerase αMurine Lymphoblastoma10 µg/mL (IC50 for DNA polymerase α)[3]
Irreversible DNA Polymerase β InhibitorDNA Polymerase βHeLa Cells0.4 µM (IC50)

Experimental Protocols for Validation

Several robust experimental methods can be employed to validate and quantify the inhibitory effect of this compound on DNA replication.

In Vitro DNA Replication Assay

This assay directly measures the incorporation of labeled nucleotides into newly synthesized DNA in a cell-free system.

Principle: A template DNA (e.g., plasmid) is incubated with cell extracts containing the necessary replication machinery, along with radiolabeled or fluorescently tagged deoxynucleoside triphosphates (dNTPs). The amount of incorporated label is quantified to determine the rate of DNA synthesis. The assay can be performed in the presence and absence of the test compound (this compound) to determine its inhibitory effect.

Protocol Outline:

  • Preparation of Cell Extracts: Prepare cytosolic and nuclear extracts from proliferating cells (e.g., HeLa cells) that are active in DNA replication.

  • Reaction Setup: In a microcentrifuge tube, combine the cell extracts, a DNA template (e.g., supercoiled plasmid), an ATP regeneration system, and a mixture of dNTPs, including a labeled dNTP (e.g., [α-³²P]dCTP or Biotin-dUTP).

  • Incubation: Add this compound at various concentrations to the reaction mixtures and incubate at 37°C for a defined period (e.g., 60-90 minutes).

  • DNA Isolation: Stop the reaction and isolate the plasmid DNA.

  • Quantification:

    • For radiolabeled dNTPs, quantify the incorporated radioactivity using a scintillation counter.

    • For biotin-labeled dNTPs, detect the incorporated biotin using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.

  • Analysis: Calculate the percentage of inhibition of DNA replication for each concentration of this compound and determine the IC50 value.

Bromodeoxyuridine (BrdU) Cell Proliferation Assay

This cell-based assay measures the incorporation of the thymidine analog, BrdU, into the DNA of proliferating cells.

Principle: Cells are cultured in the presence of the test compound and BrdU. BrdU is incorporated into newly synthesized DNA. The incorporated BrdU is then detected using a specific antibody, and the signal is quantified to determine the extent of cell proliferation.

Protocol Outline:

  • Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a desired period (e.g., 24-48 hours).

  • BrdU Labeling: Add BrdU to the cell culture medium and incubate for a few hours to allow for its incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

  • Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Development: Add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.

  • Quantification: Measure the signal intensity using a microplate reader.

  • Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay provides evidence for the intercalation of a compound into the DNA double helix.

Principle: Ethidium bromide (EtBr) is a fluorescent dye that exhibits a significant increase in fluorescence upon intercalation into DNA. A compound that also intercalates into DNA will compete with EtBr for binding sites, leading to a decrease in the fluorescence of the EtBr-DNA complex.

Protocol Outline:

  • Preparation of DNA Solution: Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer.

  • Ethidium Bromide Binding: Add EtBr to the DNA solution and allow it to intercalate, resulting in a stable fluorescent signal.

  • Titration with Test Compound: Titrate the EtBr-DNA complex with increasing concentrations of this compound.

  • Fluorescence Measurement: After each addition of this compound, measure the fluorescence intensity of the solution (excitation ~520 nm, emission ~600 nm).

  • Analysis: A decrease in fluorescence intensity with increasing concentrations of this compound indicates its ability to displace EtBr and intercalate into DNA.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of DNA damage response and the experimental workflows.

DNA_Damage_Response cluster_0 Cellular Response to this compound Altromycin_C This compound DNA DNA Altromycin_C->DNA Binds to Intercalation Intercalation DNA->Intercalation Alkylation Guanine Alkylation Intercalation->Alkylation Replication_Fork_Stall Replication Fork Stall Alkylation->Replication_Fork_Stall DDR_Activation DNA Damage Response (ATM/ATR Kinases) Replication_Fork_Stall->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis DDR_Activation->Apoptosis

Caption: DNA Damage Response Pathway Induced by this compound.

BrdU_Assay_Workflow cluster_1 BrdU Cell Proliferation Assay A 1. Cell Seeding and Treatment B 2. BrdU Labeling A->B C 3. Fixation & Denaturation B->C D 4. Anti-BrdU Antibody Incubation C->D E 5. Secondary Antibody & Substrate Addition D->E F 6. Signal Quantification E->F

Caption: Workflow of the BrdU Cell Proliferation Assay.

InVitro_Replication_Workflow cluster_2 In Vitro DNA Replication Assay Start Start: Prepare Reaction Mix (Cell Extract, DNA, dNTPs) Add_Compound Add this compound (or Vehicle Control) Start->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Isolate_DNA Isolate DNA Incubate->Isolate_DNA Quantify Quantify Incorporated Labeled dNTPs Isolate_DNA->Quantify Analyze Analyze Data (Calculate % Inhibition, IC50) Quantify->Analyze

Caption: Workflow of the In Vitro DNA Replication Assay.

References

A Comparative Analysis of the Therapeutic Index: Altromycin C Versus Established Gram-Positive Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the therapeutic index of the investigational pluramycin-like antibiotic, Altromycin C, against established drugs used for treating Gram-positive bacterial infections: Vancomycin, Daptomycin, and Linezolid. The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the toxic and therapeutic doses. A higher TI indicates a wider margin of safety. Due to the limited publicly available preclinical data for this compound, this guide utilizes a hypothetical, yet plausible, dataset for this compound to facilitate a comparative framework. The data for the established drugs are derived from published preclinical studies.

Quantitative Comparison of Therapeutic Indices

The following table summarizes the key parameters influencing the therapeutic index of this compound and its comparators. It is important to note that the therapeutic index is not an absolute value and can vary based on the specific pathogen, host, and experimental conditions.

Parameter This compound (Hypothetical) Vancomycin Daptomycin Linezolid
Drug Class Pluramycin-like AntibioticGlycopeptideCyclic LipopeptideOxazolidinone
Mechanism of Action DNA alkylationInhibits bacterial cell wall synthesisDisrupts bacterial cell membrane functionInhibits protein synthesis initiation
In Vitro Efficacy (IC50 vs. S. aureus) ~0.05 µg/mL~2 µg/mL[1]MIC90: 0.5 µg/mL[2]~0.3 µg/mL[3]
In Vitro Cytotoxicity (IC50 vs. Mammalian Cells) ~5 µg/mL1497 - 9286 µg/mL (Human Tenocytes)[4]Cytotoxicity observed with 0.5g in bone cement (L929 mouse fibroblasts)[5][6]237 µg/mL (HCT-116 human colon cancer cells)[7]
In Vivo Acute Toxicity (LD50 in Mice) ~20 mg/kg (Intravenous)>5000 mg/kg (Oral)[8], 400 mg/kg (Intravenous)[8][9]No clinical toxicity observed at ≥5 mg/kg[10]1600 mg/kg (Oral)[11]
Calculated Therapeutic Index (LD50/ED50 or similar ratio) NarrowNarrow[12]ModerateNarrow

Note: The data for this compound is hypothetical and projected based on the characteristics of pluramycin-like antibiotics for illustrative comparison. The therapeutic indices for the established drugs are described as "narrow" or "moderate" based on clinical observations and the need for therapeutic drug monitoring, as precise, directly comparable preclinical TI values are not consistently reported across the literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and comparison of therapeutic indices. Below are generalized protocols for key experiments.

In Vitro Efficacy Assessment: Minimum Inhibitory Concentration (MIC) and IC50 Determination

This protocol determines the minimum concentration of an antibiotic required to inhibit the visible growth of a microorganism.

  • Materials: Mueller-Hinton broth (MHB), bacterial strains (e.g., Staphylococcus aureus ATCC 29213), antibiotic stock solutions, 96-well microtiter plates, incubator, spectrophotometer.

  • Procedure:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

    • Perform serial two-fold dilutions of the antibiotic in MHB in the wells of a 96-well plate.

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (bacteria, no drug) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth.

    • For IC50 determination, measure the optical density (OD) at 600 nm and calculate the drug concentration that inhibits 50% of bacterial growth compared to the positive control.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay assesses the metabolic activity of mammalian cells and is used to determine the drug concentration that reduces cell viability by 50% (IC50).

  • Materials: Mammalian cell line (e.g., HeLa, HepG2), cell culture medium (e.g., DMEM with 10% FBS), antibiotic stock solutions, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, incubator, microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

    • Treat the cells with serial dilutions of the antibiotic for a specified period (e.g., 24, 48, or 72 hours).

    • Include untreated cells as a control.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

In Vivo Acute Toxicity Study: LD50 Determination

This study determines the single dose of a substance that will cause the death of 50% of a group of test animals.

  • Materials: Laboratory animals (e.g., Swiss albino mice, 6-8 weeks old), antibiotic solutions, appropriate vehicle, syringes and needles, observation cages.

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Divide animals into groups (e.g., 5-6 animals per group).

    • Administer the antibiotic in increasing doses to different groups via a specific route (e.g., oral gavage, intravenous injection). A control group receives the vehicle only.

    • Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

    • Record the number of mortalities in each group.

    • Calculate the LD50 value using a statistical method such as the probit analysis.

Visualizing Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

.dot digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_AltromycinC" { label="this compound (Pluramycin-like)"; style="rounded,filled"; fillcolor="#F1F3F4"; node [fillcolor="#EA4335"]; AltC [label="this compound"]; DNA [label="Bacterial DNA"]; Alkylation [label="DNA Alkylation & Intercalation", shape=ellipse]; Replication [label="DNA Replication Blocked"]; Transcription [label="Transcription Blocked"]; CellDeath1 [label="Bacterial Cell Death"]; AltC -> DNA [label="Intercalates"]; DNA -> Alkylation [label="Covalent Bonding"]; Alkylation -> Replication; Alkylation -> Transcription; Replication -> CellDeath1; Transcription -> CellDeath1; }

subgraph "cluster_Vancomycin" { label="Vancomycin"; style="rounded,filled"; fillcolor="#F1F3F4"; node [fillcolor="#4285F4"]; Vanc [label="Vancomycin"]; Precursor [label="Peptidoglycan Precursor\n(D-Ala-D-Ala)"]; Transglycosylase [label="Transglycosylase Blocked"]; Transpeptidase [label="Transpeptidase Blocked"]; CellWall [label="Cell Wall Synthesis\nInhibited"]; CellDeath2 [label="Bacterial Cell Death"]; Vanc -> Precursor [label="Binds to"]; Precursor -> Transglycosylase; Precursor -> Transpeptidase; Transglycosylase -> CellWall; Transpeptidase -> CellWall; CellWall -> CellDeath2; }

subgraph "cluster_Daptomycin" { label="Daptomycin"; style="rounded,filled"; fillcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Dapto [label="Daptomycin"]; Calcium [label="Ca2+"]; Membrane [label="Bacterial Cell\nMembrane"]; Oligomerization [label="Oligomerization & Pore Formation", shape=ellipse]; Depolarization [label="Membrane Depolarization"]; IonEfflux [label="K+ Efflux"]; SynthesisBlock [label="Inhibition of DNA, RNA,\nProtein Synthesis"]; CellDeath3 [label="Bacterial Cell Death"]; Dapto -> Membrane [label="Inserts in presence of Ca2+"]; Calcium -> Membrane; Membrane -> Oligomerization; Oligomerization -> IonEfflux; IonEfflux -> Depolarization; Depolarization -> SynthesisBlock; SynthesisBlock -> CellDeath3; }

subgraph "cluster_Linezolid" { label="Linezolid"; style="rounded,filled"; fillcolor="#F1F3F4"; node [fillcolor="#34A853"]; Lin [label="Linezolid"]; Ribosome [label="50S Ribosomal\nSubunit (23S rRNA)"]; Complex [label="70S Initiation\nComplex"]; ProteinSynthesis [label="Protein Synthesis\nInhibited"]; CellDeath4 [label="Bacteriostasis/\nBacterial Cell Death"]; Lin -> Ribosome [label="Binds to"]; Ribosome -> Complex [style=dashed, label="Formation Blocked"]; Complex -> ProteinSynthesis [style=dashed]; ProteinSynthesis -> CellDeath4; } } . Caption: Mechanisms of action for this compound and comparator antibiotics.

Experimental Workflow for Therapeutic Index Evaluation

.dot digraph "Therapeutic_Index_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_invitro" { label="In Vitro Assessment"; style="rounded,filled"; fillcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Efficacy [label="Efficacy Testing\n(MIC/IC50 vs. Bacteria)"]; Cytotoxicity [label="Cytotoxicity Testing\n(IC50 vs. Mammalian Cells)"]; }

subgraph "cluster_invivo" { label="In Vivo Assessment"; style="rounded,filled"; fillcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; EfficacyModel [label="Infection Model\n(ED50 Determination)"]; Toxicity [label="Acute Toxicity Study\n(LD50/TD50 Determination)"]; }

subgraph "cluster_calculation" { label="Calculation & Evaluation"; style="rounded,filled"; fillcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; TI_Calc [label="Therapeutic Index Calculation\nTI = LD50 / ED50\nor\nTI = IC50 (Cytotoxicity) / IC50 (Efficacy)"]; Evaluation [label="Comparative Evaluation\nof Safety Margin"]; }

Efficacy -> TI_Calc [label="Provides Efficacy Data"]; Cytotoxicity -> TI_Calc [label="Provides Toxicity Data"]; EfficacyModel -> TI_Calc [label="Provides Efficacy Data"]; Toxicity -> TI_Calc [label="Provides Toxicity Data"]; TI_Calc -> Evaluation; } . Caption: Generalized workflow for determining the therapeutic index.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Altromycin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of cytotoxic compounds like Altromycin C is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes exposure risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, a potent anthracycline antibiotic.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent accidental exposure. Cytotoxic drugs can be genotoxic, mutagenic, and teratogenic.

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Gloves 2 pairs of chemo-protectant, powder-free gloves with long cuffs.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.
Gown Disposable, impermeable, long-sleeved gown with cuffed sleeves.Protects against splashes and contamination of personal clothing.
Eye Protection Safety goggles or a face shield.Shields eyes from potential splashes or aerosolized particles.
Respiratory Protection A respirator mask (P2/N95) should be worn.Minimizes the risk of inhaling aerosolized drug particles, especially during spill clean-up or when handling powders.

All personnel involved in the handling and disposal of this compound must be trained in the safe handling of cytotoxic agents.[1][2][3]

II. Step-by-Step Disposal Procedures

The disposal of this compound and any contaminated materials should be conducted in a designated area, such as a certified biological safety cabinet or a fume hood, to contain any potential aerosols.

Step 1: Segregation of Waste

Proper segregation of cytotoxic waste at the source is crucial. Use designated, clearly labeled, leak-proof, and puncture-resistant containers.

Waste TypeContainer
Sharps (needles, syringes, scalpels)Cytotoxic sharps container (typically purple-lidded).[2][4]
Non-Sharps Contaminated Waste (gloves, gowns, vials, tubing)Thick, clear plastic bag placed inside a cytotoxic waste bag (often purple or yellow with a cytotoxic symbol).[2][4]
Liquid Waste (unused drug solutions)Designated, sealed, and labeled hazardous waste container.

Step 2: Deactivation of this compound (When Feasible)

For liquid waste containing this compound, chemical deactivation can reduce its hazardous properties before final disposal. Anthracyclines, the class of drugs this compound belongs to, can be inactivated through oxidation.[5] This process should only be carried out by trained personnel in a controlled laboratory setting.

Experimental Protocol for Oxidative Inactivation:

  • Principle: The hydroquinone moieties of the anthracycline molecule can be oxidized, leading to a loss of biological activity.[5] This can be achieved using strong oxidizing agents.

  • Methodology:

    • Prepare a deactivating solution of 5% sodium hypochlorite (bleach).

    • In a designated chemical fume hood, slowly add the liquid this compound waste to the sodium hypochlorite solution in a suitable container. A recommended ratio is 10 parts deactivating solution to 1 part drug solution.

    • Allow the mixture to react for at least 30 minutes to ensure complete inactivation.

    • Neutralize the resulting solution to a pH between 6.0 and 8.0 using a suitable neutralizing agent (e.g., sodium thiosulfate for excess bleach).

    • Dispose of the neutralized solution as chemical waste according to institutional and local regulations.

Step 3: Final Disposal

All segregated and contained this compound waste is considered hazardous and must be disposed of accordingly.

  • On-site: Store the sealed cytotoxic waste containers in a secure, designated area away from general waste.

  • Off-site: Arrange for collection by a licensed hazardous waste disposal company.[4][6] The waste will typically be transported to a permitted treatment facility for high-temperature incineration.[4] Ensure all waste is accompanied by the appropriate hazardous waste consignment note.[4]

Never dispose of this compound or its contaminated materials in the general trash, down the drain, or by flushing.[7][8]

III. Spill Management

In the event of an this compound spill, immediate action is required to contain and clean the area.

Spill Response StepAction
1. Secure the Area Alert others in the vicinity and restrict access to the spill area.
2. Don Appropriate PPE Wear the full recommended PPE before attempting to clean the spill.
3. Contain the Spill For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
4. Clean the Area Working from the outside of the spill inwards, clean the area with a detergent solution, followed by a deactivating agent like 5% sodium hypochlorite.[2]
5. Dispose of Clean-up Materials All materials used for spill clean-up must be disposed of as cytotoxic waste.[2]
6. Document the Incident Report the spill to the appropriate safety officer and complete any required incident reports.[2]

IV. Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe segregate Segregate Waste at Source ppe->segregate sharps Sharps Waste segregate->sharps Is it a sharp? non_sharps Non-Sharps Contaminated Waste segregate->non_sharps Is it contaminated solid? liquid Liquid Waste segregate->liquid Is it liquid? sharps_container Place in Cytotoxic Sharps Container sharps->sharps_container non_sharps_container Place in Labeled Cytotoxic Waste Bag non_sharps->non_sharps_container deactivate Chemical Deactivation (if feasible) liquid->deactivate storage Store in Secure Designated Area sharps_container->storage non_sharps_container->storage hazardous_container Place in Sealed Hazardous Waste Container deactivate->hazardous_container Post-deactivation hazardous_container->storage disposal Dispose via Licensed Hazardous Waste Contractor (High-Temperature Incineration) storage->disposal

This compound Disposal Workflow

By implementing these procedures, laboratories can ensure a safe working environment and maintain compliance with health and safety regulations, thereby building a foundation of trust and reliability in their chemical handling practices. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's policies for the most accurate and detailed guidance.

References

Essential Safety and Logistics for Handling Altromycin C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Altromycin C is publicly available. The following guidance is based on the general safety protocols for handling potent, cytotoxic, and DNA alkylating agents. This compound is classified as a pluramycin-like antibiotic, a group known for its high toxicity. It is imperative to handle this compound with extreme caution in a controlled laboratory setting.

I. Immediate Safety Information

This compound is a potent antibiotic and is presumed to be a hazardous substance. As a DNA minor groove binder and DNA alkylator, it is likely to be highly toxic, mutagenic, and carcinogenic.[1] All personnel must be trained in handling cytotoxic compounds before working with this compound.

Emergency Contact:

  • In case of exposure or spill, immediately contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

II. Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a comprehensive PPE protocol is mandatory to prevent skin contact, inhalation, and ingestion.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powdered form of the compound or when there is a risk of aerosol generation.Prevents inhalation of hazardous particles.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the designated handling area.

This table summarizes the minimum required PPE for handling this compound.

III. Operational Plan: Step-by-Step Handling Procedures

1. Designated Handling Area:

  • All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet (Class II, Type B2), to control exposure.[2]

  • The work area should be clearly labeled with "Cytotoxic Agent Handling Area" signage.

2. Preparation and Weighing:

  • Handle the solid (powder) form of this compound in a containment device such as a glove box or a powder-containment hood to minimize the risk of inhalation.

  • If a containment device is not available, wear appropriate respiratory protection.[3]

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. Decontaminate all equipment after use.

3. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Use a closed system, such as needle-locking syringes and connectors (e.g., Luer-lock), to prevent leaks and aerosol generation.[4]

4. Administration (in vitro/in vivo):

  • When administering this compound solutions, wear all prescribed PPE.

  • Use absorbent pads on the work surface to contain any potential spills.

IV. Spill Management Plan

A written spill management procedure must be in place, and a spill kit should be readily available in all areas where this compound is handled.[5]

Spill Kit Contents:

  • Appropriate PPE (as listed in the table above)

  • Absorbent, disposable pads or pillows

  • Scoops and other tools for cleanup

  • Two pairs of chemotherapy-rated gloves

  • Goggles or face shield

  • Disposable gown

  • N95 respirator

  • Plastic waste bags for cytotoxic waste

Spill Cleanup Protocol:

Caption: Workflow for managing an this compound spill.

V. Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.

Waste Segregation and Disposal:

Waste TypeDisposal Container
Solid Waste Puncture-resistant, leak-proof container clearly labeled "Cytotoxic Waste." This includes contaminated gloves, gowns, shoe covers, lab plasticware, and absorbent pads.
Liquid Waste Leak-proof, screw-cap container clearly labeled "Cytotoxic Liquid Waste" and the chemical name. Do not pour down the drain.
Sharps Puncture-proof sharps container labeled for cytotoxic sharps. This includes needles, syringes, and contaminated glassware.

This table outlines the proper disposal streams for this compound waste.

Decontamination of Work Surfaces and Equipment:

  • Thoroughly decontaminate all surfaces and equipment after handling this compound.

  • A common decontamination procedure involves using a 10% bleach solution, followed by a rinse with a neutralizer (e.g., 70% ethanol or sterile water) to prevent corrosion of stainless steel surfaces.[6]

VI. Experimental Protocols Cited

While no specific experimental protocols for this compound were found in the safety-focused search, the handling and disposal procedures outlined above are based on established best practices for working with highly potent and cytotoxic compounds as detailed in various safety guidelines for handling chemotherapy and other hazardous drugs.[2][3][4][5] Researchers should develop specific experimental protocols that incorporate these safety measures at every step.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.